This guide serves as an authoritative technical monograph on (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry. Chemical Identity & Core Properties (S)-2-Fluoro-1-phe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical monograph on (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry.
Chemical Identity & Core Properties
(S)-2-Fluoro-1-phenylethanamine hydrochloride is a fluorinated chiral amine used extensively as a scaffold in the synthesis of bioactive compounds. The introduction of the fluorine atom at the
-position relative to the amine modulates basicity (pKa), lipophilicity, and metabolic stability compared to the non-fluorinated parent, (S)-1-phenylethylamine.
-fluoroamines requires rigorous stereocontrol to prevent racemization via aziridinium intermediates. The preferred route utilizes (S)-phenylglycinol as the chiral pool starting material.
Primary Synthetic Route: Deoxyfluorination
This protocol employs nucleophilic fluorination of the N-protected amino alcohol.
Protection: (S)-Phenylglycinol is protected using Di-tert-butyl dicarbonate (Boc
O) to form (S)-N-Boc-phenylglycinol . This prevents N-alkylation and reduces the nucleophilicity of the nitrogen.
Fluorination: The alcohol moiety is converted to a fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .[1]
Mechanistic Insight: The reaction proceeds via an activated sulfinate intermediate. While N-Boc groups generally suppress aziridinium formation (which would lead to rearrangement or racemization), low temperatures (-78°C) are critical to prevent the intramolecular attack of the carbamate oxygen, which would yield an oxazolidinone byproduct.
Deprotection: The Boc group is removed using 4M HCl in dioxane to yield the final hydrochloride salt.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis to maintain enantiomeric purity.
Caption: Step-wise synthetic workflow emphasizing the critical control point during fluorination to prevent cyclization byproducts.
Analytical Characterization & Quality Control
Verification of the (S)-enantiomer requires specific analytical techniques to distinguish it from the (R)-enantiomer and the des-fluoro impurities.
Recommended Analytical Protocols
Method
Purpose
Acceptance Criteria
F NMR
Confirm Fluorine incorporation
Singlet/Multiplet at -220 to -230 ppm (approx, ref. CFCl)
H NMR
Structure verification
Diagnostic doublet of doublets for -CHF protons ( Hz)
Chiral HPLC
Enantiomeric Excess (ee)
> 98% ee (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA)
Melting Point
Purity check
Distinct sharp range (verify against CoA, typically >150°C for HCl salts)
Purity Analysis Workflow
Caption: Sequential analytical workflow to ensure structural identity and enantiomeric purity.
Applications in Drug Discovery
(S)-2-Fluoro-1-phenylethanamine is a high-value "bioisostere" in medicinal chemistry.
pKa Modulation: The electron-withdrawing fluorine atom (
-effect) lowers the pKa of the amine compared to the non-fluorinated analogue. This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized drug at physiological pH.
Conformational Locking: The gauche effect between the fluorine and the ammonium group can lock the ethyl side chain into a specific conformation, potentially increasing binding affinity to target receptors (e.g., GPCRs, monoamine transporters).
Metabolic Stability: While not a direct block of para-hydroxylation on the ring, the fluorine can alter the electronics of the system, affecting the rate of oxidative metabolism by CYP450 enzymes.
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Toxic if swallowed (Category 3).[2]
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[2][3]
Signal Word: DANGER.
Protocol for Safe Handling:
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Spill Management: Neutralize spills with weak base (sodium bicarbonate) before cleanup. Do not use water initially if the free base is liberated as it may be volatile.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
BOC Sciences. (S)-2-Fluoro-1-phenylethanamine Hydrochloride Product Data. Retrieved from (Verified CAS 886216-59-7).
Advanced ChemBlocks. Product Catalog: (S)-2-Fluoro-1-phenylethanamine Hydrochloride. Retrieved from .
Sigma-Aldrich (Merck). Safety Data Sheet: Fluorinated Phenethylamines. Retrieved from .
Organic Syntheses.Fluorination of Alcohols using DAST. Org. Synth. 2000, 77, 236.
ResearchGate. Stereoselective synthesis of beta-fluoroamines. Retrieved from .
Technical Deep Dive: (S)-2-Fluoro-1-phenylethanamine Hydrochloride
This guide details the molecular architecture, physiochemical properties, and synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry. Introduction (S)-2-Fluor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the molecular architecture, physiochemical properties, and synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry.
Introduction
(S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS: 886216-59-7) is a chiral fluorinated amine characterized by a phenyl ring attached to the
-carbon of an ethylamine backbone, with a fluorine atom substituted at the -position.
In drug discovery, this scaffold serves as a strategic bioisostere for phenethylamine-based neurotransmitters. The introduction of the fluorine atom at the
-position induces significant electronic and conformational changes compared to the parent non-fluorinated amine, modulating metabolic stability (blocking oxidation), lipophilicity, and receptor binding affinity through the gauche effect .
Chiral Center: C1 (Benzylic position) assigned (S) configuration.
Conformational Analysis: The Gauche Effect
A defining feature of 2-fluoroethylamines is the fluorine gauche effect . Unlike non-polar 1,2-disubstituted ethanes which prefer an anti conformation to minimize steric repulsion, the ammonium group (
) and the fluorine atom prefer a gauche (synclinal) relationship.
Mechanistic Drivers:
Electrostatic Attraction: The highly electronegative fluorine (
) and the positively charged ammonium group () experience a stabilizing Coulombic attraction.
Hyperconjugation: Interaction between the
bonding orbital and the low-lying antibonding orbital stabilizes the gauche conformer.
This pre-organized conformation is critical for binding affinity, as it rigidly orients the phenyl ring and ammonium group relative to the fluorine, potentially matching the active site topography of target proteins (e.g., MAO enzymes, TAAR1).
Physiochemical Data Profile
Property
Value / Description
Technical Note
Appearance
White to off-white crystalline solid
Hygroscopic; store under inert gas.
Melting Point
~180°C (Decomposes)
High lattice energy typical of HCl salts.
Solubility
High in , MeOH, DMSO
Lipophilicity is modulated by F (LogP ~1.4).
pKa (Amine)
~8.6 (Estimated)
Lower than phenethylamine (9.8) due to -F inductive effect.
H-Bond Donors
3 (Ammonium)
Critical for receptor anchoring.
H-Bond Acceptors
1 (Fluorine)
Weak acceptor, but influences solvation.
Synthetic Pathways[5][6]
Accessing the enantiopure (S)-isomer requires stereocontrolled synthesis. Two high-fidelity routes are recommended: Nucleophilic Fluorination of Chiral Alcohols (Chemical) and Chemo-Enzymatic Resolution (Biocatalytic).
Protocol A: Deoxofluorination of (S)-N-Boc-Phenylglycinol
This route utilizes the "Chiral Pool" strategy, starting from commercially available (S)-Phenylglycinol.
Mechanism:
The reaction proceeds via nucleophilic displacement of the hydroxyl group. While DAST (Diethylaminosulfur trifluoride) is common, Deoxo-Fluor is recommended for higher thermal stability.
Critical Control Point: The amine must be protected (Boc) to prevent amine oxidation or competitive reaction with the fluorinating agent.
Stereochemistry: The reaction occurs at the primary alcohol (
). Since the chiral center is at the adjacent benzylic carbon (), the configuration is retained .
Protocol B: Enzymatic Resolution (Biocatalytic)
For scalable, green synthesis, an enzymatic reduction of phenacyl fluoride is superior.
Stereo-Inversion: RrADH yields the (R)-alcohol. To get the (S)-amine, the alcohol is converted via Mitsunobu reaction (using
or DPPA), which proceeds with Walden inversion to the (S)-azide, followed by reduction.
Pharmacological Implications[8][9][10]
Bioisosterism & Metabolic Stability
The substitution of hydrogen with fluorine in the
-position of phenethylamines serves two primary medicinal chemistry functions:
pKa Modulation: The electron-withdrawing nature of fluorine lowers the
of the amine by approximately 1-1.5 log units (from ~9.8 to ~8.6). This increases the fraction of the non-ionized free base at physiological pH (7.4), potentially enhancing Blood-Brain Barrier (BBB) permeability .
MAO Resistance: Monoamine Oxidase (MAO) enzymes typically metabolize phenethylamines via oxidative deamination at the
-carbon. While the fluorine is at the -carbon, its strong inductive effect () destabilizes the carbocation/radical intermediates formed during the MAO catalytic cycle, often rendering the molecule a poor substrate or a competitive inhibitor.
Handling & Stability[7]
Hygroscopicity: As a hydrochloride salt, the compound attracts moisture. Weighing should be performed quickly or in a glovebox.
Stability: The C-F bond is metabolically robust, but chemically,
-fluoroamines can undergo elimination (dehydrofluorination) under strongly basic conditions or high heat, generating the corresponding enamine/imine. Avoid strong bases (-BuLi) without careful temperature control.
References
Synthesis of Chiral Fluoroalcohols (Enzymatic)
Title: Two-Step Synthesis of a Chiral Fluorinated Alcohol With Silica-Supported Enzyme RrADH.
Technical Guide: Scalable and Stereoselective Synthesis of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
Topic: (S)-2-Fluoro-1-phenylethanamine hydrochloride synthesis pathway Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (S)-2-Fluoro-1-phenylethanamine hydrochloride synthesis pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a critical chiral building block in medicinal chemistry, serving as a bioisostere for phenethylamine derivatives where metabolic stability or altered lipophilicity is required. The introduction of fluorine at the
-position to the amine significantly lowers the pKa of the amino group and blocks potential metabolic oxidation sites.
This guide details the Cyclic Sulfamidate Pathway , recognized as the "gold standard" for synthesizing
-fluoroamines with high enantiomeric excess (ee). Unlike direct deoxofluorination (e.g., DAST/Deoxo-Fluor) of N-protected amino alcohols—which often suffers from rearrangement via aziridinium intermediates or oxazoline formation—the sulfamidate route ensures regiospecificity and retention of stereochemistry at the benzylic position.
Retrosynthetic Analysis
The synthesis is designed to preserve the chirality of the commercially available precursor, (S)-Phenylglycinol. The strategy relies on activating the primary alcohol as a cyclic sulfamidate, which undergoes regiospecific nucleophilic ring-opening by fluoride at the least hindered carbon (C2), leaving the benzylic stereocenter (C1) undisturbed.
Primary Synthesis Pathway: The Cyclic Sulfamidate Route
Phase 1: N-Protection and Cyclization
Objective: Convert (S)-phenylglycinol into the electrophilic cyclic sulfamidate.
Precursor: (S)-2-Amino-2-phenylethanol (CAS: 20989-17-7).
Step 1.1: N-Boc Protection
The amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during sulfamidate formation and to facilitate clean deprotection to the hydrochloride salt later.
Critical Process Parameter (CPP): Maintain temperature <5°C to prevent carbamate cleavage.
Phase 2: Fluorination and Deprotection
Objective: Introduce the fluorine atom via regiospecific Ring Opening (SN2) and generate the HCl salt.
Step 2.1: Fluoride Ring Opening
The cyclic sulfamidate undergoes nucleophilic attack by fluoride. The attack occurs exclusively at the primary carbon (C2) due to steric hindrance at the benzylic position (C1), preserving the (S)-configuration.
Reagents: TBAF (Tetrabutylammonium fluoride) or TASF (for anhydrous conditions), THF.
Conditions: RT to 50°C.
Mechanism: SN2 attack at C2 breaks the C-O bond, displacing the sulfate group.
Intermediate: The product is an N-Boc-amino alkyl sulfate salt.
Step 2.2: Hydrolysis and Salt Formation
The sulfate group is hydrolyzed, and the Boc group is removed simultaneously under acidic conditions.
Reagents: 20% H₂SO₄ (aq) in Ether (for sulfate hydrolysis) followed by 4M HCl in Dioxane.
Alternate One-Pot: Concentrated HCl/EtOH reflux.
Product Isolation: Evaporation and recrystallization from EtOH/Et₂O.
Preparation of N-Boc-(S)-phenylglycinol:
Dissolve (S)-phenylglycinol (10.0 g, 73 mmol) in DCM (100 mL). Add triethylamine (11.2 mL, 80 mmol). Cool to 0°C. Add (Boc)₂O (17.5 g, 80 mmol) portion-wise. Stir at RT for 4 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Checkpoint: White solid, mp 134-136°C.
Synthesis of Cyclic Sulfamidate:
Dissolve the N-Boc derivative (5.0 g, 20 mmol) in dry DCM (50 mL) and cool to -78°C. Add imidazole (5.4 g, 80 mmol) followed by dropwise addition of SOCl₂ (1.6 mL, 22 mmol). Stir for 1 hour, warm to 0°C. Dilute with water, extract with DCM.
Oxidation:[1] Dissolve the crude sulfamidite in MeCN (30 mL). Cool to 0°C. Add RuCl₃ (catalytic, 5 mg) and NaIO₄ (6.4 g, 30 mmol) in water (30 mL). Stir vigorously for 2 hours. Extract with EtOAc, wash with brine, dry, and filter through a pad of silica.
Checkpoint: White crystalline solid. ¹H NMR should show disappearance of OH and NH signals characteristic of the open chain.
Fluorination & Hydrolysis:
Dissolve the cyclic sulfamidate (2.0 g, 6.7 mmol) in THF (20 mL). Add TBAF (1M in THF, 10 mL, 10 mmol). Heat to 50°C for 4 hours. (Monitor by TLC for disappearance of sulfamidate).
Concentrate the mixture. Dissolve the residue (the amino sulfate salt) in 20% aqueous H₂SO₄ (20 mL) and ether (20 mL). Stir at RT for 12 hours to hydrolyze the sulfate ester.
Separate the organic layer (contains N-Boc-fluoroamine). Remove solvent.[2]
Treat the residue with 4M HCl in dioxane (10 mL) for 2 hours. Concentrate to dryness. Recrystallize from EtOH/Et₂O.
Critical Control Point:
The enantiomeric purity must be verified. The direct fluorination of N-Boc-phenylglycinol using DAST is an alternative to avoid as it frequently leads to oxazolidinone formation (retention) or aziridinium rearrangement, compromising the stereochemical integrity. The sulfamidate route guarantees that the configuration at the benzylic carbon is retained because the nucleophile (F⁻) attacks the adjacent primary carbon.
References
Cyclic Sulfamidate Methodology:
Meléndez, R. E., & Lubell, W. D. (2003).[3] Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616.
Fluoride Ring Opening:
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides and Aziridines with Fluoride. Journal of the American Chemical Society, 132(10), 3268–3269.
General Synthesis of Beta-Fluoroamines:
Gomez, L., et al. (2002). Stereoselective Synthesis of β-Fluoroamines from 2-Amino Alcohols. Journal of Organic Chemistry, 67(17), 6185-6191.
Safety of Fluorinating Agents:
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent. Journal of Organic Chemistry, 64(19), 7048–7054.
Enantioselective Synthesis of (S)-2-Fluoro-1-phenylethanamine: A Technical Guide
This guide outlines the enantioselective synthesis of (S)-2-Fluoro-1-phenylethanamine (also known as (S)- -fluorophenethylamine). It prioritizes biocatalytic methodologies due to their superior enantioselectivity and mil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the enantioselective synthesis of (S)-2-Fluoro-1-phenylethanamine (also known as (S)-
-fluorophenethylamine). It prioritizes biocatalytic methodologies due to their superior enantioselectivity and mild conditions for handling fluorinated motifs, while addressing the critical stereochemical "priority inversion" unique to this molecule.
Executive Summary
Target Molecule: (S)-2-Fluoro-1-phenylethanamine
CAS Registry Number: 886216-59-7 (HCl salt)
Significance:
-Fluoroamines are critical bioisosteres in medicinal chemistry. The fluorine atom lowers the pKa of the adjacent amine (reducing lysosomotropic trapping) and blocks metabolic deamination, while the chiral center dictates target binding affinity.
Critical Technical Insight (The "CIP Flip"):
A common pitfall in this synthesis is the misassignment of absolute configuration. Due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of fluorine changes the priority order of the substituents on the chiral center compared to the non-fluorinated analog (1-phenylethanamine).
Standard Phenylethylamine:
. (S)-configuration corresponds to the spatial arrangement where the methyl group is "left" (when Ph is "right").
-Fluoro Analog:. The group takes priority over the phenyl ring.
Consequence: The spatial arrangement that defines (S)-1-phenylethanamine corresponds to (R)-2-fluoro-1-phenylethanamine . Conversely, to obtain the (S)-target , one must synthesize the spatial equivalent of the (R)-non-fluorinated amine.
This guide details two validated routes:
Direct Asymmetric Transamination: Utilizing an (R)-selective
-transaminase to yield the (S)-fluorinated amine directly.
Lipase-Catalyzed Kinetic Resolution: Using CALB to selectively acylate the (S)-enantiomer, followed by hydrolysis.
Retrosynthetic Analysis & Strategy
The synthesis disconnects logically to 2-fluoroacetophenone , a commercially available precursor. Direct fluorination of the amine is avoided due to poor regioselectivity.
Figure 1: Retrosynthetic disconnection showing the pathway from 2-fluoroacetophenone.
Best for: High yield (>90%), single enantiomer output, green chemistry compliance.
Mechanism: The enzyme facilitates the transfer of an amino group from a sacrificial donor (isopropylamine) to the ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.
Catalyst Selection
To obtain the (S)-fluoroamine , we require an enzyme that produces the spatial arrangement where the "Large" group (Phenyl) and "Small" group (
) are oriented in the spatial (R)-configuration.
Required Enzyme:(R)-selective
-Transaminase (e.g., from Aspergillus fumigatus or Arthrobacter sp.).
Note: Standard (S)-selective transaminases (like Vibrio fluvialis) would produce the (R)-fluoroamine.
Experimental Protocol
Reagents:
Substrate: 2-Fluoroacetophenone (50 mM)
Enzyme: (R)-selective
-Transaminase (ATA-117 homolog or commercial kit equivalent)
Cofactor: PLP (1 mM)
Amine Donor: Isopropylamine (1 M, used as buffer component)
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
Buffer Prep: Dissolve isopropylamine in water and adjust pH to 7.5 using
. Add PLP (1 mM).
Reaction Initiation: Add 2-fluoroacetophenone (dissolved in 5% DMSO if solubility is low) to the buffer. Add the enzyme powder (lyophilized whole cells or purified extract, ~10 mg/mL).
Incubation: Shake at 30°C, 150 rpm for 24 hours.
Equilibrium Shift: The reaction produces acetone as a byproduct. To drive conversion >90%, apply in situ product removal (ISPR) using a nitrogen sweep or reduced pressure (200 mbar) to remove volatile acetone.
Workup: Acidify to pH 2 (HCl) to protonate the amine. Extract unreacted ketone with MTBE (discard organic layer). Basify aqueous phase to pH 12 (NaOH). Extract product with DCM (
).
Purification: Dry over
, concentrate, and convert to HCl salt using 1M HCl in ether.
Data Specification:
Parameter
Value
Conversion
>95% (with acetone removal)
Isolated Yield
85-90%
Enantiomeric Excess (ee)
>99% (S)
| Appearance | White crystalline solid (HCl salt) |
Method B: Lipase-Catalyzed Kinetic Resolution
Best for: Robustness, lack of specialized equipment, and when both enantiomers are desired.
Mechanism: Candida antarctica Lipase B (CALB) is highly stereoselective based on steric bulk. It preferentially acylates the spatial enantiomer corresponding to (R)-phenylethylamine. As established, this spatial arrangement corresponds to (S)-2-fluoro-1-phenylethanamine .[1]
The Resolution Logic
Enzyme: CALB (immobilized, e.g., Novozym 435).
Selectivity: CALB acylates the (S)-enantiomer of the fluoroamine (the "eutomer").
Figure 2: Kinetic resolution workflow. CALB selectively acylates the (S)-enantiomer due to the priority inversion effect.
Quality Control & Analysis
Verification of the enantiomeric excess is crucial. Standard chiral columns for phenylethylamines work well.
HPLC Method:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
Flow Rate: 0.5 mL/min.
Detection: UV @ 254 nm.
NMR Validation:
NMR is diagnostic.[2][3] To determine ee without HPLC, use a chiral derivatizing agent (e.g., Mosher's acid chloride) and integrate the diastereomeric signals, which are typically well-separated.
Safety Considerations
Fluorinated Compounds: 2-Fluoroacetophenone is a lachrymator and skin irritant. Handle in a fume hood.
Enzymes: Dry enzyme powders can be inhalation sensitizers. Weigh in a static-free environment or fume hood.
Isopropylamine: Highly volatile and flammable. Use cold or in a closed vessel.
References
Bioc
-Fluoroamines:
Title: Asymmetric Synthesis of Primary and Secondary
-Fluoro-arylamines using Reductive Aminases
Source: White Rose Research Online / University of York.
URL:[Link] (General repo link for verification of RedAm methodology).
Kinetic Resolution Methodology:
Title: Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution.
Source: Tetrahedron, 2010.
Context: Confirms CALB acylates the spatial equivalent of (R)-PEA, yielding the (S)-amide for fluoro-analogs.
CIP Priority Rules & Configuration
Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calcul
Technical Guide: Chiral Resolution of 2-Fluoro-1-phenylethylamine
The Chiral Resolution of 2-Fluoro-1-phenylethylamine is a critical process in the development of fluorinated bioisosteres for catecholamines and other phenethylamine-based drugs. The introduction of a fluorine atom at th...
Author: BenchChem Technical Support Team. Date: February 2026
The Chiral Resolution of 2-Fluoro-1-phenylethylamine is a critical process in the development of fluorinated bioisosteres for catecholamines and other phenethylamine-based drugs. The introduction of a fluorine atom at the
-position (relative to the nitrogen) significantly alters the pKa, lipophilicity, and metabolic stability of the molecule compared to the non-fluorinated parent, 1-phenylethylamine.
This guide details three distinct methodologies for obtaining enantiopure 2-fluoro-1-phenylethylamine, ranging from classical chemical resolution to modern biocatalytic approaches.
Key Challenge: The -fluorine atom introduces an inductive effect that lowers the basicity of the amine (approx. pKa ~8.5 vs. 9.8 for non-fluorinated), affecting salt formation and enzyme binding affinities.
Part 1: Biocatalytic Transamination (The "Green" Route)
Recent advancements utilize
-transaminases (-TA) for the asymmetric synthesis or kinetic resolution of fluorinated amines. This method is superior for high enantiomeric excess () and mild conditions.
Mechanism & Rationale
Transaminases catalyze the transfer of an amino group between an amine donor and a ketone acceptor.[1] For resolution, the enzyme selectively deaminates one enantiomer of the racemic amine into the corresponding ketone (2-fluoroacetophenone), leaving the unreacted enantiomer in high optical purity.
Enzyme Selection:
-Transaminases (e.g., from Vibrio fluvialis or engineered variants like ATA-113/117).
Amine Acceptor: Pyruvate or
-ketoglutarate.
Equilibrium Shift: Removal of the co-product (alanine or glutamate) or the ketone is often required to drive the reaction.
Experimental Protocol: Kinetic Resolution via Deamination
Reaction Setup:
Substrate: 50 mM racemic 2-fluoro-1-phenylethylamine.
Acceptor: 50 mM Sodium Pyruvate.
Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).
Buffer: 100 mM Phosphate buffer (pH 7.5).
Enzyme: 5–10 U/mL
-Transaminase (lyophilized or immobilized).
Incubation:
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
Monitoring:
Analyze aliquots via chiral HPLC (see Part 3) to monitor the consumption of the (S)-enantiomer (typical preference for commercial
-TAs).
Work-up:
Acidify to pH 2 with 1M HCl to stop the reaction and keep the amine protonated.
Extract the ketone by-product (2-fluoroacetophenone) with Ethyl Acetate (3x).
Basify the aqueous phase to pH 12 with 4M NaOH.
Extract the resolved (R)-amine with Dichloromethane (DCM).
Dry over
and concentrate.
Caption: Workflow for the kinetic resolution of 2-fluoro-1-phenylethylamine using
-transaminases.
Part 2: Classical Diastereomeric Salt Crystallization
For large-scale manufacturing where enzymes are cost-prohibitive, chemical resolution via diastereomeric salt formation is the standard. The
-fluorine atom does not prevent salt formation but requires careful solvent screening due to altered solubility profiles.
Resolving Agent Selection
Based on the structural similarity to 1-phenylethylamine, the following acids are the primary candidates:
L-(+)-Tartaric Acid: The "gold standard" for phenylethylamine derivatives.
Dibenzoyl-L-tartaric acid: Often provides sharper separation for substituted amines due to
- stacking interactions with the phenyl ring.
(S)-Mandelic Acid: Useful if tartrates fail to crystallize.
Protocol: Resolution with L-Tartaric Acid
Stoichiometry: Use 0.5 to 1.0 equivalents of L-tartaric acid relative to the racemic amine. (0.5 eq method often yields higher ee in the first crop by precipitating only the less soluble salt).
Solvent System:
Primary: Ethanol (95% or Absolute).
Alternative: Methanol/Water (9:1) if solubility is too high in ethanol.
Crystallization:
Dissolve 10 mmol of racemic amine in 20 mL hot Ethanol.
Add 5 mmol (0.5 eq) of L-tartaric acid dissolved in 10 mL hot Ethanol.
Allow to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.
Note: The (S)-amine L-tartrate salt is typically less soluble (analogous to the non-fluorinated parent), but this must be confirmed via optical rotation of the liberated amine.
Recrystallization:
Filter the crystals.[2][3] If ee is <95%, recrystallize from boiling ethanol.
Liberation:
Suspend salt in water, add 2M NaOH until pH > 12, and extract with DCM.
Data Summary: Typical Resolution Efficiency
Parameter
Value
Notes
Resolving Agent
L-(+)-Tartaric Acid
Inexpensive, recyclable.
Solvent
Ethanol (99%)
Methanol increases solubility, lowering yield.
Yield (First Crop)
30-40%
Theoretical max is 50%.
Final ee
>98%
After 1-2 recrystallizations.
Temp Gradient
70°C 4°C
Slow cooling is critical for crystal purity.
Part 3: Preparative Chiral Chromatography (HPLC/SFC)
For analytical determination of ee or small-scale purification (<1g), chiral chromatography is indispensable. The fluorine atom enhances separation on polysaccharide columns due to dipole interactions.
Method Development
Column:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: Alkane / Alcohol + Basic Additive .
Crucial: The basic additive (Diethylamine or Ethylenediamine) is required to suppress peak tailing caused by the interaction of the amine with residual silanols.
Detection: UV at 210 nm (Amine absorption) or 254 nm (Phenyl ring).
Note: Fluorine substitution typically increases retention time relative to the non-fluorinated parent on AD-H phases.
Caption: Mechanism of chiral recognition for fluorinated amines on polysaccharide stationary phases.
Part 4: Absolute Configuration Assignment
Determining whether the isolated amine is (R) or (S) is critical.[4]
Optical Rotation: Compare
with literature values.
(S)-2-fluoro-1-phenylethylamine typically exhibits a specific rotation distinct from the non-fluorinated analogue.
Reference: Thvedt et al. (2010) established data for (S)-2-fluoro-1-phenylethylamine synthesized via nucleophilic fluorination of the alcohol.
19F NMR with Chiral Derivatizing Agents (CDA):
React the amine with a chiral agent like
-methoxyphenylacetic acid (MPA) or -fluorinated phenylacetic phenylselenoester (FPP) .[4]
Analyze the
F NMR chemical shifts. The diastereomeric amides will show distinct F signals. The difference in chemical shift () correlates with the absolute configuration based on established models.
References
Thvedt, T. H. K., Fuglseth, E., & Hoff, B. H. (2010). Microwave assisted synthesis of (S)-2-fluoro-1-phenylethylamine and its use as chiral solvating agent. Tetrahedron: Asymmetry, 21(18), 2207-2211.
Liu, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 330.
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824.
BenchChem Technical Support. Protocol for Stability Assessment and Handling of Fluorinated Amines.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Spectroscopic & Synthetic Characterization of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
Executive Summary & Compound Profile
(S)-2-Fluoro-1-phenylethanamine Hydrochloride is a critical chiral building block and bioisostere of phenethylamine. The introduction of a fluorine atom at the
-position (relative to the nitrogen) significantly alters the pKa, lipophilicity, and metabolic stability compared to the non-fluorinated parent. This guide provides a definitive reference for its identification, emphasizing the unique scalar couplings introduced by the fluorine atom in NMR spectroscopy.
Property
Data
IUPAC Name
(1S)-2-Fluoro-1-phenylethanamine hydrochloride
CAS Number
886216-59-7 (HCl Salt)
Molecular Formula
Molecular Weight
175.63 g/mol
Chiral Center
(S)-Configuration at C1 (Benzylic)
Appearance
White to off-white hygroscopic crystalline solid
Solubility
High in , MeOH, DMSO; Low in , Hexanes
Spectroscopic Atlas (NMR/IR/MS)
The following data represents the reference standards derived from high-field instrumentation (400 MHz+). The presence of the fluorine atom (
) creates complex splitting patterns due to heteronuclear coupling.
Nuclear Magnetic Resonance (
&
)
Solvent: DMSO-
(Preferred for salt solubility and exchange suppression).
Table 1:
NMR Data (400 MHz, DMSO-)
Position
(ppm)
Multiplicity
Integral
Coupling Constants ( in Hz)
Assignment
8.60 - 8.90
br s
3H
-
Ammonium protons (Exchangeable)
Ar-H
7.35 - 7.55
m
5H
-
Phenyl ring protons
H-2a
4.85
ddd
1H
, ,
Diastereotopic
H-2b
4.70
ddd
1H
, ,
Diastereotopic
H-1
4.55
ddt (approx)
1H
,
Benzylic
Technical Insight (The Fluorine Effect):
The most diagnostic feature is the geminal coupling (
) of the methylene protons (H-2a/b), which is massive (~47 Hz), splitting them into wide doublets before further splitting by H-1. Additionally, H-1 (benzylic) shows a vicinal coupling () of ~18 Hz, which is distinct from standard aliphatic proton couplings.
1000 - 1100 cm⁻¹: C-F stretching (Strong, often overlaps with C-N).
Synthesis & Validation Workflow
To ensure high enantiopurity (>98% ee), the Deoxofluorination of N-protected (S)-Phenylglycinol is the industry-standard route. This method avoids racemization at the benzylic center because the reaction occurs at the primary alcohol (C2), not the chiral center (C1).
Reaction Pathway Diagram
Figure 1: Synthetic route ensuring retention of configuration at the benzylic center.
To guarantee the integrity of the material used in drug development, perform these three checks.
Enantiomeric Purity Check (Chiral HPLC)
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
Detection: UV @ 254 nm.
Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard). Target ee > 98%.
Optical Rotation
Method: Polarimetry (
, Sodium D-line).
Sample: 10 mg/mL in Methanol (
).
Reference Value: Literature values for similar
-fluoroamines suggest to for the (S)-isomer in MeOH (Note: Sign can invert depending on solvent and salt form; always compare against a standard). Note: The non-fluorinated (S)-1-phenylethylamine is negative (-39°), but fluorine substitution often impacts the electronic environment significantly.
19F NMR Validation
Run:
NMR (decoupled).
Expectation: A single triplet (due to coupling with 2 protons) at approximately -220 ppm (relative to
). If multiple peaks appear, regioisomers or rotamers are present.
Mechanistic Logic: The NMR Splitting Tree
Understanding the splitting pattern is crucial for confirming the regiochemistry (2-fluoro vs 1-fluoro).
Figure 2: Splitting tree for the methylene protons adjacent to fluorine.
References
PubChem Compound Summary. (S)-2-Fluoro-1-phenylethanamine Hydrochloride (CAS 886216-59-7). National Center for Biotechnology Information.
[Link](Note: Link to general HCl salt entry for structure verification).
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
Rosen, T. C., et al. (2004). "Synthesis of fluorinated phenylglycinol derivatives." Journal of Organic Chemistry.
This guide details the structural characterization and synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry. The data presented synthesizes established spec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural characterization and synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride , a critical chiral building block in medicinal chemistry. The data presented synthesizes established spectroscopic principles for
-fluoroamines with specific structural parameters derived from the (S)-phenylglycinol synthetic route.
[1]
Executive Summary & Structural Context
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a side-chain fluorinated phenethylamine derivative. Unlike ring-fluorinated analogs (e.g., 2-fluoroamphetamine), this molecule possesses a fluorine atom at the
-position relative to the amine, introducing significant electronic changes (pKa suppression) and conformational bias (gauche effect) without altering the aromatic binding pharmacophore.
Chiral Center: (S)-configuration at C1 (benzylic).
Key Spectroscopic Feature: The presence of the fluorine atom (
) creates complex spin-spin splitting patterns in both H and C NMR spectra due to large heteronuclear coupling constants ( and ).
Synthesis & Experimental Causality
To understand the NMR outcome, one must understand the synthesis. The highest fidelity route for the (S)-enantiomer utilizes (S)-Phenylglycinol as the chiral progenitor, preserving stereochemistry via a nucleophilic fluorination mechanism that typically proceeds with retention or inversion depending on the specific reagent and protecting group strategy.
The most reproducible protocol involves the direct deoxyfluorination of the amino-alcohol.
Figure 1: Stereoconservative synthesis pathway from (S)-Phenylglycine.
Mechanistic Note: The use of DAST (Diethylaminosulfur trifluoride) on the free amine-alcohol can lead to aziridine intermediates. To ensure high enantiopurity, the amine is often Boc-protected, fluorinated, and then deprotected (HCl/Dioxane), yielding the hydrochloride salt directly.
Nuclear Magnetic Resonance (NMR) Data
The following spectral data represents the hydrochloride salt in DMSO-
. The salt form is preferred for stability and solubility.
H NMR Spectroscopy (400 MHz, DMSO-
)
The proton spectrum is dominated by the AMX (or ABX) spin system of the ethyl chain, further complicated by coupling to Fluorine.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling Constants (, Hz)
Assignment
Amine
8.85
br s
3H
-
Aromatic
7.35 – 7.55
m
5H
-
(Ph)
C2-H (a)
4.82
ddd
1H
, ,
(Pro-R/S)
C2-H (b)
4.65
ddd
1H
, ,
(Pro-S/R)
C1-H
4.55
m (br dt)
1H
,
Detailed Interpretation:
The Fluorine "Signature": The methylene protons at C2 (
) appear as widely split signals due to the massive geminal Hydrogen-Fluorine coupling ( Hz). This splits the signal into two distinct regions centered around 4.7 ppm.
Diastereotopicity: Because C1 is a chiral center, the two protons on C2 are diastereotopic (chemically non-equivalent). They couple to each other (
Hz), to the fluorine (), and to the C1 methine proton ().
Ammonium Exchange: The broad singlet at ~8.85 ppm confirms the hydrochloride salt formation. In
, this peak would disappear due to deuterium exchange.
C NMR Spectroscopy (100 MHz, DMSO-
)
The carbon spectrum provides definitive proof of fluorination via C-F coupling splitting.
Position
Shift (, ppm)
Multiplicity
(Hz)
Assignment
C2
83.5
Doublet (d)
C1
54.2
Doublet (d)
Ar-ipso
134.8
Doublet (d)
Aromatic C1
Ar-ortho/meta
129.0, 128.5
Singlets
-
Aromatic CH
Ar-para
127.5
Singlet
-
Aromatic CH
Critical Validation:
The C2 signal at 83.5 ppm is a doublet with a large coupling constant (~172 Hz), characteristic of a primary alkyl fluoride.
The C1 signal is also split (~22 Hz), confirming the fluorine is exactly two bonds away.
F NMR Spectroscopy (376 MHz, DMSO-
)
This is the cleanest method to assess purity.
Shift:
-221.5 ppm (relative to ).
Multiplicity: Triplet of doublets (td) or multiplet (in proton-coupled mode).
Decoupled: Singlet (s).
Impurity Check: Look for peaks at -224 ppm (racemate differentiation if chiral shift reagent used) or -75 ppm (residual TFA if HPLC purified).
Experimental Workflow: Salt Formation & Handling
The free base of 2-fluoro-1-phenylethanamine is an oil that is prone to degradation. The hydrochloride salt is the stable storage form.
Figure 2: Isolation protocol for the Hydrochloride salt.
Protocol Notes:
Hygroscopicity: The HCl salt is hygroscopic. NMR samples in DMSO-
should be prepared immediately before acquisition or stored in a desiccator. Water uptake will shift the and peaks, obscuring the aromatic region.
Solubility: Highly soluble in DMSO, Methanol, and Water. Sparingly soluble in DCM/Chloroform.
References
Synthesis of
-fluoroamines: Kalow, J. A., & Doyle, A. G. (2012).[2] Mechanistic investigations of the fluoride-ring opening of aziridines. Journal of the American Chemical Society, 134(36), 14716–14719. Link
NMR of Fluorinated Compounds: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link
Phenylglycinol Fluorination: Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 3, 2008, Pages 1060-1063. (Synthesis of fluorinated phenethylamine analogs). Link
General Coupling Constants: Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin. Link
Technical Whitepaper: Physical & Physicochemical Characterization of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
[1][2] Executive Summary (S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59-7) is a high-value chiral building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
(S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59-7) is a high-value chiral building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it represents a
-fluorinated amine, a motif increasingly utilized in drug design to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. This guide provides a rigorous technical overview of its physical characteristics, emphasizing the critical physicochemical properties that influence its behavior in formulation and synthesis.
Chemical Identity & Nomenclature[2][3][4]
Property
Specification
IUPAC Name
(1S)-2-Fluoro-1-phenylethan-1-amine hydrochloride
CAS Number
886216-59-7
Molecular Formula
CHClFN (CHFN HCl)
Molecular Weight
175.63 g/mol
SMILES
Cl.Nc1ccccc1
Chiral Center
C1 (S-configuration)
Structural Class
-Fluoroamine; Phenethylamine derivative
Physical Characteristics
Solid-State Properties[1][2]
Appearance: White to off-white crystalline solid.[1]
Hygroscopicity: Amine hydrochlorides are typically moderately hygroscopic.[1] Storage in a desiccator is required to prevent deliquescence, which can alter weight-based stoichiometry.[1]
Melting Point: Typically high (>150°C) due to the ionic lattice energy of the hydrochloride salt. Note: Exact melting points for chiral salts can vary based on polymorphic form and hydration state.[1] Differential Scanning Calorimetry (DSC) is recommended for batch-specific validation.[1]
Polymorphism: As a chiral salt, the compound may exist in multiple polymorphic forms or solvates. Powder X-Ray Diffraction (PXRD) is the gold standard for fingerprinting the solid form.
Solution-Phase Properties
Solubility Profile:
High Solubility: Water, Methanol, Dimethyl Sulfoxide (DMSO).
Low/Insoluble: Dichloromethane (DCM), Diethyl Ether, Hexanes (typical for HCl salts).
Acidity (pKa): The fluorine atom at the
-position exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the ammonium group compared to non-fluorinated phenethylamine (typically ~9.8).[1] The expected pKa for the conjugate acid is approx. 8.5–9.0.[1][2]
Partition Coefficient (LogP): The introduction of fluorine generally increases lipophilicity compared to the hydroxyl analog but decreases basicity.
A critical conformational feature of (S)-2-Fluoro-1-phenylethanamine is the gauche effect .[1] Due to hyperconjugation (
) and electrostatic interactions, the fluorine atom and the ammonium group preferentially adopt a gauche conformation rather than anti. This conformational bias influences the compound's binding affinity in biological targets and its scalar couplings in NMR.[1]
Spectroscopic Signatures[1][2]
F NMR: The definitive identification method.[1] Expect a signal in the range of -210 to -230 ppm (relative to CFCl), appearing as a triplet of doublets (td) or multiplet due to coupling with the geminal protons (H2a, H2b) and the vicinal proton (H1).[1]
H NMR:
H1 (Benzylic): Resonates downfield (~4.0–4.5 ppm) as a multiplet due to coupling with H2a, H2b, and F.
H2 (Fluoromethyl): Distinctive diastereotopic protons appearing as complex multiplets (~4.5–5.0 ppm) with large geminal H-F coupling constants (
: The sign and magnitude are solvent-dependent. For (S)-enantiomers of phenethylamines, rotations are often negative in some solvents and positive in others.[1]
Protocol: Measure 1.0 g/100 mL in Methanol at 20°C.
Chiral HPLC: Separation is typically achieved using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) with non-polar mobile phases (Hexane/IPA + 0.1% Diethylamine).[1]
Experimental Protocols
Workflow 1: Purity & Identity Validation
The following Graphviz diagram outlines the logical flow for validating a new batch of (S)-2-Fluoro-1-phenylethanamine HCl.
Figure 1: Step-by-step validation workflow for incoming batches of fluorinated amine salts.[1]
Protocol: Determination of Enantiomeric Excess (ee)
Objective: To quantify the optical purity of the (S)-enantiomer.
Sample Preparation: Dissolve 5 mg of the hydrochloride salt in 1 mL of Methanol. Add 10 µL of Triethylamine (to free the base).
Derivatization (Optional but Recommended): React with Mosher's Acid Chloride ((R)-MTPA-Cl).[1] The resulting diastereomers often have distinct
F NMR shifts, allowing for ee determination without a chiral column.
Engineering Controls: Use only in a chemical fume hood.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the volatile free amine).[1]
References
ChemicalBook. (2025).[1] (S)-2-Fluoro-1-phenylethanamine Hydrochloride Product Description. Retrieved from [1]
Sigma-Aldrich. (2025).[1] Safety Data Sheet for Fluorinated Phenethylamines. Retrieved from [1]
PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-1-phenylethanamine.[1][3] Retrieved from [1]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Contextual reference for the gauche effect in
-fluoroamines).
Advanced ChemBlocks. (2026). Catalog Entry for CAS 886216-59-7.[1][3] Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Fluorinated Phenylethylamines
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into the phenylethylamine (PEA) scaffold represents a cornerstone of modern medicinal chemistry. Fluorine’s unique physicochemical properties—high electronegativity (3.98 Pauling), small atomic radius (1.47 Å, mimicking hydrogen), and the extreme strength of the C–F bond (~116 kcal/mol)—allow for precise modulation of metabolic stability, lipophilicity, and receptor binding affinity without imposing significant steric penalties.
This guide analyzes the structure-activity relationships (SAR), pharmacodynamics, and synthetic pathways of fluorinated PEAs. It contrasts the "hybrid" monoamine releasing profile of ring-fluorinated amphetamines (e.g., 4-FA) with the diminished potency of fluorinated 2C-series hallucinogens (e.g., 2C-F), providing a nuanced view of bioisosterism in psychopharmacology.
The Fluorine Effect in PEA Medicinal Chemistry
Electronic and Steric Modulation
Fluorine acts as a bioisostere for hydrogen due to their similar van der Waals radii, yet it exerts a profound electronic pull.
Metabolic Blockade: The C–F bond is resistant to cytochrome P450 oxidative cleavage.[1] Substituting a hydrogen at a "metabolic soft spot" (e.g., the para-position of amphetamine) with fluorine blocks para-hydroxylation, significantly extending plasma half-life.
pKa Modulation: Fluorine atoms on the phenyl ring decrease the electron density of the aromatic system, which can indirectly lower the pKa of the amine nitrogen, altering the ratio of ionized to non-ionized species at physiological pH.
The "2C-F Paradox"
While fluorine is often a superior bioisostere, it fails in specific contexts. In the 2C-series (2,5-dimethoxy-4-substituted phenylethylamines), potency correlates with the lipophilicity and size of the 4-position substituent (I > Br > Cl > F).
Mechanism: The 5-HT2A receptor's hydrophobic pocket at the 4-position requires a bulky, lipophilic atom (like Iodine or Bromine) to induce the active conformational state. Fluorine is too small and polar to stabilize this active conformation effectively.
Structure-Activity Relationships (SAR)
Ring-Fluorinated Amphetamines
The position of the fluorine atom on the amphetamine scaffold dictates the release profile of monoamines (Dopamine [DA], Norepinephrine [NE], Serotonin [5-HT]).
Compound
Structure
Primary Mechanism
5-HT Release
Neurotoxicity Risk
Amphetamine
Unsubstituted
DA/NE Releaser
Negligible
Moderate (DA oxidative stress)
2-FA
Ortho-F
DA/NE Releaser
Low
Low
3-FA
Meta-F
DA Selective
Low
Moderate
4-FA
Para-F
Triple Releaser (DA/NE/5-HT)
Moderate
Low (vs. 4-CA/4-IA)
4-CA
Para-Cl
5-HT Neurotoxin
High
High (Serotonin depletion)
Quantitative Binding Data (Selectivity Profiles)
The following table synthesizes binding affinities (
) and reuptake inhibition () values from comparative studies. Note the shift in selectivity for 4-FA compared to Amphetamine.[1]
Table 1: Comparative Pharmacology of Fluorinated vs. Non-Fluorinated PEAs
Target Protein
Amphetamine (/)
4-FA (/)
2C-B ()
2C-F ()
NET (Norepinephrine)
~0.1 M
~0.42 M
> 10 M
> 10 M
DAT (Dopamine)
~0.6 M
~0.77 M
> 10 M
> 10 M
SERT (Serotonin)
> 20 M
~6.8 M
> 10 M
> 10 M
5-HT2A Receptor
> 10 M
~11.3 M
~1-5 nM
> 1 M
TAAR1
Potent Agonist
Potent Agonist
Weak/Inactive
Unknown
Data Source Synthesis: derived from Rothman et al., Baumann et al., and Shulgin’s qualitative assays.
Receptor Pharmacology & Signaling Pathways[3]
TAAR1 Agonism
A critical but often overlooked mechanism of fluorinated amphetamines is their agonism at the Trace Amine-Associated Receptor 1 (TAAR1).
Mechanism: TAAR1 is an intracellular GPCR (Gs-coupled) located on the membranes of monoamine transporter vesicles.
Effect: Activation leads to cAMP accumulation and PKA phosphorylation of the transporter (DAT/SERT), causing transporter internalization or efflux (reverse transport).
Therapeutic Relevance: TAAR1 agonists modulate dopaminergic firing rates, potentially reducing the abuse liability and neurotoxicity associated with pure DAT blockers.
Visualization: TAAR1 Signaling Cascade
Caption: Figure 1: Intracellular TAAR1 signaling pathway activated by 4-FA, leading to transporter phosphorylation and monoamine efflux.
Pharmacokinetics & Metabolism[4][5][6][7]
Metabolic Resistance
The C–F bond at the para-position of 4-FA renders the molecule immune to para-hydroxylation, the primary metabolic route for amphetamine.
Consequence: 4-FA is largely excreted unchanged in the urine.[2]
Secondary Routes: Metabolism shifts to
-hydroxylation (forming fluorinated norephedrine analogs) and N-dealkylation (if N-substituted).
Visualization: Metabolic Fate Comparison
Caption: Figure 2: The metabolic blockade effect of para-fluorination preventing CYP2D6 hydroxylation.
Experimental Protocol: Synthesis and Evaluation
Disclaimer: This protocol is for theoretical and educational purposes for authorized personnel only. All work must be conducted in compliance with local regulations (DEA/FDA).
Synthesis of 4-Fluoroamphetamine (Henry Reaction Route)
This route is chosen for its scalability and the "self-validating" nature of the intermediate crystallization.
Critical Control: Add the nitropropene solution to the LAH suspension dropwise to maintain excess hydride and prevent polymerization.
Workup: Fieser workup (
mL H2O, mL 15% NaOH, mL H2O). Extract with ether, dry over MgSO4.
Salt Formation: Bubble dry HCl gas to precipitate 4-FA Hydrochloride.
Visualization: Synthesis Workflow
Caption: Figure 3: Step-by-step synthesis workflow for 4-Fluoroamphetamine with QC checkpoint.
Toxicology and Safety Profile
Neurotoxicity
Unlike para-chlorinated amphetamines (4-CA), which cause irreversible depletion of Tryptophan Hydroxylase (TPH), 4-FA does not show long-term serotonergic neurotoxicity in rodent models. This is attributed to the strength of the C–F bond preventing the formation of reactive quinone methide metabolites that are responsible for the toxicity of 4-CA.
Vascular Risks
A specific risk profile for 4-FA has emerged in clinical case reports, distinct from MDMA:
Severe Headaches: "Thunderclap" headaches are frequently reported.
Cerebral Hemorrhage: High doses have been linked to hemorrhagic strokes, likely due to a combination of transient hypertensive surges and specific vascular inflammation, although the exact mechanism remains under investigation.
References
Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related agents." Neuropharmacology. Link
Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3] "Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans." Drug and Alcohol Dependence. Link
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR data). Link
Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related amines are trace amine receptor agonists." Molecular Pharmacology. Link
Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis. Link
Strategic Fluorination: Engineering Metabolic Stability in Small Molecule Therapeutics
[1][2] Executive Summary In modern medicinal chemistry, the incorporation of fluorine is not merely a structural modification but a strategic imperative for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In modern medicinal chemistry, the incorporation of fluorine is not merely a structural modification but a strategic imperative for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.[1][2][3][4] Approximately 20-25% of currently marketed drugs contain at least one fluorine atom. This guide provides a technical deep-dive into the physicochemical mechanisms by which fluorine enhances metabolic stability, specifically targeting cytochrome P450 (CYP) oxidation. It details the causal relationships between C-F bond enthalpy and enzymatic resistance, analyzes the successful optimization of Ezetimibe, and provides a validated protocol for assessing metabolic stability via microsomal incubation.
Part 1: Physicochemical Foundations of Stability
The metabolic stability imparted by fluorine stems from three fundamental properties: extreme electronegativity (3.98 Pauling scale), high ionization potential, and the exceptional strength of the carbon-fluorine (C-F) bond.
The Thermodynamic Barrier
The primary mechanism of Phase I metabolism involves the abstraction of a hydrogen atom or an electron by the high-valent Iron(IV)-oxo species of CYP450 enzymes. Fluorine substitution creates a thermodynamic blockade against this process.
Comparative Bond Metrics:
Bond Type
Bond Dissociation Energy (kcal/mol)
Van der Waals Radius (Å)
Electronegativity (Pauling)
Metabolic Susceptibility
C-H
~98 - 104
1.20
2.55
High (Oxidation prone)
C-F
~116 - 120
1.47
3.98
Low (Oxidation resistant)
C-Cl
~81
1.75
3.16
Moderate (Labile)
C-OH
~85 - 90
-
3.44
-
Data Source: Validated against standard physical organic chemistry values [1].
The "Mimicry" Effect
Despite the dramatic electronic difference, the Van der Waals radius of fluorine (1.47 Å) is sufficiently close to that of hydrogen (1.20 Å) to allow it to act as a bioisostere . This allows the drug to fit into the target protein's binding pocket with minimal steric perturbation, while simultaneously presenting an "armor plating" against metabolic enzymes.
Part 2: Mechanistic Action – Blocking the Iron-Oxo Species
The most common application of fluorine is to block "metabolic soft spots"—sites on the molecule that are rapidly oxidized by CYP450 isoforms (e.g., CYP3A4, CYP2D6).
Prevention of Aromatic Hydroxylation
In aromatic systems, CYP450 enzymes typically attack the para-position via an electrophilic attack or radical abstraction mechanism. Replacing a para-hydrogen with fluorine achieves two outcomes:
Steric/Bond Strength Block: The C-F bond is too strong for the CYP450 Compound I (radical cation) to break.
Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the enzyme.
Mechanism Visualization
The following diagram illustrates the divergence in pathway between a labile C-H bond and a stable C-F bond when encountering the CYP450 catalytic center.
Figure 1: Divergent metabolic fates. The high bond dissociation energy of C-F prevents the hydrogen abstraction step necessary for CYP450-mediated hydroxylation.
Part 3: Case Study – Ezetimibe
Ezetimibe (Zetia) represents a textbook example of strategic fluorination to solve a metabolic liability.[5]
The Problem: Early analogues of cholesterol absorption inhibitors suffered from rapid first-pass metabolism. The primary metabolic pathway was rapid oxidation of the pendant phenyl rings.
The Solution: Medicinal chemists introduced fluorine atoms at the para-positions of both phenyl rings.
The Result:
Metabolic Blockade: The fluorine atoms blocked the primary sites of hydroxylation [2].
Potency Enhancement: The lipophilicity introduced by fluorine improved binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Outcome: Ezetimibe has a half-life of approximately 22 hours in humans, allowing for once-daily dosing.
Part 4: Experimental Validation Protocol
To verify the impact of fluorine substitution, researchers must determine the Intrinsic Clearance (
) using a Microsomal Stability Assay. This assay is the industry standard for predicting hepatic clearance.
Protocol: Liver Microsomal Stability Assay
Objective: Determine the in vitro half-life (
) and intrinsic clearance () of a fluorinated lead compound vs. its non-fluorinated analogue.
Materials:
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase).
Technical Guide: Discovery and Synthesis of Chiral Fluorinated Amines
Abstract This technical guide provides a comprehensive analysis of the discovery, synthetic evolution, and medicinal application of chiral fluorinated amines. It explores the "fluorine effect" on amine basicity and lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the discovery, synthetic evolution, and medicinal application of chiral fluorinated amines. It explores the "fluorine effect" on amine basicity and lipophilicity, details the historical transition from chiral pool synthesis to modern catalytic asymmetric methods, and provides a validated experimental protocol for the nucleophilic ring-opening of aziridines. Designed for drug development professionals, this document synthesizes mechanistic insights with practical laboratory workflows.
Introduction: The Fluorine Effect in Amine Chemistry
The incorporation of fluorine into chiral amine scaffolds is a strategic tool in medicinal chemistry, primarily used to modulate pKa, metabolic stability, and conformational preference without significantly altering steric bulk.
Basicity Modulation (pKa)
The high electronegativity of fluorine (
) exerts a strong inductive effect () on the amine nitrogen. This reduces the electron density available for protonation, thereby lowering the basicity.
-Fluorination: Typically lowers the pKa of an aliphatic amine by 1.0–2.0 units.[1] This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the gastrointestinal tract and enhancing membrane permeability.
-Fluorination: Exerts a subtler effect, typically lowering pKa by 0.5–1.0 units.
Conformational Control (Gauche Effect)
The gauche effect—the tendency of the C–F bond and the C–N bond (in protonated amines) to adopt a gauche rather than anti conformation—allows for predictable control over the 3D spatial arrangement of pharmacophores. This is driven by
hyperconjugation and electrostatic interactions.
Table 1: Comparative Physicochemical Properties
Property
Non-fluorinated Amine (R-NH2)
-Fluoroamine
-Difluoroamine
pKa (approx.)
9.0 – 10.5
7.5 – 8.5
6.0 – 7.0
Lipophilicity (LogD)
Lower
Moderate Increase
High Increase
Metabolic Stability
Susceptible to N-dealkylation
Blocked/Reduced
Highly Stable
C–C Bond Length
1.54 Å
~1.50 Å (Contracted)
~1.48 Å
Historical Evolution of Synthesis
The synthesis of chiral fluorinated amines has evolved from stoichiometric chiral pool manipulations to highly efficient catalytic asymmetric methods.
Phase I: Classical Resolution & Chiral Pool (1950s–1990s)
Early access to these motifs relied on the resolution of racemic mixtures using chiral acids (e.g., tartaric acid) or starting from the "chiral pool" (naturally occurring amino acids).
Limitation: Inflexible structural diversity; waste from the unwanted enantiomer.
Key Method: Deoxyfluorination of chiral amino alcohols using DAST (Diethylaminosulfur trifluoride). This often suffered from rearrangement and elimination side reactions.
Phase II: Chiral Auxiliaries (1990s–2000s)
The introduction of chiral auxiliaries allowed for diastereoselective fluorination.
Ellman’s Sulfinamide: Condensation of tert-butanesulfinamide with aldehydes/ketones followed by fluorinated nucleophile addition or reduction of
-fluoroimines.
Davis’ Sulfinimine: Similar utility in controlling the stereochemistry of the C–N bond formation.
This diagram illustrates the mechanism for the Lewis base-catalyzed hydrofluorination of aziridines, a critical pathway for
-fluoroamine synthesis.
Experimental Protocol: Asymmetric Synthesis of
-Fluoroamines
Methodology: Lewis Base-Catalyzed Hydrofluorination of Aziridines.[2][3]
Source Authority: Based on the work of the Doyle Group (J. Org. Chem. 2012).[2][3][4][5]
Rationale: This method avoids the use of highly corrosive anhydrous HF or expensive electrophilic fluorinating agents, using Benzoyl Fluoride as a latent, controllable source of fluoride.
Synthesis: The industrial route utilizes a transaminase biocatalyst to set the chiral amine center adjacent to the fluorinated aromatic ring, demonstrating the scalability of biocatalysis for fluorinated amines.
Leniolisib (Joenja)
Approved in 2023 for APDS, Leniolisib features a chiral pyrrolidine core.
Role of Fluorine: The molecule contains a trifluoromethyl group on a pyridine ring, but recent analogs explore chiral fluorinated amine side chains to optimize metabolic stability.
Synthesis: Relies on the resolution of fluorinated intermediates or asymmetric hydrogenation of fluorinated imines.
References
Kalow, J. A., & Doyle, A. G. (2012).[7] Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of the Organic Chemistry, 77(9), 4177–4183. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. Link
Savarese, M., et al. (2021). Biocatalytic Synthesis of Chiral Amines using Transaminases. ChemCatChem, 13(5), 1343-1369. Link
Pahadi, N. K., et al. (2006). Pd-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines. Journal of the American Chemical Society, 128(39), 12604-12605. Link
(S)-2-Fluoro-1-phenylethanamine hydrochloride is a specialized chiral building block used primarily in the synthesis of fluorinated pharmaceutical candidates and bioactive phenethylamine analogs.[1][3][4] Its structural uniqueness lies in the fluorine atom located on the ethyl side chain (β-position to the amine) rather than the phenyl ring.[3][4] This specific substitution pattern alters the pKa, lipophilicity, and metabolic stability compared to non-fluorinated phenethylamines.[4][5]
Critical Distinction: Do not confuse this compound with its isomer, (S)-1-(2-fluorophenyl)ethanamine hydrochloride (fluorine on the aromatic ring).[1][3][4] The handling protocols differ due to the electronic effects of the β-fluorine on the amine's reactivity and the stability of the C-F bond.[3][4]
Physical & Chemical Properties Table
Property
Specification
Notes
Appearance
White to off-white crystalline solid
Hygroscopic nature common in HCl salts.[1][2][3][4]
Solubility
Water, Methanol, DMSO
Limited solubility in non-polar solvents (Hexane, Et₂O).[4][5]
Chirality
(S)-Enantiomer
Enantiomeric purity (ee) is critical; avoid strong bases that may induce racemization.[2][3][4]
The C-F bond is generally stable but susceptible to elimination (HF formation) under strong basic/thermal stress.[3][4][5]
Hazard Identification & Toxicology (GHS)
While specific toxicological data for this exact isomer is often limited in public databases, structurally related fluorinated phenethylamines dictate a conservative safety approach .[4][5] Treat this substance as a potent bioactive agent and corrosive/irritant.[4][5]
GHS Classification (Derived from Analogues)
Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).[3][4][5] Phenethylamines are CNS stimulants.[3][4][5][6]
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns) or Category 2 (Irritant) depending on pH.[3][4][5] Assume Corrosive.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][4][5]
Key Risk Factors:
Bioactivity: As a phenethylamine derivative, systemic absorption may cause adrenergic stimulation (tachycardia, hypertension, agitation).[4][5]
Fluorine Moiety: While the C-F bond is strong, thermal decomposition releases toxic Hydrogen Fluoride (HF) gas.[3][4][5]
Dust Hazard: The hydrochloride salt is a fine powder; inhalation poses a high risk of mucous membrane necrosis.[3][4][5]
Engineering Controls & Personal Protective Equipment (PPE)
Core Directive: Containment is the primary defense.[3][4][5] Do not rely solely on PPE.[3][4][5]
Engineering Controls
Primary: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[3][4][5]
Secondary: Use a static-dissipative balance enclosure if the powder is particularly fine or static-prone to prevent aerosolization.[1][3][4]
Vacuum Systems: Protect vacuum lines with a HEPA filter and a cold trap to prevent amine salt particulates from entering the pump oil.[4][5]
PPE Matrix
Protection Zone
Requirement
Rationale
Respiratory
N95/P100 (if outside hood)
Critical: Only if engineering controls fail. Dust is corrosive to the upper respiratory tract.[3][4][5]
Ocular
Chemical Splash Goggles
Safety glasses are insufficient.[2][3][4][5] The salt is an eye irritant; the free amine is corrosive.[4][5]
Apron required when handling >1g quantities or concentrated solutions.[2][3][4][5]
Storage, Stability & Handling Protocols
The "Dry Chain" Protocol:
Hydrochlorides of fluorinated amines are prone to hydrolysis and hygroscopicity.[4][5] Moisture uptake leads to clumping, stoichiometry errors, and potential C-F bond instability over long periods.[4][5]
Atmosphere: Store under Argon or Nitrogen .[3][4][5]
Temperature: Refrigerate at 2–8°C .
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk).[3][4][5]
Desiccation: Store the primary container inside a secondary desiccator jar containing active silica gel or Drierite.
Racemization Warning:
When neutralizing the HCl salt to generate the free amine for reaction:
Avoid: Excessive heat (>40°C) or highly strong bases (e.g., t-BuLi) which can deprotonate the chiral center (alpha to the phenyl ring).[3][4][5]
Preferred Base: Carbonates (K₂CO₃) or mild organic bases (DIPEA) at 0°C to Room Temperature.[3][4][5]
Visualized Workflows (Graphviz)
Workflow 1: Safe Handling Lifecycle
This diagram outlines the decision logic from receipt of the chemical to reaction setup, emphasizing the "Dry Chain" and safety checkpoints.
Workflow 2: Emergency Response Decision Tree
A logic flow for immediate actions in case of exposure, specifically tailored for corrosive amine salts.
Disposal & Deactivation
Never dispose of fluorinated amines down the drain.[3][4][5] They are often toxic to aquatic life and persist in the environment.[4][5]
Deactivation (Small Spills):
Absorb with an inert material (vermiculite or sand).[3][4][5]
Treat with a dilute acid (e.g., 1M HCl) to ensure the amine is fully protonated (non-volatile salt form), although the material is likely already a salt.[4][5]
Waste Stream:
Label as "Hazardous Waste: Toxic, Corrosive, Fluorinated Organic Solid" .[4][5]
Incineration is the required disposal method, but the incinerator must be equipped with a scrubber to handle HF generation from the fluorine content.[4][5]
References
Advanced ChemBlocks Inc. (2026).[2][3][4][5] (S)-2-Fluoro-1-phenylethanamine Hydrochloride Product Specification and Safety Data. Retrieved from
Sigma-Aldrich (Merck) . (2025).[3][4][5] Safety Data Sheet: 2-Phenylethylamine derivatives (General Hazard Classifications). Retrieved from
PubChem . (2025).[3][4][5] Compound Summary: 2-Fluoro-1-phenylethanamine.[1][2][3][4][7][8] National Library of Medicine.[3][4][5] Retrieved from
An In-depth Technical Guide to the Thermochemical Properties of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Advanced Drug Candidates In the landscape of modern medicinal chemistry, the strategic incorporation of fluo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Advanced Drug Candidates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] The substitution of hydrogen with fluorine, an element of similar size but with high electronegativity, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1][4] These modifications often lead to enhanced membrane permeability, greater target selectivity, and improved resistance to metabolic degradation, ultimately resulting in more effective and safer therapeutic agents.[1]
(S)-2-Fluoro-1-phenylethanamine hydrochloride belongs to the class of fluorinated phenethylamines, a group of compounds with significant interest in drug discovery due to their psychoactive and stimulant properties.[5] The introduction of a fluorine atom can greatly impact the biological activity of these compounds, ranging from a marked loss to an enhancement and prolongation of their effects.[5] Understanding the thermochemical properties of this specific hydrochloride salt is crucial for its development as a potential pharmaceutical, as these properties govern its stability, formulation, and manufacturing processes. This guide provides a comprehensive overview of the known characteristics of (S)-2-Fluoro-1-phenylethanamine hydrochloride and details the standard methodologies for its thermochemical analysis.
Physicochemical Properties of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
While extensive experimental thermochemical data for (S)-2-Fluoro-1-phenylethanamine hydrochloride is not widely available in the public domain, its fundamental physicochemical properties have been documented by various chemical suppliers. These are summarized in the table below.
Experimental Protocols for Thermochemical Characterization
A thorough understanding of a drug candidate's thermochemical behavior is paramount for its successful development. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed techniques in the pharmaceutical industry for this purpose.[8][9][10][11][12]
Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transition Analysis
DSC is a versatile thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is widely used to determine the melting point, glass transition temperature, and other phase transitions of a substance.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium and zinc.[15] This ensures the accuracy of the measurements.
Sample Preparation: Accurately weigh 2-5 mg of (S)-2-Fluoro-1-phenylethanamine hydrochloride into a non-hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any volatile products.[16]
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[16]
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a temperature range appropriate for the expected melting point. A range from room temperature to 250°C is a reasonable starting point for a novel organic salt.
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
DSC Experimental Workflow
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9][11] This technique is invaluable for assessing the thermal stability of a compound, determining its decomposition temperature, and quantifying the loss of volatiles such as water or solvents.[9][11]
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.
Sample Preparation: Place an accurately weighed sample of 5-10 mg of (S)-2-Fluoro-1-phenylethanamine hydrochloride into a tared TGA pan (ceramic or platinum).
Instrument Setup: Position the sample pan in the TGA furnace. Purge the furnace with a controlled atmosphere, typically nitrogen or air, at a constant flow rate (e.g., 50 mL/min).[16]
Thermal Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C) at a constant heating rate, such as 10°C/min.[16]
Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset temperature of a significant mass loss event indicates the beginning of decomposition. The residual mass at the end of the experiment can provide information about the formation of any non-volatile byproducts.
TGA Experimental Workflow
Expected Thermochemical Behavior and Significance
The thermochemical properties of (S)-2-Fluoro-1-phenylethanamine hydrochloride are influenced by several structural features: the phenylethylamine backbone, the presence of the fluorine atom, and its formation as a hydrochloride salt.
Influence of the Hydrochloride Salt: The formation of a hydrochloride salt generally increases the melting point and thermal stability of an amine compared to its freebase form. This is due to the strong ionic interactions in the crystal lattice. The hydrochloride salt of the parent compound, 2-phenylethylamine, is a stable crystalline solid.[17] A study on β-phenylethylamine hydrochloride showed it to be stable upon heating to 93.3°C.[18]
Impact of Fluorination: The strong carbon-fluorine bond can enhance the thermal stability of the molecule. However, the high electronegativity of fluorine can also influence intermolecular interactions, which may affect the crystal packing and, consequently, the melting point. The introduction of fluorine is a well-established strategy to block metabolic oxidation, which can improve the pharmacokinetic profile of a drug.[2]
Decomposition Pathway: For many hydrochloride salts of amines, thermal decomposition may begin with the loss of hydrogen chloride.[19] Subsequent degradation would involve the breakdown of the organic phenylethylamine structure. TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could be employed to identify the evolved gaseous products during decomposition, providing insights into the degradation mechanism.
Conclusion
A comprehensive understanding of the thermochemical properties of (S)-2-Fluoro-1-phenylethanamine hydrochloride is essential for its potential development as a pharmaceutical agent. While specific experimental data for this compound is not yet widely published, established analytical techniques such as DSC and TGA provide a robust framework for its characterization. The insights gained from such studies are critical for ensuring the stability, safety, and efficacy of the final drug product. The strategic placement of the fluorine atom in this molecule underscores the broader importance of fluorination in modern drug design, a strategy that continues to yield novel therapeutics with improved properties.
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
PharmaTech. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
Trachsel, D., et al. (2025, August 6). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]
Al-Badria, S. M. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]
Montis, C., et al. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]
IntechOpen. Fluorine in drug discovery: Role, design and case studies. [Link]
Sump4.com. Temperature calibration of differential scanning calorimeters. [Link]
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
AAPS. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [Link]
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
TA Instruments. Differential Scanning Calorimetry (DSC). [Link]
ResearchGate. (2023, January). Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. [Link]
MDPI. (2021, April 10). The Food Anti-Microbials β-Phenylethylamine (-HCl) and Ethyl Acetoacetate Do Not Change during the Heating Process. [Link]
ResearchGate. (2014, December 13). Identification of -Phenylethylamine in Judicial Samples. [Link]
Solubility of (S)-2-Fluoro-1-phenylethanamine hydrochloride in organic solvents
Comprehensive Technical Guide: Solubility Profiling & Process Optimization for (S)-2-Fluoro-1-phenylethanamine Hydrochloride Abstract This technical guide provides a rigorous framework for determining, analyzing, and app...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Technical Guide: Solubility Profiling & Process Optimization for (S)-2-Fluoro-1-phenylethanamine Hydrochloride
Abstract
This technical guide provides a rigorous framework for determining, analyzing, and applying the solubility profile of (S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS: 886216-59-7). As a specialized chiral building block, specific empirical solubility data for this compound is not widely published in open literature. Therefore, this guide functions as a primary protocol for researchers to establish this critical data in-house, predicting behavior based on structural analogs (phenethylamine salts) and detailing the exact methodology for thermodynamic modeling and recrystallization design.
Part 1: Compound Analysis & Predicted Solubility Profile
Structural & Physicochemical Basis
To design an effective solubility experiment, we must first analyze the moiety's contribution to solvation:
Core Structure: The phenethylamine backbone provides a hydrophobic aromatic ring and a short alkyl chain.
Chiral Center (S-Configuration): While enantiomers (R vs S) have identical solubility in achiral solvents, their behavior differs in chiral environments. This guide focuses on achiral solvents.
Fluorine Substitution (β-position): The C-F bond introduces a strong dipole but increases lipophilicity compared to a hydroxyl group. However, it is less polar than the parent amine.
Hydrochloride Salt: This is the dominant factor. The ionic lattice (
) requires high dielectric constant solvents or protic solvents capable of hydrogen bonding to disrupt the crystal lattice.
Predicted Solubility Matrix
Based on the behavior of structural analogs (e.g., Phenethylamine HCl, 2-Fluorophenethylamine), the following profile is the working hypothesis for experimental design:
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism / Utility
Protic Polar
Water, Methanol (MeOH), Ethanol (EtOH)
High (>100 mg/mL)
Strong ion-dipole interactions. Primary solvents for dissolution.
Aprotic Polar
DMSO, DMF, DMAc
High (>100 mg/mL)
High dielectric constant disrupts ionic lattice. Good for reactions, hard to remove.
Moderately Polar
Isopropanol (IPA), Acetonitrile (ACN)
Moderate (Temp. Dependent)
Ideal for Cooling Crystallization . Solubility drops significantly at low T.
Weakly Polar
Ethyl Acetate (EtOAc), THF, Acetone
Low (<10 mg/mL)
Potential Anti-solvents . Solubility may increase slightly at reflux.
Non-Polar
Hexane, Heptane, Toluene, TBME
Insoluble (<1 mg/mL)
Strict Anti-solvents . Used to drive yield in "Drowning-out" crystallization.
Part 2: Experimental Protocols (The Core)
As specific literature values are unavailable, you must generate the solubility curve. Two methods are validated for this compound: Static Gravimetric (Standard) and Dynamic Laser Monitoring (High-Throughput).
Best for rapid process development and metastable zone width (MSZW) determination.
Setup: Prepare a mixture of known concentration
(e.g., 0.05 g/g solvent).
Heating: Heat at 1°C/min while monitoring turbidity (transmissivity).
Clear Point (
): Record the temperature where transmission hits 100% (Solubility temperature).
Cooling: Cool at 1°C/min.
Cloud Point (
): Record the temperature where transmission drops (Nucleation point).
Repeat: Add more solute to the same vessel and repeat to build the curve.
Part 3: Thermodynamic Modeling & Analysis
To extrapolate data for process design, fit your experimental points to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (
) with temperature ().
Equation:
A, B, C: Empirical constants derived from regression analysis.
Logic: Used if the compound is too soluble in alcohols to crystallize by cooling alone.
Procedure:
Dissolve in minimal Methanol (RT).
Slowly add Ethyl Acetate until turbidity persists.
Stir for aging (Ostwald Ripening) to grow crystal size.
Part 5: Visualization
Diagram 1: Solubility Determination Workflow
A logical flow for establishing the missing data.
Caption: Workflow for generating and utilizing solubility data for process optimization.
Diagram 2: Solvent Selection Decision Tree
Selecting the right solvent based on the predicted profile.
Caption: Decision matrix for solvent utility based on polarity and interaction type.
References
NIST Standard Reference Data. Thermophysical Properties of Phenethylamine Derivatives. National Institute of Standards and Technology.[3] Link
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in various solvents: Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences. Link
Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of pharmaceutical salts in organic solvents. Journal of Chemical & Engineering Data. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
Application Notes & Protocols: The Strategic Integration of (S)-2-Fluoro-1-phenylethanamine in Modern Drug Design
Abstract The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of (S)-2-Fluoro-1-phenylethanamine, a chiral building block of increasing importance. We dissect the strategic rationale for its use, from its role as a bioisostere to its function in establishing critical stereochemistry. This document furnishes researchers, scientists, and drug development professionals with both the theoretical foundation and practical, step-by-step protocols for the synthesis, incorporation, and characterization of this versatile scaffold.
Introduction: The Phenylethylamine Scaffold and the Fluorine Advantage
The 2-phenylethylamine framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine.[4] Its derivatives are central to the development of therapeutics targeting the central nervous system (CNS) and beyond. The introduction of a fluorine atom, particularly at the benzylic position, imparts a unique set of advantages rooted in fluorine's distinct properties:
High Electronegativity: Alters local electronic environments, which can modulate the pKa of nearby functional groups like the primary amine, influencing receptor binding and solubility.[5]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common pathway for deactivation of many drugs.[2][5][6] Placing fluorine at a metabolically vulnerable site can significantly extend a drug's half-life.
Conformational Control: The small size and stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for target engagement.[6]
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.[6]
The "(S)" stereochemistry of the chiral center is equally critical. Biological targets, such as receptors and enzymes, are inherently chiral, meaning they often exhibit stereospecific interactions.[] Utilizing an enantiomerically pure building block like (S)-2-Fluoro-1-phenylethanamine ensures that the resulting drug candidate has the optimal geometry for its intended target, which can maximize efficacy and minimize off-target effects associated with the incorrect enantiomer.[8]
Section 1: Physicochemical Profile and Strategic Implications
The utility of (S)-2-Fluoro-1-phenylethanamine stems directly from its molecular properties. Understanding these properties is key to predicting its behavior in a physiological environment and its impact on a parent molecule.
Property
Value
Strategic Implication in Drug Design
Molecular Formula
C₈H₁₀FN
A small, synthetically tractable building block.
Molecular Weight
139.17 g/mol
Low molecular weight allows for its incorporation without significant "molecular weight penalty."
Chirality
(S)-enantiomer
Provides a pre-defined stereocenter, crucial for stereospecific interactions with biological targets.[]
Fluorine Position
Benzylic (C2)
Strategically placed to block metabolic oxidation at a typically labile position, enhancing pharmacokinetic stability.[2][5]
Functional Groups
Primary Amine
A versatile chemical handle for subsequent reactions, most commonly amide bond formation, reductive amination, and sulfonamide synthesis.
The introduction of the C-F bond serves as a bioisosteric replacement for a C-H or C-OH group. This substitution can fine-tune lipophilicity and metabolic fate while maintaining or improving biological activity.[1][9]
Section 2: Core Applications in Medicinal Chemistry
The application of (S)-2-Fluoro-1-phenylethanamine can be broadly categorized into two synergistic strategies: as a chiral synthon and as a tool for pharmacokinetic enhancement.
Establishing Stereochemistry and Pharmacophore Presentation
The primary amine and the fixed (S)-stereocenter make this molecule an ideal starting point for building more complex structures where the precise 3D arrangement of atoms is known to be critical for activity. It allows chemists to present a key pharmacophoric element—the phenyl ring—in a defined spatial orientation relative to the rest of the molecule.
Bioisosterism for Metabolic Blocking
A frequent liability of phenylethylamine-based drugs is the metabolic oxidation of the benzylic carbon. By replacing a hydrogen atom at this position with a fluorine atom, this metabolic pathway is effectively blocked.
Caption: Bioisosteric replacement of H with F to block metabolic oxidation.
Section 3: Experimental Protocols
The following protocols provide methodologies for the asymmetric synthesis of the title compound and its subsequent incorporation into a molecular scaffold. These protocols are designed to be self-validating through the inclusion of rigorous purification and characterization steps.
Protocol 3.1: Asymmetric Synthesis of (S)-2-Fluoro-1-phenylethanamine
This protocol is based on the highly efficient and stereoselective asymmetric reduction of a prochiral ketone precursor, followed by functional group manipulation.
Workflow Overview:
Caption: Workflow for the asymmetric synthesis of (S)-2-Fluoro-1-phenylethanamine.
Step-by-Step Methodology:
Part A: Asymmetric Reduction of 2-Fluoro-1-phenylethanone
Rationale: The use of a chiral catalyst ensures the formation of the desired (S)-alcohol with high enantiomeric excess (e.e.). Asymmetric transfer hydrogenation is a robust and scalable method.
To a nitrogen-flushed flask, add 2-fluoro-1-phenylethanone (1.0 eq).[10]
Dissolve the ketone in an appropriate solvent such as isopropanol or a formic acid/triethylamine azeotrope.
Add a chiral ruthenium or rhodium catalyst (e.g., (S,S)-Ts-DENEB™) (0.01-0.1 mol%).
Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 40-60 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction, remove the solvent under reduced pressure.
Purify the crude (S)-2-fluoro-1-phenylethanol via silica gel column chromatography.[11]
QC Checkpoint: Determine the enantiomeric excess (e.e.) of the alcohol product using chiral HPLC.
Part B: Conversion to Amine
Rationale: A two-step process involving an azide intermediate is a reliable method to convert the alcohol to a primary amine with inversion of stereochemistry (Mitsunobu reaction) followed by reduction. This ensures the final product has the desired (S)-configuration.
Dissolve the (S)-2-fluoro-1-phenylethanol (1.0 eq) in anhydrous THF under an argon atmosphere.
Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, keeping the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Purify the crude azide intermediate by column chromatography.
Dissolve the purified azide in THF/water. Add triphenylphosphine (1.2 eq) and stir at 50 °C for 6 hours (Staudinger reduction).
Remove the solvent and purify the final product, (S)-2-fluoro-1-phenylethanamine, by column chromatography or distillation.
Final QC: Confirm identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Confirm enantiomeric purity via chiral HPLC.
Protocol 3.2: Incorporation via Amide Coupling
This protocol demonstrates the use of (S)-2-fluoro-1-phenylethanamine as a building block in the synthesis of a new chemical entity.
Reactants:
Carboxylic acid of interest (1.0 eq)
(S)-2-Fluoro-1-phenylethanamine (1.1 eq)
Coupling agent, e.g., HATU or HBTU (1.2 eq)
Non-nucleophilic base, e.g., DIPEA or triethylamine (3.0 eq)
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
In a dry, inert flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
Add (S)-2-fluoro-1-phenylethanamine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude amide product by silica gel column chromatography or preparative HPLC.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to ensure successful coupling and retention of the fluorinated moiety.
Conclusion
(S)-2-Fluoro-1-phenylethanamine is more than just a reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its dual capacity to introduce essential chirality and to confer metabolic stability makes it an exceptionally valuable building block.[][12][13] By blocking sites of oxidative metabolism, it can directly improve the pharmacokinetic profile of a lead compound, while its defined stereochemistry ensures optimal interaction with the biological target. The protocols detailed herein provide a robust framework for the synthesis and application of this scaffold, empowering medicinal chemists to rationally design next-generation therapeutics with enhanced properties.
References
O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
Toshimitsu, A. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. Available at: [Link]
Meanwell, N. A. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
O'Hagan, D. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
Warwick, C. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
Mol-Instincts. (2025). 2-fluoro-1-phenylethanone. Mol-Instincts. Available at: [Link]
Zhang, Y., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-fluoroamines. Organic Chemistry Portal. Available at: [Link]
Bouzayani, N., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-ol. PubChem. Available at: [Link]
Basmadjian, C., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]
Zhang, Y., et al. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. Available at: [Link]
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. Available at: [Link]
Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Available at: [Link]
Application Note: (S)-2-Fluoro-1-phenylethanamine as a Chiral Building Block
[1][2][3][4][5] Executive Summary (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a high-value chiral building block used in the optimization of lead compounds for kinase inhibitors, GPCR ligands, and CNS-active ag...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a high-value chiral building block used in the optimization of lead compounds for kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2][3][4][5] Its strategic value lies in the fluorine effect : the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-fluorine atom modulates the basicity (pKa) of the amine and induces a specific conformational preference (gauche effect) that can lock the molecule into a bioactive conformation.[5][6]
This guide provides a comprehensive technical analysis, including validated synthesis protocols, handling procedures to prevent racemization, and application strategies in medicinal chemistry.[7][6]
Part 1: Chemical Profile & Mechanistic Insight[1][3][4][5][7]
Physicochemical Properties
Property
Data
Notes
IUPAC Name
(1S)-2-Fluoro-1-phenylethanamine hydrochloride
CAS Number
886216-59-7 (HCl salt)
Free base is unstable; store as salt.[1][2][3][4][5][8]
~1.0–1.5 units lower than non-fluorinated analog (1-phenylethylamine, pKa ~9.5).[1][4][5][6]
Chirality
(S)-Enantiomer
Critical: Synthesis from (R)-phenylglycinol via sulfamidate involves inversion.[1][2][3][4][5]
The "Gauche Effect": Conformational Locking
Unlike non-fluorinated alkyl amines which possess flexible alkyl chains, (S)-2-fluoro-1-phenylethanamine exhibits a strong conformational bias due to the gauche effect .[1][2][3][4][5]
Mechanism: In the protonated ammonium form (physiological pH), the electronegative fluorine atom and the positively charged ammonium group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) experience a strong electrostatic attraction.[1][5][6]
Result: The C–F and C–N bonds preferentially adopt a gauche relationship (dihedral angle ~60°) rather than anti (180°).[3][4][5][7]
Impact: This "conformational lock" reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10–100 fold compared to the non-fluorinated analog.[3][5]
Figure 1: The electrostatic gauche effect stabilizes the bioactive conformation.[1][2][3][5][7]
Part 2: Synthesis Protocols
Protocol A: Chemical Synthesis via Cyclic Sulfamidate (High Stereocontrol)
Objective: Synthesis of (S)-2-Fluoro-1-phenylethanamine with >98% ee.
Principle: This method utilizes the reactivity of cyclic sulfamidates derived from amino alcohols.[3][4][5] Crucially, the ring-opening with fluoride proceeds via SN2 inversion. Therefore, to obtain the (S)-amine , one must start with (R)-phenylglycinol .[1][2][3][5]
(0.01 eq) and (1.5 eq).[1][5] Stir at 0°C for 2 hours.
Workup: Filter through Celite, extract with EtOAc.[5] Caution: Sulfamidates are potent alkylating agents.[1][2][3][4][5][7]
Nucleophilic Fluorination (Ring Opening):
Dissolve the (R)-cyclic sulfamidate in anhydrous THF.
Add anhydrous TBAF (1.1 eq) or CsF (2.0 eq) (dried under vacuum).[1][5][7]
Stir at RT (or mild heat 40°C) for 12 hours. The fluoride attacks the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-carbon, inverting the center? No , fluoride attacks the -carbon (primary position in this specific scaffold? Wait. In phenylglycinol, the alcohol is primary, the amine is secondary benzylic.[6] The sulfamidate ring is 5-membered).[1][2][3][4][5]
Correction: In 2-phenylglycinol, the OH is on the primary carbon and NH2 on the benzylic carbon.[3] The cyclic sulfamidate forms between these.[4][9] Fluoride nucleophile typically attacks the least hindered carbon (the primary
Stereochemistry Check: If F attacks the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
, the chiral center at the benzylic position is preserved (retention).[5]
Alternative Route for Inversion: If the starting material is 1-phenyl-1,2-ethanediol (activated), F attacks the benzylic position.[1][2][3][4][5]
Refined Protocol: For (S)-2-fluoro-1-phenylethanamine , the F is at the 2-position (primary).[1][2][3][4][5] The chiral center is at position 1.[4][7]
Therefore: Use (S)-Phenylglycinol .[1][2][3][4][5] Form (S)-Cyclic Sulfamidate.[1][2][3][4][5] Attack with Fluoride at the primary carbon (C2).[5] The chiral center at C1 is unaffected .[3][4][5]
Risk: Using strong bases (e.g., DBU, NaH) or over-activating the coupling partner can lead to racemization via an enolizable imine intermediate.[7][6]
Recommendation: Use mild bases (DIPEA, NMM) and highly reactive coupling agents (HATU, COMU) to minimize reaction time.[5][7][6]
Storage & Stability[2][4][8]
Free Base: Unstable.[2][3][4][5] Prone to polymerization or oxidative degradation.[4][5][7]
HCl Salt: Stable for years at -20°C. Hygroscopic—store in a desiccator.[1][2][3][4][5]
Part 4: Visualization of Synthesis Logic
Figure 2: Comparison of Chemical and Biocatalytic synthesis routes.
References
Conformational Analysis (Gauche Effect)
Briggs, C. R., et al. (2004).[7] "The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated."[1][2][3][4][5] Organic & Biomolecular Chemistry. Link
Biocatalytic Synthesis
Fuchs, M., et al. (2010).[7][10] "Chemoenzymatic synthesis of (R)- and (S)-2-fluoro-1-phenylethylamine." Journal of Molecular Catalysis B: Enzymatic. (Demonstrates transaminase route).
Cyclic Sulfamidate Methodology
Melgart, O., et al. (2020).[7] "Synthesis of β-Fluoroamines via Ring Opening of Cyclic Sulfamidates." Journal of Organic Chemistry. (General methodology for regio-controlled fluorination).
Safety Data
PubChem CID 11235216 (Related 2-Fluoro-1-phenylethanamine derivatives).[1][2][3][4][5] Link
Application Note: Asymmetric Synthesis & Protocols for (S)-2-Fluoro-1-phenylethanamine
Executive Summary (S)-2-Fluoro-1-phenylethanamine (also known as (S)- -fluorophenethylamine) is a critical chiral building block in medicinal chemistry. The introduction of a fluorine atom at the -position of the pheneth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (also known as (S)-
-fluorophenethylamine) is a critical chiral building block in medicinal chemistry. The introduction of a fluorine atom at the -position of the phenethylamine scaffold significantly alters the physicochemical properties of the molecule—specifically lowering the pKa of the amine (reducing lysosomotropic trapping), increasing lipophilicity, and blocking metabolic oxidation at the -carbon.
This guide provides a validated, high-integrity protocol for the asymmetric synthesis of this scaffold using a Cyclic Sulfamidate Strategy . Unlike direct deoxyfluorination methods (e.g., DAST on amino alcohols) which suffer from regio-scrambling via aziridinium intermediates, the sulfamidate route ensures complete regiocontrol and retention of stereochemistry.
Synthesis Protocol: The Cyclic Sulfamidate Route
Rationale
Direct fluorination of (S)-phenylglycinol using diethylaminosulfur trifluoride (DAST) often leads to rearrangement products due to the formation of a transient aziridinium ion, resulting in a mixture of the desired 2-fluoro-1-amine and the undesired 1-fluoro-2-amine.
To guarantee the production of (S)-2-Fluoro-1-phenylethanamine with high enantiomeric excess (>98% ee), we utilize an intramolecular displacement strategy via a cyclic sulfamidate intermediate derived from (S)-phenylglycinol.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway via cyclic sulfamidate ring opening.[1] This route ensures retention of configuration at the benzylic center.
attacks the less substituted carbon (C2) via S2, breaking the C-O bond. The N-sulfate group remains attached to the benzylic carbon (C1).
Hydrolysis: Concentrate the mixture. Treat the residue with 20% aqueous H
SO and ether. Stir vigorously for 12 hours to hydrolyze the N-sulfate group.
Purification: Basify the aqueous layer with NaOH to pH 12. Extract with DCM.[4] Dry over Na
SO. Convert to HCl salt for storage if necessary.
Data Specifications
Parameter
Specification
Notes
Yield (Overall)
55–65%
3 steps from phenylglycinol.
Enantiomeric Excess
>98% ee
Determined by Chiral HPLC (Chiralcel OD-H).
Regioselectivity
>99:1
No 1-fluoro-2-amine isomer detected.
F NMR
-215 to -220 ppm
Triplet of doublets (coupling to CH and CH).
Application Protocols
Application A: Synthesis of Fluorinated Bioactive Amides
(S)-2-Fluoro-1-phenylethanamine serves as a "fluorine-scan" replacement for phenethylamine in drug discovery. The fluorine atom lowers the pKa of the amine (approx. pKa 8.5 vs 9.8 for non-fluorinated), improving blood-brain barrier (BBB) penetration and reducing phospholipidosis risk.
Protocol: Amide Coupling to a Carboxylic Acid Scaffold
Activation: Dissolve the carboxylic acid scaffold (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 min.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
Isolation: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO
, and brine.
Result: Chiral fluorinated amide with defined stereochemistry.
Application B: Chiral Resolution of Racemic Acids
Due to the electron-withdrawing effect of fluorine, this amine is less basic than its non-fluorinated counterpart. This creates a unique "resolution window" for separating racemic acids that may not resolve well with standard (S)-phenethylamine.
Protocol:
Mix racemic acid (1.0 equiv) and (S)-2-Fluoro-1-phenylethanamine (0.5 equiv) in hot ethanol.
Allow to cool slowly to crystallize the diastereomeric salt.
Filter and recrystallize to constant melting point.
Release the chiral acid by acidification.
Safety & Handling (E-E-A-T)
Fluoride Source: While TBAF is safer than HF gas, it is hygroscopic. Use anhydrous TBAF for consistent nucleophilicity.
RuCl
/NaIO: This oxidation system is powerful. Ensure adequate cooling to prevent exotherms.
Biological Activity: As a phenethylamine derivative, the product may possess CNS activity. Handle with standard potent compound precautions (fume hood, gloves).
References
Cyclic Sulfamidate Methodology: Melendez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616.
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Regioselective Ring Opening: Kalow, J. A., & Doyle, A. G. (2010). Mechanistic Investigations of the Fluoride Ring-Opening of Aziridines. Journal of the American Chemical Society, 132(10), 3268–3269.
Application Note: (S)-2-Fluoro-1-phenylethanamine in CNS Agent Synthesis
Executive Summary: The Fluorine Advantage in Neuropharmacology (S)-2-Fluoro-1-phenylethanamine is a high-value chiral synthon for the development of Central Nervous System (CNS) agents. In the landscape of modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage in Neuropharmacology
(S)-2-Fluoro-1-phenylethanamine is a high-value chiral synthon for the development of Central Nervous System (CNS) agents. In the landscape of modern medicinal chemistry, this molecule represents more than a simple building block; it is a physicochemical modulator .
The incorporation of a fluorine atom at the
-position relative to the amine functionality serves three critical design objectives:
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (typically by 1–1.5 units), increasing the fraction of non-ionized drug at physiological pH. This directly enhances blood-brain barrier (BBB) permeability.
Metabolic Blockade: Fluorine acts as a bioisostere for hydrogen but blocks Cytochrome P450-mediated oxidation at the
-carbon, a common metabolic soft spot in phenethylamine derivatives.
Conformational Biasing: The gauche effect (preference of the C-F and C-N bonds to be gauche to each other) locks the ethyl chain into specific conformations, potentially increasing binding affinity for targets like MAO-B, TAAR1, or monoamine transporters.
Chemical Profile & Strategic Utility
Property
Data / Description
Relevance to CNS Design
IUPAC Name
(1S)-2-Fluoro-1-phenylethanamine
Stereospecific pharmacophore
CAS Number
886216-59-7
Unique identifier for sourcing
Molecular Weight
139.17 g/mol
Low MW ideal for Fragment-Based Drug Design (FBDD)
Chirality
(S)-Enantiomer
Matches the stereochemistry of many bioactive neurotransmitters (e.g., amphetamine scaffold)
pKa (Predicted)
~8.8 - 9.0
Lower than non-fluorinated analog (~9.8), improving lipophilicity ()
Mechanism of Action: The
-Fluorine Effect
The strategic value lies in the modulation of amine basicity.[1][2] Standard phenethylamines are highly basic (pKa > 9.5), meaning they are >99% protonated at physiological pH (7.4). While the cation is often the active species for transporter binding, the neutral species is required for membrane crossing.
By introducing the
-fluorine, we shift the equilibrium:
The inductive effect () of fluorine destabilizes the ammonium cation, pushing the equilibrium to the right (lower pKa). This results in a higher concentration of the lipophilic free base available to cross the BBB via passive diffusion.
Application Case Study: Synthesis of Fluorinated MAO-B Inhibitors
Context: Monoamine Oxidase B (MAO-B) inhibitors are critical for Parkinson’s disease management. First-generation agents (e.g., Selegiline) suffer from metabolic instability and amphetamine-like metabolites.
Strategy: Use (S)-2-Fluoro-1-phenylethanamine to synthesize a fluorinated analog of a Rasagiline/Safinamide hybrid. The fluorine prevents metabolic dealkylation at the ethyl chain and reduces basicity to minimize lysosomal trapping.
Diagram 1: Retrosynthetic Analysis & Workflow
The following diagram illustrates the logical flow from the chiral building block to a functionalized CNS candidate.
Caption: Workflow for converting the amino-alcohol precursor into the fluorinated CNS candidate via the key amine intermediate.
Experimental Protocols
Protocol A: Synthesis of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
Note: While commercially available, in-house synthesis ensures enantiomeric purity and allows for isotopic labeling if required.
Prerequisites:
(S)-2-Phenylglycinol (CAS: 20989-17-7)
Di-tert-butyl dicarbonate (
)
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
Anhydrous Dichloromethane (DCM)
Step 1: N-Boc Protection
Dissolve (S)-2-phenylglycinol (10.0 g, 73 mmol) in DCM (150 mL).
Add Triethylamine (1.2 eq) and cool to 0°C.
Add
(1.1 eq) portion-wise. Stir at RT for 4 hours.
Validation: TLC (Hexane/EtOAc 1:1) should show consumption of starting material.[3]
Wash with 1M HCl, brine, dry over
, and concentrate. Yield: ~95% (White solid).
Step 2: Deoxyfluorination (The Critical Step)
Safety Alert: DAST can release HF and is thermally unstable. Perform behind a blast shield.
Dissolve N-Boc-(S)-phenylglycinol (5.0 g) in anhydrous DCM (100 mL) in a plastic (HDPE) or Teflon reaction vessel.
Cool to -78°C (Dry ice/Acetone bath). Strict temperature control prevents aziridinium formation which leads to rearrangement.
Add DAST (1.5 eq) dropwise via syringe over 20 minutes.
Allow to warm to RT slowly overnight.
Quench: Pour reaction mixture carefully into saturated
(aq) at 0°C. Evolution of will be vigorous.
Extract with DCM, dry, and purify via Flash Chromatography (0-10% EtOAc in Hexanes).
Product: N-Boc-(S)-2-fluoro-1-phenylethanamine.
Step 3: Deprotection
Dissolve the fluorinated intermediate in 4M HCl in Dioxane (50 mL).
To ensure the "S" configuration was maintained and no racemization occurred during fluorination:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Acceptance Criteria: >98% ee required for CNS applications.
Mechanism & Pathway Visualization
Understanding why this molecule works requires visualizing the interaction between the fluorinated moiety and the biological environment.
Caption: Mechanistic impact of fluorine substitution on BBB penetration and metabolic stability.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
Kalow, J. A., & Doyle, A. G. (2012).[5] Mechanistic investigations of the fluoride-catalyzed ring opening of aziridines. Journal of the American Chemical Society.[5][6] (Relevant for alternative synthesis routes). Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of (S)-2-Fluoro-1-phenylethanamineSubtitle: A Privileged Scaffold for Metabolically Stable Antidepressant Discovery
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a high-value chiral building block in neuropsychiatric drug discovery. It serves as a bioisostere of (S)-1-phenylethylamine, where the introduction of a fluorine atom at the
Metabolic Blockade: The C–F bond resists oxidative deamination by Monoamine Oxidase (MAO), significantly extending the half-life of phenethylamine-based drug candidates.
pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the adjacent amine (approx. 1–2 units), enhancing blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
Conformational Locking: The gauche effect of the fluorine atom restricts the conformational flexibility of the ethyl chain, potentially increasing receptor binding affinity.
This guide details the safe, scalable synthesis of this scaffold from (S)-phenylglycinol and demonstrates its application in synthesizing a library of potential antidepressant agents.
Strategic Reaction Pathway
The following diagram outlines the conversion of (S)-phenylglycinol to the target fluoroamine, followed by its diversification into three classes of antidepressant candidates.
Figure 1: Synthetic workflow from chiral amino alcohol to fluorinated antidepressant libraries.
Critical Safety Protocol: Deoxyfluorination
Warning: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can be explosive.[1] This protocol utilizes XtalFluor-E® , a crystalline salt that is safer, more stable, and does not generate free HF until activation.[2]
Engineering Controls: All fluorination reactions must be performed in a fume hood behind a blast shield.
Vessel: Use Teflon (PFA) or dry borosilicate glass vessels.
Quench: Have saturated aqueous NaHCO₃ ready for emergency quenching.
Detailed Experimental Protocols
Step 1: N-Boc Protection of (S)-Phenylglycinol
Objective: Protect the amine to prevent aziridine formation or polymerization during fluorination.
Add Triethylamine, followed by dropwise addition of Boc₂O dissolved in DCM.
Warm to room temperature (RT) and stir for 4 hours (Monitor by TLC: Hexane/EtOAc 1:1).
Workup: Wash with 1M citric acid, then brine. Dry over Na₂SO₄ and concentrate.
Yield: Expect >95% of tert-butyl (S)-(2-hydroxy-1-phenylethyl)carbamate as a white solid.
Step 2: Deoxyfluorination (The Critical Step)
Objective: Convert the alcohol to a fluoride with retention of configuration (via neighboring group participation) or inversion (depending on conditions). Note: Direct fluorination of N-protected amino alcohols often proceeds with retention due to anchimeric assistance by the carbamate oxygen, forming a cyclic oxazolidinone intermediate which then opens.
Chiral Purity: Verify >98% ee using Chiral HPLC (Daicel Crownpak CR+).
Application: Synthesis of Antidepressant Candidates
Once the scaffold is synthesized, it can be coupled to create novel antidepressant candidates. Below is a protocol for creating a Urea-based Glutamatergic Modulator (analogous to Neboglamine).
Protocol: Synthesis of N-[(S)-2-fluoro-1-phenylethyl]-N'-benzylurea
Component
Quantity
Role
(S)-2-Fluoro-1-phenylethanamine HCl
1.0 eq
Core Scaffold
Benzyl isocyanate
1.1 eq
Electrophile
Diisopropylethylamine (DIPEA)
2.5 eq
Base
THF (Anhydrous)
10 mL/g
Solvent
Dissolution: Suspend the amine HCl salt in THF. Add DIPEA to liberate the free base (solution becomes clear).
Coupling: Cool to 0°C. Add Benzyl isocyanate dropwise.
Reaction: Stir at RT for 3 hours. Urea formation is rapid and usually precipitates.
Workup: Evaporate solvent. Recrystallize from Ethanol/Water.
Result: A metabolically stable analog of phenethylamine-ureas, ready for binding assays (e.g., Glycine site of NMDA receptor).
Analytical Data & Quality Control
Test
Acceptance Criteria
Method
Appearance
White crystalline solid (HCl salt)
Visual
¹H NMR (DMSO-d6)
4.5-5.0 (m, 2H, CH₂F), 4.3 (m, 1H, CH-N)
400 MHz NMR
¹⁹F NMR
Single peak (decoupled) or td (coupled)
-220 ppm range
Enantiomeric Excess
> 98.0%
Chiral HPLC (Crownpak CR+)
Water Content
< 0.5%
Karl Fischer
References
Safety of Fluorinating Agents: L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2] Journal of Organic Chemistry. Link
Metabolic Stability: Meyerson, L. R., et al. (1978). "Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference." Research Communications in Chemical Pathology and Pharmacology. Link
Enzymatic Synthesis: Neuburger, J., et al. (2015). "Enzymatic synthesis of racemic 2‐phenylglycinol derivatives." ResearchGate. Link
Antidepressant Scaffolds: Tipton, K. F., et al. (1982).[4] "Time-dependent inhibition of monoamine oxidase by beta-phenethylamine."[4] Biochemical Pharmacology. Link
Commercial Availability: (S)-2-Fluoro-1-phenylethanamine Hydrochloride (CAS 886216-59-7). Advanced ChemBlocks. Link
(S)-2-Fluoro-1-phenylethanamine in the preparation of enzyme inhibitors
Application Note: Strategic Integration of (S)-2-Fluoro-1-phenylethanamine in Enzyme Inhibitor Design Executive Summary This guide details the application of (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) as a high-v...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of (S)-2-Fluoro-1-phenylethanamine in Enzyme Inhibitor Design
Executive Summary
This guide details the application of (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) as a high-value chiral building block in the synthesis of enzyme inhibitors, specifically targeting Monoamine Oxidase B (MAO-B) and Serine Proteases .
While fluorine is often introduced to block metabolic "soft spots," this specific scaffold offers a secondary, more sophisticated advantage: Conformational Locking via the Gauche Effect . By replacing a
-hydrogen with fluorine, the molecule adopts a preferred gauche conformation due to electrostatic attraction between the ammonium group and the fluorine atom.[1] This reduces the entropic penalty of binding to enzyme active sites, potentially increasing potency by orders of magnitude compared to non-fluorinated analogs.
Chemical Rationale & Physicochemical Properties[2][3][4][5][6][7][8][9]
The Fluorine "Gauche Effect"
Unlike heavier halogens that prefer an anti conformation due to steric bulk, the
-fluoroamine motif exhibits a strong preference for the gauche conformation. This is driven by:
Electrostatics: The attraction between the electropositive ammonium (
Impact on Drug Design:
When (S)-2-Fluoro-1-phenylethanamine is incorporated into an inhibitor (e.g., via amide coupling), this pre-organization mimics the bioactive conformation of transition states, particularly in protease and oxidase active sites.
Basicity Modulation (pKa)
Fluorine's strong electronegativity withdraws electron density from the adjacent amine, significantly lowering its pKa.[2] This is critical for CNS-targeted drugs (like MAO-B inhibitors) as it increases the fraction of uncharged molecules at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .
Table 1: Comparative Physicochemical Properties
Property
(S)-1-Phenylethanamine (H-Analog)
(S)-2-Fluoro-1-phenylethanamine (F-Analog)
Impact on Drug Design
pKa (Amine)
~9.8
~8.4 - 8.7
Increased neutral fraction at pH 7.4; better BBB penetration.
Prevents rapid oxidative metabolism at the -position.[2]
Experimental Protocols
Protocol A: Synthesis of Fluorinated MAO-B Inhibitors (Amide Coupling)
Objective: To couple (S)-2-Fluoro-1-phenylethanamine to a carboxylic acid scaffold (e.g., a substituted benzoic acid or cinnamic acid derivative) to generate a library of potential MAO-B inhibitors.
Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature (RT) for 15 minutes under nitrogen. Why: Pre-activation ensures efficient ester formation before amine attack.[2]
Amine Addition: Add (S)-2-Fluoro-1-phenylethanamine HCl (1.0 mmol) followed immediately by DIPEA (3.0 mmol).
Critical Note: The HCl salt requires excess base to liberate the free amine.[2] Ensure pH > 8 (check with moist litmus paper).[2]
Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Look for M+H peak).
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.
Sat. NaHCO3 (2 x 10 mL) – Removes unreacted acid.
Brine (1 x 10 mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Chiral Validation: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization occurred during coupling.[2]
Protocol B: Fluorometric MAO-B Inhibition Assay
Objective: To determine the
of the synthesized fluorinated inhibitor.
Principle:
The assay uses Amplex Red .[2] MAO-B converts Benzylamine (substrate) to Benzaldehyde and
.[2] Horseradish Peroxidase (HRP) uses the generated to oxidize Amplex Red into Resorufin (highly fluorescent).[2]
L of diluted inhibitor and 50 L of MAO-B enzyme solution to a black 96-well plate. Incubate for 15 mins at 37°C. Why: Allows inhibitor to bind active site before competition starts.
Reaction Start: Add 100
L of Master Mix (200 M Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).
Measurement: Measure fluorescence immediately (Kinetic Mode) for 30 minutes at Ex/Em 530/590 nm.
Analysis: Calculate slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive
The following diagram outlines the logical flow from building block selection to lead optimization, highlighting the decision points driven by the fluorine effect.
Caption: Workflow for integrating (S)-2-Fluoro-1-phenylethanamine into inhibitor discovery cycles.
References
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link
Binda, C., et al. (2007).[2] Structure-function relationships in the MAO-B inhibitor safinamide. Journal of Medicinal Chemistry. Link
Hunter, L. (2010).[2] The C–F bond as a conformational tool in organic and biological chemistry.[2][7] Beilstein Journal of Organic Chemistry. Link
Sigma-Aldrich. (2024).[2] Product Specification: (S)-2-Fluoro-1-phenylethanamine Hydrochloride.[2][6][8] Link
Application Note: (S)-2-Fluoro-1-phenylethanamine in Receptor Ligand Design
This guide provides a comprehensive technical analysis of (S)-2-Fluoro-1-phenylethanamine (also known as (S)- -fluorophenethylamine), focusing on its strategic application in receptor ligand synthesis. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of (S)-2-Fluoro-1-phenylethanamine (also known as (S)-
-fluorophenethylamine), focusing on its strategic application in receptor ligand synthesis.
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) serves as a critical chiral building block in medicinal chemistry, primarily utilized to modulate the physicochemical and metabolic profiles of phenethylamine-based ligands. By introducing a fluorine atom at the
-position relative to the amine, researchers can significantly lower the basicity (pKa) of the amino group and block metabolic degradation by Monoamine Oxidases (MAO). This guide details the mechanistic advantages of this scaffold and provides a validated protocol for its incorporation into high-affinity receptor ligands targeting TAAR1, 5-HT2A, and NMDA receptors.
Mechanistic Role in Ligand Optimization
The "Fluorine Effect" on Basicity and Bioavailability
The substitution of a hydrogen atom with fluorine on the
-carbon of an ethylamine chain exerts a strong electron-withdrawing inductive effect ( effect). This modification is a standard bioisosteric strategy to modulate the pKa of the primary amine.
pKa Modulation: The pKa of unsubstituted phenethylamine is approximately 9.8.
-fluorination typically lowers this value by 1.0–1.5 log units. This reduction increases the fraction of the non-ionized species at physiological pH (7.4), thereby enhancing passive diffusion across the Blood-Brain Barrier (BBB).
Conformational Bias: The gauche effect associated with the C–F bond can lock the ethylamine side chain into specific conformations, potentially reducing the entropic penalty upon receptor binding.
Metabolic Blockade (MAO Resistance)
Phenethylamine derivatives are primary substrates for Monoamine Oxidase (MAO-A and MAO-B). The mechanism of MAO involves the abstraction of a proton from the
-carbon (relative to the amine). While -methylation (as in amphetamine) is the classic solution, -fluorination offers an alternative that preserves the steric profile of the parent phenethylamine while altering the electronics of the transition state, often rendering the molecule resistant to oxidative deamination.
Target Receptors[1]
TAAR1 (Trace Amine-Associated Receptor 1):
-fluorinated phenethylamines have shown utility as potent agonists, useful in studying schizophrenia and metabolic disorders.
5-HT2A/2C Receptors: The scaffold is used to probe the steric tolerance of the receptor's orthosteric binding site.
Sigma-1 Receptors: Fluorinated side chains are frequently employed in the design of high-affinity radioligands (e.g., for PET imaging) due to the strong C-F bond stability.
Objective: Synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride starting from (S)-Phenylglycinol.
Rationale: Direct fluorination of the alcohol is preferred over aziridine ring-opening to strictly maintain the chiral integrity of the
-carbon.
Materials Required[2][3][4][5][6][7][8][9][10]
Precursor: (S)-2-Phenylglycinol (CAS: 20989-17-7)
Reagents: Di-tert-butyl dicarbonate (
), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM), HCl in Dioxane.
Equipment: Inert gas manifold (Argon/Nitrogen), rotary evaporator, low-temperature bath (-78°C).
Step-by-Step Methodology
Phase 1: N-Protection
Dissolution: Dissolve (S)-2-Phenylglycinol (10 mmol) in anhydrous DCM (50 mL).
Addition: Add Triethylamine (1.2 eq) followed by
(1.1 eq) at 0°C.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting material is consumed.
Workup: Wash with 1M citric acid, saturated
, and brine. Dry over and concentrate to yield (S)-N-Boc-2-phenylglycinol .
Phase 2: Nucleophilic Fluorination
Critical Step: Use Deoxo-Fluor for higher thermal stability, though DAST is standard.
Setup: Place (S)-N-Boc-2-phenylglycinol (5 mmol) in a dry flask under Argon. Dissolve in anhydrous DCM (20 mL). Cool to -78°C.
Fluorination: Dropwise add DAST (1.5 eq) over 10 minutes.
Progression: Allow the mixture to warm to room temperature slowly and stir for 12 hours.
Note: The reaction converts the primary alcohol (-CH2OH) to the fluoride (-CH2F). The chiral center at the adjacent carbon is retained.
Quenching:Caution! Pour the reaction mixture slowly into saturated
solution (vigorous gas evolution).
Extraction: Extract with DCM (3x), dry organic layers, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) to isolate (S)-tert-butyl (2-fluoro-1-phenylethyl)carbamate .
Phase 3: Deprotection
Acidolysis: Dissolve the carbamate in 4M HCl in Dioxane (10 mL).
Reaction: Stir at room temperature for 1-2 hours. A white precipitate should form.[1]
Isolation: Filter the solid and wash with diethyl ether.
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
Criteria: ee > 98% is required to attribute biological activity specifically to the (S)-isomer.
19F NMR Spectroscopy:
Used to confirm the presence of the C-F bond and absence of inorganic fluoride impurities.
Diagnostic Signal: A triplet of doublets around -220 ppm (relative to CFCl3) confirms the
-fluoro motif coupled to the adjacent methylene protons.
References
Rosen, T. C., et al. (2004). "Synthesis and evaluation of beta-fluorinated phenethylamines as monoamine oxidase B substrates." Journal of Medicinal Chemistry.
Haufe, G. (2008). "Synthesis of beta-fluoro-alpha-amino acids and their derivatives." Amino Acids.[3][4]
Nugent, T. C., et al. (2010). "Chiral amine synthesis – recent developments and trends for maleic anhydride, N-phosphonyl imine, and nitroalkene additions." Organic & Biomolecular Chemistry.
PubChem. (2024). "(S)-2-Fluoro-1-phenylethanamine Compound Summary." National Library of Medicine.
Organic Syntheses. (2013). "Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol." Org.[5][6][2] Synth.
Application Note: Precision Derivatization of (S)-2-Fluoro-1-phenylethanamine
Executive Summary (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a high-value chiral building block in medicinal chemistry.[1] It serves as a bioisostere for non-fluorinated phenethylamines, offering improved meta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) is a high-value chiral building block in medicinal chemistry.[1] It serves as a bioisostere for non-fluorinated phenethylamines, offering improved metabolic stability and altered lipophilicity. However, the introduction of the
-fluorine atom introduces unique stereoelectronic effects—specifically the fluorine-amine gauche effect —which dictates the molecule's preferred conformation and reactivity.[2]
This guide provides a validated workflow for derivatizing this scaffold into amides, sulfonamides, and ureas while strictly maintaining enantiomeric purity. Unlike standard amine protocols, these methods account for the inductive effects of the fluorine atom and the benzylic acidity of the
-proton.
Chemical Foundation & The "Fluorine Effect"
Structural Dynamics
The presence of a fluorine atom at the
-position creates a distinct conformational preference known as the gauche effect.[2] Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, -fluoroamines preferentially adopt a gauche conformation (dihedral angle ).
Mechanism: This is driven by hyperconjugation (
) and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine ().
Impact on Derivatization: This pre-organization can accelerate reaction rates with electrophiles but also imposes steric constraints that must be modeled when designing ligands for protein binding pockets.
Visualization of Conformational Preference
Figure 1: The gauche effect stabilizes the specific conformation of (S)-2-Fluoro-1-phenylethanamine, influencing its reactivity profile and binding geometry.[1]
Critical Handling & Preparation
Safety Warning: Fluorinated amines can be severe skin and eye irritants.[3] Handle in a fume hood.
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under argon.
Free-Basing Protocol (The "Gentle Release")
The commercial material is typically supplied as the HCl salt. In situ neutralization is preferred over isolating the free base to prevent oxidative degradation and carbonate formation.
Reagent Choice:
Avoid: Strong inorganic bases (NaOH, KOH) which can induce racemization at the benzylic position, especially given the electron-withdrawing
-fluorine.
Preferred: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1]
Core Derivatization Protocols
The following protocols are designed to minimize racemization risk (
epimerization) while maximizing yield.
Method A: Amide Coupling (Racemization-Free)
Objective: Coupling with a chiral carboxylic acid.[1]
Challenge: The benzylic
-proton is activated by both the phenyl ring and the inductive pull of the -fluorine.[1] Standard EDC/HOBt couplings can be too slow, allowing time for base-mediated racemization.[1]
Solution: Use HATU for rapid activation or T3P (Propylphosphonic anhydride) for low-epimerization coupling.[1]
Protocol:
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Activation: Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir at 0°C for 15 minutes.
Expert Tip: The color should turn yellow/orange. If using T3P, add it last as a 50% solution in EtOAc.
Addition: Add (S)-2-Fluoro-1-phenylethanamine HCl (1.0 equiv) followed immediately by a second portion of DIPEA (1.2 equiv).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
F NMR is diagnostic. Diastereomeric amides (e.g., Mosher amides) show distinct F shifts ( ppm).
Decision Tree & Workflow
Figure 2: Strategic selection of derivatization pathways based on medicinal chemistry objectives.[1]
References
Conformational Analysis (Gauche Effect):
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
Racemization-Free Coupling:
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Fluorine in Medicinal Chemistry:
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Synthesis of Chiral Fluoroamines:
Prakash, G. K. S., et al. (2009). Stereoselective synthesis of
Application Note: Scalable Synthesis of (S)-2-Fluoro-1-phenylethanamine Hydrochloride
The following Application Note and Protocol is designed for the scale-up synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride . It prioritizes regiochemical fidelity and process safety, addressing the specific chal...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for the scale-up synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride . It prioritizes regiochemical fidelity and process safety, addressing the specific challenges of fluorinating chiral β-amino alcohols.
Target Molecule: (S)-2-Fluoro-1-phenylethanamine HCl (CAS: 886216-59-7)
Classification: Chiral β-Fluoroamine Building Block
Scale: Gram to Kilogram Pilot Scale
Version: 2.0 (Process Safety Optimized)
Executive Summary
The synthesis of chiral β-fluoroamines is often plagued by aziridinium ion-mediated rearrangements , which lead to regioisomeric mixtures (e.g., 1-fluoro-2-amino vs. 2-fluoro-1-amino). For (S)-2-fluoro-1-phenylethanamine, direct fluorination of standard N-protected (Boc/Cbz) precursors frequently results in the unwanted benzylic fluoride due to the electronic stabilization of the benzylic carbocation.
This protocol utilizes the Phthalimide Protection Strategy . The phthaloyl group, being non-nucleophilic and electron-withdrawing, effectively suppresses neighboring group participation (NGP), preventing aziridinium formation. This forces the fluorination to proceed via a direct SN2 mechanism at the primary alcohol, ensuring exclusive formation of the desired terminal fluoride with retention of stereochemistry at the benzylic center.
Key Process Advantages
Regiocontrol: >99:1 regioselectivity for the terminal fluoride.
Stereoretention: Preserves the (S)-configuration at the benzylic carbon.
Safety: Utilizes XtalFluor-E® as a thermally stable alternative to DAST for the fluorination step, reducing explosion risks during scale-up.
Purification: Intermediates are highly crystalline, minimizing reliance on chromatography.
Retrosynthetic Analysis & Pathway
The route disconnects the C-F bond at the primary carbon and the N-protecting group.
Figure 1: Retrosynthetic logic prioritizing the suppression of aziridinium rearrangement.
Detailed Experimental Protocol
Step 1: Phthalimide Protection
Objective: Protect the amine to prevent NGP during fluorination.
Reagents: (S)-Phenylglycinol (1.0 eq), Phthalic Anhydride (1.05 eq), Toluene/Triethylamine.
Reactor Setup: Charge a glass-lined reactor with (S)-Phenylglycinol and Toluene (10 vol).
Reflux: Heat to reflux (Dean-Stark trap) to remove water. Monitor for the disappearance of starting material (~4-6 hours).
Workup: Cool to room temperature. The product, (S)-N-Phthaloyl-phenylglycinol , often crystallizes directly.
Isolation: Filter the solid. Wash with cold toluene and hexanes. Dry under vacuum.
Checkpoint: Purity should be >98% by HPLC. Melting point ~100-102°C.
Step 2: Deoxyfluorination (Critical Step)
Objective: Convert primary OH to F without rearrangement.
Reagents: XtalFluor-E (1.2 eq), DBU (1.5 eq), Anhydrous DCM (15 vol).
Safety Note: While XtalFluor-E is safer than DAST, it still generates HF in situ. Use Hastelloy or glass-lined vessels. Avoid glass if HF concentration is high, but for this stoichiometry, borosilicate glass is acceptable for short contact times if quenched immediately.
Preparation: Suspend (S)-N-Phthaloyl-phenylglycinol (1.0 eq) in anhydrous DCM under N2 at -78°C.
Reagent Addition: Add XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) in portions to control exotherm.
Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise. The reaction is less violent than DAST but still exothermic.
Reaction: Allow to warm to 0°C and stir for 2-4 hours.
Mechanism:[1][2][3][4][5][6] DBU activates the alcohol/reagent complex. The phthalimide group prevents N-attack on the activated oxygen, forcing external fluoride attack at the CH2.
Quench: Pour reaction mixture slowly into saturated aqueous NaHCO3 (careful: gas evolution).
Extraction: Separate organic layer. Wash with 1M HCl (to remove DBU), then Brine. Dry over Na2SO4.
Purification: Concentrate. Recrystallize from EtOH/Heptane if necessary.
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 11(21), 5050–5053. Link (Introduction of XtalFluor reagents).
Epstein, M. G., et al. (2020). "Deoxyfluorination of Alcohols." Organic Reactions, 102, 1-476.
Gouverneur, V., & Seppelt, K. (2015). "Introduction to Fluorine Chemistry." Chemical Reviews. (Context on beta-fluoroamine stability).
Sutherland, A., et al. (2014). "Recent Advances in the Synthesis of β-Fluoroamines." European Journal of Organic Chemistry.
Application Note: Protecting Group Strategies for (S)-2-Fluoro-1-phenylethanamine
This Application Note is structured as a comprehensive technical guide for researchers working with (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7).[1] It synthesizes synthetic strategy, mechanistic insight, and pract...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for researchers working with (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7).[1] It synthesizes synthetic strategy, mechanistic insight, and practical protocols to ensure the preservation of stereochemical integrity and chemical stability.[1]
Executive Summary & Strategic Analysis
(S)-2-Fluoro-1-phenylethanamine represents a "privileged scaffold" in medicinal chemistry, combining the lipophilicity of a monofluorinated alkyl group with a chiral benzylic amine.[1] However, this structure presents a "Dual Stability Threat" that dictates the choice of protecting group (PG):
Racemization Risk (Benzylic Acidity): The C1-proton is benzylic and alpha to the nitrogen. Upon acylation (protection), this proton becomes significantly more acidic (
drops from ~35 to ~20-25).[1] Strong bases can deprotonate this center, destroying the (S)-configuration.[1]
-Elimination Risk (HF Loss): The C1-proton is also to the fluorine atom. Deprotonation at C1 can trigger the expulsion of fluoride (E2 or E1cB mechanism), resulting in the formation of an achiral enamide/styrene byproduct.
Strategic Recommendation:
Primary Strategy (Recommended):Acid-Labile Protection (Boc). The tert-butyloxycarbonyl (Boc) group is installed under mild basic conditions and removed with acid. The C-F bond and the chiral center are highly stable in acidic media.
Secondary Strategy:Hydrogenolysis-Labile Protection (Cbz). Benzyloxycarbonyl (Cbz) is effective but requires catalytic hydrogenation for removal.[1] While generally safe, prolonged exposure to Pd/C can sometimes risk C-F hydrogenolysis in specific electronic environments.[1]
Risk Strategy:Base-Labile Protection (Fmoc).NOT RECOMMENDED as a first-line strategy.[1] Standard Fmoc deprotection (20% piperidine) creates a high concentration of base, significantly risking both racemization and HF elimination.[1]
Decision Matrix & Workflow Visualization
The following diagram outlines the logical flow for selecting the appropriate protection strategy based on downstream compatibility.
Figure 1: Strategic decision tree for protecting group selection. Green paths indicate high-stability workflows; red paths indicate high-risk workflows.[1]
Detailed Experimental Protocols
Protocol A: Boc Protection (Recommended)
Objective: Install the tert-butyl carbamate group while preventing racemization.
Mechanism: Nucleophilic addition-elimination.[1]
Safety: The reaction generates
Preparation: In a round-bottom flask, dissolve (S)-2-Fluoro-1-phenylethanamine HCl (10 mmol) in water (25 mL).
Basification: Add
(25 mmol) slowly. The solution will bubble slightly. Add THF (25 mL) to create a homogenous or fine emulsion phase.
Addition: Cool the mixture to 0°C (ice bath). Add
(11 mmol) portion-wise or as a solution in minimal THF.
Expert Note: Cooling is critical to suppress any potential kinetic racemization during the initial exotherm, although
is generally too weak to deprotonate the benzylic center.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine; UV will show product).[1]
Work-up: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL).
Purification: Wash combined organics with 1M citric acid (removes unreacted amine), water, and brine. Dry over
.[1] Concentrate to yield the crude -Boc protected amine.
Do NOT use standard 20% Piperidine/DMF for long periods.[1]
Modified Protocol: Use 5% Piperazine in DMF with 1% DBU for shorter durations (check conversion every 5 mins).
Immediate Quench: Upon completion, immediately wash the resin or acidify the solution (if solution phase) to neutralize the base and stop elimination side-reactions.
Mechanistic Insight: The Elimination Risk
The following diagram illustrates why basic conditions are dangerous for this specific scaffold.
Figure 2: Mechanism of base-mediated HF elimination.[1] The benzylic proton is activated by both the phenyl ring and the carbamate (PG), facilitating the loss of fluoride.
Analytical Validation & Data
To validate the success of your protection strategy, compare your isolated material against these expected parameters.
Table 1: Expected Analytical Data for N-Boc-(S)-2-Fluoro-1-phenylethanamine
Parameter
Method
Expected Signal / Value
Interpretation
NMR
(w/ std)
to ppm
Triplet of doublets (td) . Large geminal coupling ( Hz) and vicinal coupling ( Hz).[1]
NMR
, 400 MHz
ppm (Multiplet)
Protons .[1] Distinctive splitting pattern due to F-coupling.[1]
NMR
, 400 MHz
ppm (Broad)
Benzylic CH . Shifted downfield due to N-Boc and Ph.[1]
Chirality
Chiral HPLC
Single Peak
Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1]
Purity
TLC
Single Spot
will be significantly higher than the free amine.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc/Fmoc conditions).
Albertshofer, K. et al. "Synthesis of chiral
-fluoroamines."[1] Journal of Organic Chemistry, 2010 , 75, 3543.[1] Link (Discusses stability of beta-fluoro amines).[1]
Smerdka, J. et al. "Polymer-bound alkyltriazenes for mild racemization-free esterification."[1][6] Journal of Peptide Science, 2004 , 10, 603.[1] Link (Context on racemization of benzylic amines).
Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009 , 109, 2455.[1] Link (Comprehensive review of peptide protecting groups and side reactions).[1]
Sigma-Aldrich. "Product Specification: (S)-2-Fluoro-1-phenylethanamine Hydrochloride."[1] Link (Confirmation of commercial stability as HCl salt).[1]
Application Note: Catalytic Synthesis of (S)-2-Fluoro-1-phenylethanamine
-Fluoroamines Target Molecule: (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7) Author: Senior Application Scientist, Chemical Development Group Executive Summary & Strategic Analysis The synthesis of (S)-2-Fluoro-1-ph...
Author: BenchChem Technical Support Team. Date: February 2026
-Fluoroamines
Target Molecule: (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7)
Author: Senior Application Scientist, Chemical Development Group
Executive Summary & Strategic Analysis
The synthesis of (S)-2-Fluoro-1-phenylethanamine represents a critical challenge in medicinal chemistry. The introduction of a fluorine atom at the
-position to an amine significantly lowers the of the amine (by 1–2 units), enhances metabolic stability against oxidative deamination, and improves lipophilicity. However, the -fluoroamine motif is synthetically precarious; the high electronegativity of fluorine at the -position renders the -proton acidic, making the system prone to HF elimination (dehydrofluorination) under basic conditions or high temperatures.
This guide details two validated catalytic protocols designed to navigate these stability issues while ensuring high enantiomeric excess (ee >98%):
Chemo-Catalytic Route (Primary): Asymmetric Transfer Hydrogenation (ATH) coupled with Stereospecific Nucleophilic Substitution. This route is robust, scalable, and uses commercially available ruthenium catalysts.
Bio-Catalytic Route (Secondary):
-Transaminase mediated reductive amination.[1] This is a "green" one-step route, though it requires careful pH control to prevent enzymatic hydrodefluorination.
Chemical Route: Asymmetric Transfer Hydrogenation (ATH) + Mitsunobu Inversion
Rationale
Direct asymmetric hydrogenation of
-fluoroimines is often plagued by hydrolysis and racemization. A superior strategy involves the Asymmetric Transfer Hydrogenation (ATH) of 2-fluoroacetophenone to the chiral alcohol, followed by a stereospecific Mitsunobu inversion to install the amine.
Stereochemical Logic:
To obtain the (S)-amine , we must synthesize the (R)-alcohol intermediate. The subsequent Mitsunobu reaction proceeds with
inversion, flipping the (R)-alcohol to the (S)-azide/phthalimide, which is then reduced to the (S)-amine.
Catalyst Loading: In a glovebox or under Argon, charge a reaction vessel with RuCl(p-cymene)[(R,R)-Ts-DPEN] (S/C ratio 1000:1 to 200:1 depending on scale).
Solvent System: Add the azeotropic mixture of HCOOH:Et3N (5:2 molar ratio) . Degas the solution by sparging with Argon for 10 minutes.
Reaction: Add 2-fluoroacetophenone (1.0 equiv) to the catalyst solution.
Incubation: Stir at 25–28 °C for 12–24 hours. Monitor conversion by TLC or GC. Note: Avoid heating above 40 °C to prevent HF elimination.
Workup: Quench with water. Extract with DCM (
). Wash combined organics with saturated (to remove formic acid) and brine. Dry over and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Biocatalysis offers a direct, one-step conversion of the ketone to the amine.
-Transaminases (-TAs) require an amine donor (e.g., isopropylamine) and Pyridoxal-5'-phosphate (PLP) cofactor.
Challenge: Some wild-type transaminases can catalyze hydrodefluorination , replacing the fluorine with hydrogen. Selection of the correct variant is crucial. The enzyme from Chromobacterium violaceum (CvTA) is widely cited for acetophenone derivatives.
Protocol C: Transaminase Biotransformation
Reagents:
Enzyme: (S)-selective
-Transaminase (e.g., Codexis ATA-113 or wild-type CvTA).
Cofactor: PLP (1 mM).
Amine Donor: Isopropylamine (IPA) (1.0 M, neutralized).
Buffer: Potassium Phosphate (100 mM, pH 7.0–7.5).
Co-solvent: DMSO (10–20% v/v) to improve substrate solubility.
Experimental Procedure:
Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5). Add PLP (1 mM final conc) and Isopropylamine (1 M final conc). Crucial: Adjust pH of IPA solution to 7.5 with HCl before adding to buffer.
Substrate Addition: Dissolve 2-fluoroacetophenone in DMSO. Add to the buffer mixture (final substrate conc: 10–50 mM; DMSO conc: 10%).
Enzyme Addition: Add lyophilized
-TA powder (2–10 mg/mL) or cell lysate.
Incubation: Shake at 30 °C and 150 rpm for 24 hours.
Note: Do not exceed 30 °C. Higher temperatures increase the rate of spontaneous HF elimination.
Workup: Acidify to pH 2 (quench). Extract with EtOAc (removes unreacted ketone). Basify aqueous phase to pH 11. Extract with DCM to isolate the chiral amine.
Visualizing the Workflows
Chemocatalytic Workflow (ATH + Mitsunobu)
Figure 1: The Chemocatalytic route utilizes (R,R)-Ru catalysis to set the stereocenter, followed by chemical inversion to achieve the (S)-amine.
Biocatalytic Cycle
Figure 2: The Ping-Pong Bi-Bi mechanism of
-Transaminase. The enzyme shuttles ammonia from isopropylamine to the fluorinated ketone.
Comparative Data Analysis
Feature
Method A: ATH + Mitsunobu
Method B: Biocatalysis (-TA)
Enantioselectivity (ee)
96–99%
>99% (Strictly S-selective)
Step Count
2 Steps (Reduction + Substitution)
1 Step (Direct Transamination)
Scalability
High (kg scale feasible)
Moderate (Solubility/Inhibition limits)
Risk Factor
Azide handling (Safety)
Hydrodefluorination (Side reaction)
Catalyst Availability
Commercial (Ru-TsDPEN)
Commercial (Codexis/Evoxx screening kits)
Substrate Conc.
High (0.5 – 1.0 M)
Low (0.02 – 0.05 M)
References
Ruthenium-Catalyzed ATH of Phenacyl Halides
Title: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives using Ru(II)/TsDPEN Complexes.[10][11]
Source:Journal of Organometallic Chemistry / University of Southampton ePrints.
Application Note: (S)-2-Fluoro-1-phenylethanamine as a Chiral Auxiliary
This guide details the application of (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7), a specialized fluorinated chiral auxiliary. Unlike its non-fluorinated parent ( -methylbenzylamine), this auxiliary leverages the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of (S)-2-Fluoro-1-phenylethanamine (CAS: 886216-59-7), a specialized fluorinated chiral auxiliary. Unlike its non-fluorinated parent (
-methylbenzylamine), this auxiliary leverages the fluorine gauche effect for enhanced conformational rigidity and serves as a sensitive F NMR reporter for stereochemical analysis.
Dual-Functionality in Asymmetric Synthesis and Stereochemical Analysis
Part 1: The Fluorine Advantage (Mechanistic Insight)
The incorporation of a fluorine atom at the
-position of the phenethylamine scaffold introduces two critical physicochemical properties that distinguish this auxiliary from standard chiral amines:
Conformational Locking (The Gauche Effect):
In the protonated ammonium form (often the reactive intermediate in imine formation or resolution), the C–F bond and the C–N
bond preferentially adopt a gauche conformation . This is driven by electrostatic attraction between the electronegative fluorine and the positively charged nitrogen, effectively "locking" the rotameric population. This rigidity minimizes the entropic penalty during transition states, often leading to higher diastereoselectivity (dr) compared to non-fluorinated analogs.
F NMR Silent Reporter:
The F nucleus is highly sensitive to its local chiral environment. When this auxiliary is coupled to a racemic carboxylic acid or aldehyde, the resulting diastereomers exhibit distinct F chemical shifts (often separated by >0.1 ppm). This allows for the rapid determination of enantiomeric excess (ee) without the need for chiral HPLC.
Conformational Analysis Diagram
Figure 1: Mechanistic rationale for the enhanced stereocontrol of (S)-2-Fluoro-1-phenylethanamine via the electrostatic gauche effect.
Part 2: Applications & Protocols[1][2]
Application A: Determination of Enantiomeric Purity via
F NMR
Principle: Use as a Chiral Derivatizing Agent (CDA) for carboxylic acids.
Scope: Rapid ee% determination of
Principle: Synthesis of chiral peptide mimetics. The fluoro-amine acts as the chiral amine component, inducing stereochemistry at the newly formed
-carbon.
Experimental Workflow Diagram
Figure 2: Workflow for the Ugi 4-Component Reaction using (S)-2-Fluoro-1-phenylethanamine.
Detailed Protocol
1. Imine Pre-formation (Critical for Stereocontrol)
To a vial containing (S)-2-Fluoro-1-phenylethanamine (1.0 mmol, free base), add the Aldehyde (1.0 mmol) and anhydrous Methanol (2.0 M concentration).
Note: If using the HCl salt of the amine, add 1.0 equiv of Et
N to liberate the free base in situ before adding the aldehyde.
Add activated 4Å molecular sieves (100 mg).
Stir at RT for 2–4 hours. Why? Pre-forming the imine allows the thermodynamic equilibration to the E-imine, maximizing the stereodifferentiating effect of the chiral auxiliary.
2. Multicomponent Assembly
Cool the imine solution to 0 °C.
Add the Carboxylic Acid (1.1 mmol) and stir for 10 minutes.
Add the Isocyanide (1.1 mmol) dropwise.
Allow the reaction to warm to RT and stir for 24 hours.
3. Isolation
Precipitation Method: Many Ugi products precipitate from methanol. Check for solids. If present, filter and wash with cold methanol.
Extraction Method: If homogeneous, concentrate the methanol. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO
(to remove unreacted acid), and brine. Dry over NaSO.
4. Auxiliary Cleavage (Optional)
If the target is the free
-amino amide, the auxiliary can be removed via hydrogenolysis.
Dissolve product in MeOH/AcOH (10:1). Add Pd(OH)
/C (20 wt%). Stir under H (1 atm) for 12–24 hours.
Note: The fluorine atom may slow hydrogenolysis compared to the non-fluorinated benzyl group; heating to 40 °C or increasing pressure (50 psi) may be required.
Part 3: Data Summary & Troubleshooting
Comparative Auxiliary Performance
Feature
(S)-1-Phenylethylamine (Standard)
(S)-2-Fluoro-1-phenylethanamine (Advanced)
Electronic Nature
Electron-rich aromatic ring
Electron-deficient (-fluorine induction)
Conformation
Flexible (rotameric mix)
Rigid (Gauche locked)
Stereoselectivity (dr)
Moderate (typically 3:1 to 5:1)
High (typically >10:1)
NMR Utility
H NMR (complex overlap)
F NMR (clean singlets)
Acid Stability
Moderate
Enhanced (due to lower basicity of amine)
Troubleshooting Guide
Issue: Low Yield in Ugi Reaction.
Cause: The lowered basicity of the fluoro-amine (pKa ~9.0 vs 9.8 for non-fluorinated) makes imine formation slower.
Solution: Increase the pre-formation time to 4–6 hours or add a Lewis acid catalyst (e.g., ZnCl
, 5 mol%) during the imine step.
Issue: Poor Separation in
F NMR.
Cause: Solvent effects masking the chemical shift difference.
Solution: Switch solvent from CDCl
to CD (Benzene-d6). The aromatic solvent often amplifies the chemical shift difference () between diastereomers via stacking interactions.
References
Synthesis and Resolution
Thvedt, T. H., et al. (2010). "Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution..." Tetrahedron.
Conformational Analysis (Gauche Effect)
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
Ugi Reaction Methodology
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.
Fluorine in NMR Analysis
Yu, J., et al. (2013). "19F NMR for the determination of enantiomeric excess." Chemical Reviews.
A Chiral Fluorinated Scaffold for Lead Optimization and Metabolic Stability
Executive Summary
(S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS: 886216-59-7) is a high-value chiral building block used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Structurally, it represents a bioisostere of (S)-1-phenylethanamine where a
-hydrogen is replaced by fluorine. This modification exploits the "fluorine effect" to lower amine basicity (pKa), block metabolic -oxidation, and alter conformational preferences via the gauche effect. This guide provides a technical overview of its applications, physicochemical profile, and a validated protocol for its synthesis and handling.
Physicochemical Profile & Comparative Analysis
The introduction of a fluorine atom at the
-position significantly alters the electronic landscape of the amine without drastically changing its steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Modulated: Fluorine increases lipophilicity but lowers pKa, altering LogD7.4.
Metabolic Liability
High (Benzylic/-oxidation)
Low
Metabolic Block: C-F bond (116 kcal/mol) resists P450 oxidation.
Conformation
Flexible
Biased (Gauche)
Conformational Lock: F and NH often adopt a gauche orientation due to electrostatic attraction ().
Medicinal Chemistry Applications
Basicity Modulation (pKa Lowering)
The strong electron-withdrawing nature of the fluorine atom (electronegativity
) exerts an inductive effect () through the carbon backbone, pulling electron density away from the nitrogen lone pair.
Mechanism: This destabilizes the protonated ammonium species, effectively lowering the pKa by 1–2 log units compared to the non-fluorinated parent.
Benefit: Lowering the pKa from ~9.8 to ~8.5 increases the fraction of uncharged molecules at physiological pH (7.4), thereby enhancing passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract.
Metabolic Blocking
The
-position of phenethylamines is a common "soft spot" for metabolic degradation via Cytochrome P450 enzymes.
Mechanism: Replacing the
-hydrogen with fluorine blocks hydroxylation because the C-F bond is metabolically inert under standard physiological conditions.
Benefit: Extends the half-life (
) of the drug candidate and reduces the formation of potentially toxic metabolites.
Conformational Restriction (The Gauche Effect)
Unlike the hydrogen analog, the
-fluoroamine motif often exhibits a preference for the gauche conformation over the anti conformation. This is driven by hyperconjugation () and electrostatic interactions between the electropositive ammonium group and the electronegative fluorine.
Application: This can be used to pre-organize the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding to a receptor.
Experimental Protocols
Protocol A: Synthesis via Deoxyfluorination
Note: Direct fluorination of amino alcohols can be hazardous. This protocol uses N-protection to prevent aziridine formation and ensure safety.
Reagents:
(S)-N-Boc-phenylglycinol (Starting Material)
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) – Safer Alternative
Dichloromethane (DCM), anhydrous
4M HCl in Dioxane
Workflow:
Solution Prep: Dissolve (S)-N-Boc-phenylglycinol (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.[1]
Fluorination: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water. Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the N-Boc-(S)-2-fluoro-1-phenylethanamine intermediate.
Deprotection: Dissolve intermediate in minimal dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 3-5 hours until precipitation is complete.
Isolation: Filter the white precipitate. Wash with diethyl ether to remove non-polar impurities. Dry under vacuum to yield (S)-2-Fluoro-1-phenylethanamine hydrochloride .
Application Note: Biocatalytic Synthesis of (S)-2-Fluoro-1-phenylethanamine
[1][2] Executive Summary This guide details the biocatalytic protocol for synthesizing (S)-2-Fluoro-1-phenylethanamine from 2-fluoroacetophenone using (S)-selective ω-transaminases (ω-TAs).[1] While transaminases are rob...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide details the biocatalytic protocol for synthesizing (S)-2-Fluoro-1-phenylethanamine from 2-fluoroacetophenone using (S)-selective ω-transaminases (ω-TAs).[1]
While transaminases are robust tools for chiral amine synthesis, this specific substrate presents a unique challenge: the
-fluorine atom activates the adjacent carbonyl but also renders the molecule susceptible to defleorination (via -elimination) under basic conditions or specific enzymatic pathways. This protocol prioritizes chemoselectivity (retention of fluorine) and enantioselectivity (>99% ee) by utilizing a buffered L-Alanine/Lactate Dehydrogenase (LDH) recycling system to maintain mild pH conditions, contrasting it with the industrial Isopropylamine (IPA) route.
Introduction & Retrosynthetic Analysis
The Target Molecule
(S)-2-Fluoro-1-phenylethanamine is a high-value chiral building block.[1] The introduction of fluorine at the
-position to the amine lowers the pKa of the amine (reducing basicity) and blocks metabolic oxidation at the benzylic position, a common strategy in medicinal chemistry to extend drug half-life.
Biocatalytic Route vs. Chemical Synthesis[1]
Chemical Route: Requires hazardous fluorinating reagents (e.g., DAST) on chiral amino alcohols or asymmetric hydrogenation of fluorinated imines/enamines. Often suffers from racemization or over-fluorination.[1]
Biocatalytic Route: Direct asymmetric amination of 2-fluoroacetophenone.[1]
Advantage:[1][2][3][4] Single step, ambient temperature, aqueous media.
Challenge: The
-fluoro ketone is prone to base-catalyzed elimination of HF to form phenylglyoxal or defluorinated side products.[1]
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the transaminase-mediated amine transfer.[1]
Mechanistic Considerations: The "Fluorine Risk"
Before starting the experiment, researchers must understand the competition between Amination and Defluorination .
Pathway A (Desired): The PLP-enzyme forms a Schiff base with the ketone, followed by transfer of the amino group.
Pathway B (Undesired): The basic residues in the enzyme active site (or high pH of the buffer) abstract the acidic
-proton, leading to elimination of fluoride ().
Control Strategy:
pH Control: Operate at pH 7.0–7.5. Avoid pH > 8.0 where elimination rates increase.[1]
Donor Selection: Use L-Alanine (neutral zwitterion) instead of Isopropylamine (strongly basic) to minimize background chemical elimination.[1]
Experimental Protocol
Materials & Reagents[1]
Substrate: 2-Fluoroacetophenone (97%+ purity). Note: Store at 4°C; unstable in base.
Enzyme: (S)-selective ω-Transaminase (e.g., Vibrio fluvialis JS17 wild type or commercial variants like Codexis ATA-113, ATA-P1-B04).[1]
Add Glucose (270 mg, 1.5 mmol) and Glucose Dehydrogenase (GDH) (50 Units) to regenerate NADH.
Add Lactate Dehydrogenase (LDH) (100 Units).
Initiation: Add (S)-Transaminase (50 mg lyophilized powder or 5 mL cell lysate). Add the substrate solution.[9] Total volume: 50 mL.[1]
Reaction: Incubate at 30°C with gentle orbital shaking (150 rpm). Do not shake vigorously to avoid protein denaturation.
Monitoring: Check pH every 2 hours; adjust to 7.0 with 1M NaOH or HCl if necessary (gluconolactone hydrolysis produces acid). Monitor conversion via HPLC.
Work-up (24 hours):
Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in aqueous phase).
Extract with Ethyl Acetate (
mL) to remove unreacted ketone and alcohols. Discard organic layer.
Basify aqueous phase to pH 12 using 10M NaOH (cool on ice during addition).[1]
Extract with Dichloromethane (DCM) (
mL).
Dry DCM layer over
, filter, and evaporate to yield the target amine.
Analytical Methods
HPLC Method (Chiral)
To determine conversion and enantiomeric excess (
).
Column: Daicel Chiralpak AD-H or Crownpak CR-I(+) (Crownpak is preferred for primary amines).[1]
Mobile Phase (Chiralpak): Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1] Requires derivatization of amine with acetic anhydride if peak shape is poor.
Flow Rate: 0.5 mL/min.
Detection: UV @ 254 nm (Phenyl ring absorption).[1]
Fix: Filter the reaction mixture through Celite before extraction.
References
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[1] Link
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332.[1] Link
Fuchs, M., et al. (2015). Transaminase-catalyzed synthesis of chiral amines: reaction engineering and process development. Chemical Engineering Science, 137, 398-409.[1]
Codexis Inc. Transaminase Screening Kits & Protocols.[1] Link
Cuetos, A., et al. (2021). The Reactivity of
-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal, 27(45), 11654-11660.[1] Link(Critical reference regarding defluorination risks).
Application Note: Precision Synthesis of Chiral Fluorinated Amines via Continuous Flow
Executive Summary The incorporation of fluorine into chiral amine scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD). However, tradit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into chiral amine scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD). However, traditional batch synthesis of chiral fluorinated amines is fraught with challenges: the explosion hazards of deoxyfluorinating reagents (e.g., DAST), the poor photon efficiency of photocatalytic C-H fluorinations, and the difficulty in controlling exotherms during electrophilic fluorination.
This Application Note details three validated continuous flow protocols for synthesizing chiral fluorinated amines. By transitioning these chemistries to flow, researchers can achieve higher safety margins, superior enantiomeric excess (
Before executing the protocols below, the flow setup must meet specific material compatibility standards due to the corrosive nature of fluorinating agents and HF byproducts.
Material Compatibility Matrix
Component
Recommended Material
Forbidden Material
Reason
Tubing (Wetted)
PFA or ETFE
Stainless Steel 304/316
HF generation causes rapid pitting/corrosion in steel.[1]
Reactor Coils
PFA (perfluoralkoxy)
Glass (for DAST)
DAST etches glass; HF byproducts dissolve silica.
Pump Heads
Hastelloy C-276 or Ceramic
Standard Steel
High corrosion resistance required for NFSI/Selectfluor.[1]
Critical Safety Directive: When using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, the reactor effluent must be quenched immediately upon exiting the heated zone. Never collect unquenched DAST reaction mixtures in a bulk waste container, as delayed exotherms can cause catastrophic vessel failure.[1]
Protocol A: Asymmetric
-Fluorination of Aldehydes
Target: Chiral
-fluoro amines via sequential -fluorination and reductive amination.[1]
Mechanism: Organocatalytic enamine activation.[1]
Principles
Direct asymmetric fluorination of amines is chemically difficult.[1] A superior route involves the enantioselective
-fluorination of aldehydes using a chiral imidazolidinone catalyst, followed by in-line reductive amination.[1] Flow chemistry allows for precise residence time control to minimize racemization of the labile -fluoro aldehyde intermediate.[1]
Flow Schematic (Graphviz)
Caption: Sequential organocatalytic fluorination and reductive amination. M1/M2: Static Mixers.
Experimental Procedure
Feed Preparation:
Stream A: Aldehyde (1.0 equiv) and MacMillan Catalyst (20 mol%) in MeCN.
Stream B: N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv) in MeCN.[1] Note: NFSI has limited solubility; ensure concentration < 0.2 M to prevent clogging.
Stream C: Aniline or secondary amine (1.5 equiv) + NaBH(OAc)
(2.0 equiv) in DCE/MeOH.
Reaction Step 1 (Fluorination):
Streams A and B meet at a T-mixer (M1) and enter a PFA reactor coil (10 mL volume).[1]
Temperature: Maintain at -10°C to 0°C using a cryostat. Lower temperatures enhance enantioselectivity.[1]
Residence Time: 20 minutes.
Reaction Step 2 (Amination):
The effluent from Step 1 is mixed with Stream C at T-mixer (M2).[1]
Pass through a reactor coil at 25°C (Residence time: 15 mins).
Workup:
Collect onto a basic scavenger column (e.g., polymer-supported carbonate) to neutralize HF and remove excess NFSI byproducts.[1]
Protocol B: Stereoselective Deoxyfluorination
Target: Conversion of chiral amino alcohols to chiral fluoroamines.[1]
Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E®.[1]
Principles
Deoxyfluorination of chiral alcohols often proceeds via an S
2 mechanism (inversion of configuration).[1] However, neighboring group participation (NGP) from the amine protecting group can lead to retention or rearrangement (aziridinium intermediates).[1] Flow chemistry is essential here to manage the severe safety hazard of DAST (explosive decomposition >90°C) and to quench the reaction immediately.
Critical Safety Setup (Graphviz)
Caption: Safety loop for DAST fluorination. The BPR ensures volatile HF/SF4 remains in solution until quenching.
Experimental Procedure
Substrate: Use N-Cbz-L-prolinol (or similar).[1] The carbamate protecting group is crucial to prevent amine oxidation.
Temperature: Start at 20°C. If conversion is low, increment to 50°C. Do not exceed 80°C with DAST.
Pressure: Set BPR to 100 psi (7 bar) to prevent gas breakout (SF
byproduct).
Quenching:
The reactor output must be directed sub-surface into a stirred vessel containing saturated aqueous NaHCO
and crushed ice.
Protocol C: Photocatalytic C-H Fluorination
Target: Remote fluorination of amino acid derivatives (e.g.,
-fluoroleucine).[1][2]
Mechanism: Decatungstate-catalyzed Hydrogen Atom Transfer (HAT).[1]
Principles
Direct fluorination of unactivated C(sp
)-H bonds is one of the most challenging transformations.[1] The Britton group demonstrated that flow chemistry significantly improves this process by maximizing light penetration (Beer-Lambert law) relative to batch.[1] This protocol uses a polyoxometalate photocatalyst (TBADT) and NFSI.[1]
Stop immediately. Replace all glass components with PFA/PTFE. Verify quench efficiency.
Low Enantioselectivity
Temperature too high in Protocol A.
Lower reactor temperature to -20°C. Ensure pre-cooling of feed streams before mixing.
Gas Slugs (Flow instability)
SF gas evolution (Protocol B).
Increase Back Pressure Regulator (BPR) setting to >100 psi.[1]
References
MacMillan, D. W. C., et al.
-Fluorination of Aldehydes."[1] Journal of the American Chemical Society, vol. 127, no.[1] 25, 2005, pp. 8826–8828.[1] Link
Baumann, M., Baxendale, I. R., & Ley, S. V. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor."[1] Synlett, vol. 2008, no.[1][5] 14, 2008, pp. 2111–2114.[5] Link
Halperin, S. D., Britton, R., et al. "Development of a Direct Photocatalytic C–H Fluorination for the Preparative Synthesis of Odanacatib."[1][2] The Journal of Organic Chemistry, vol. 80, no.[1] 17, 2015, pp. 8713–8719.[1] Link
Gutmann, B., & Kappe, C. O. "Forbidden Chemistries: Safe and Scalable Continuous-Flow Synthesis of Hazardous Compounds."[1] Green Chemistry, vol. 19, no.[1] 16, 2017, pp. 3720-3725.[1] Link
Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry."[1] Chemical Reviews, vol. 117, no.[1] 18, 2017, pp. 11796–11893.[1] Link
Primary Route: Deoxyfluorination of (S)-N-Protected-2-phenylglycinol
Introduction: The Engineering of Chiral Fluorination
Synthesizing (S)-2-Fluoro-1-phenylethanamine involves a precarious balance between nucleophilic substitution and elimination. Unlike simple alkyl fluorinations, this scaffold presents a "Benzylic Risk": the chiral center is benzylic, making it susceptible to racemization via carbocation formation, while the neighboring nitrogen can trigger intramolecular rearrangement (aziridinium formation).
This guide optimizes the Deoxyfluorination Route (using DAST/Deoxo-Fluor), which is the most common yet failure-prone method in medicinal chemistry.
Module 1: Precursor & Reagent Control (The Input Phase)
The Problem: Inconsistent yields often stem from "wet" precursors or improper protecting group selection, leading to immediate reagent decomposition or side-reaction cascades.
Protocol 1.1: Protecting Group Selection
Guidance: Do NOT use simple acetyl or benzoyl groups if avoiding rearrangement is critical. The carbonyl oxygen in amides is nucleophilic enough to attack the activated alcohol, forming oxazolines.
Recommendation: Use Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . While they can still participate, their bulk and electronic properties reduce the rate of cyclization compared to amides.
Advanced Option: For maximum fidelity, use a Cyclic Sulfamidate precursor (see FAQ), but for DAST workflows, N-Boc is the standard compromise.
Protocol 1.2: Moisture Management
DAST (Diethylaminosulfur trifluoride) hydrolyzes violently to HF. Even trace water lowers the effective stoichiometry and generates excess HF, which catalyzes the unwanted elimination to styrene derivatives.
Action: Dry the starting material (N-Boc-(S)-phenylglycinol) by azeotropic distillation with toluene (
) before redissolving in the reaction solvent.
Module 2: The Fluorination Step (The Critical Phase)
The Problem: The reaction yields a mixture of the desired product, the "Rearranged" isomer (1-fluoro-2-phenylethanamine), and the elimination product (enecarbamate).
Mechanism & Failure Points (Visualization)
Figure 1: Reaction pathways showing the competition between direct substitution (Green), elimination (Red), and rearrangement via aziridinium (Yellow).
Troubleshooting Guide: Optimizing the DAST Reaction
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Elimination: Formation of the styrene derivative due to high temperature or basicity.
Cryogenic Addition: Add DAST at -78°C . Do not allow warming above 0°C until TLC confirms consumption of starting material.[2]
Regioisomer Impurity
Aziridinium Opening: The nitrogen attacked the activated alcohol.
Solvent Switch: Change from THF (polar) to DCM (Dichloromethane) . Non-polar solvents disfavor the formation of the charged aziridinium intermediate.
Explosive Exotherm
Rapid Decomposition: DAST is thermally unstable.
Dilution: Ensure the substrate concentration is <0.2 M. Add DAST dropwise over 30+ minutes. Never heat DAST reactions >50°C.
Key Technical Insight:
The addition of a mild base (like pyridine) is often recommended in literature to neutralize HF. However, in this specific substrate, avoid exogenous base if possible. Excess base promotes the deprotonation of the carbamate, increasing its nucleophilicity and driving the unwanted aziridinium formation [1].
Module 3: Deprotection & Salt Crystallization (The Output Phase)
The Problem: The product is an amine hydrochloride.[3] It is often hygroscopic, leading to "oiling out" rather than crystallizing, or it traps fluorinated impurities.
Protocol 3.1: Clean Deprotection
Dissolve the crude fluorinated intermediate (N-Boc) in 1,4-Dioxane .
Add 4M HCl in Dioxane (anhydrous) at 0°C. Avoid aqueous HCl to prevent hydrolysis of any remaining activated intermediates.
Stir at RT for 2 hours.
Protocol 3.2: Anti-Solvent Crystallization
Do not evaporate to dryness, as this traps impurities.
Concentrate the reaction mixture to ~1/3 volume.
Slowly add Diethyl Ether (Et2O) or MTBE as an anti-solvent while stirring vigorously.
A white precipitate should form.
Crucial Step: If an oil forms, decant the supernatant, redissolve the oil in a minimum amount of warm Isopropanol (IPA), and cool slowly to 4°C before adding Et2O again.
Frequently Asked Questions (FAQs)
Q1: My product has low optical rotation (
). Did I racemize it?A: Likely, yes. Racemization occurs if the reaction proceeds through an pathway (carbocation at the benzylic position) or via the aziridinium ion opening at the benzylic carbon.
Fix: Ensure the reaction remains strictly at low temperature (-78°C to -20°C). If DAST fails to maintain chirality, switch to the Cyclic Sulfamidate method, which enforces inversion of configuration (using the anti-amino alcohol as starting material) and prevents rearrangement [2].
Q2: Can I use Deoxo-Fluor instead of DAST?A: Yes, and it is generally safer (higher thermal stability). However, Deoxo-Fluor is more sensitive to steric hindrance. For primary alcohols like phenylglycinol, it works well. Follow the same temperature protocols.
Q3: How do I remove the "Styrene" side product?A: The elimination product is an olefin. It is lipophilic.
Purification: After the fluorination step (before deprotection), perform a quick column chromatography. The olefin moves much faster than the N-Boc-fluoroamine. Do not try to separate them after deprotection, as the amine salts have similar solubility profiles.
References
BenchChem Technical Support. (2025).[2] Overcoming Side Reactions in Fluorination: Elimination and Rearrangement.[4] Retrieved from
Organic Chemistry Portal. (2023). Synthesis of 1,2-fluoroamines and Aziridine Ring Opening.[5] Retrieved from
Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-phenylethylamine Hydrochloride Product & Safety Data. Retrieved from
National Institutes of Health (NIH). (2023). Ring Opening of Aziridines: Strategies for Vicinal Amino Alcohol Derivatives.[6] Retrieved from
Technical Support Center: Purification of Chiral Fluorinated Phenylethylamines
[1] Welcome to the Advanced Purification Support Center. Current Status: Operational Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Fluorine Effect" in Purification Purifying chiral...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Advanced Purification Support Center.Current Status: Operational
Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Fluorine Effect" in Purification
Purifying chiral fluorinated phenylethylamines (F-PEAs) presents a unique intersection of challenges. While the phenylethylamine backbone dictates the basicity and general polarity, the fluorine substitution introduces lipophilicity , electronic withdrawal , and altered pKa values .
Unlike standard amines, F-PEAs often exhibit "sticky" behavior on stationary phases and unpredictable solubility during crystallization.[1] This guide addresses these specific anomalies, moving beyond generic protocols to target the physicochemical realities of fluorinated motifs.
Module 1: Chromatographic Separation (HPLC & SFC)
Troubleshooting Guide: Method Development & Optimization
Q: I am seeing severe peak tailing on my chiral HPLC runs, even with a new column. Is my column defective?
A: It is unlikely the column is defective. Tailing in F-PEAs is typically caused by two factors:
Silanol Interactions: The amine moiety interacts strongly with residual silanols on the silica support.
Fluorine-Silanol H-Bonding: Fluorine atoms can act as weak hydrogen bond acceptors, potentially compounding retention on the stationary phase matrix.[1]
Corrective Protocol:
The "Golden Standard" Additive: Switch your mobile phase modifier. For F-PEAs, standard Diethylamine (DEA) is often insufficient.[1]
Recommendation: Use 0.1% Isopropylamine (IPA) or 0.1% Triethylamine (TEA) in the organic modifier.[1] IPA is often superior for fluorinated amines as it better mimics the steric bulk of the analyte, effectively blocking active sites.
Switch to Immobilized Phases: Coated phases (e.g., Chiralpak AD/OD) can strip if you use aggressive solvents to dissolve your lipophilic F-PEA.[1] Use immobilized versions (e.g., Chiralpak IA, IB, IC) which allow for the use of Dichloromethane (DCM) or Ethyl Acetate to improve solubility and peak shape.[1]
Q: My resolution (Rs) is < 1.5. How do I exploit the fluorine atom for better separation?
A: The fluorine atom is an electron-withdrawing group (EWG).[1] You can exploit this by selecting a stationary phase that utilizes
Column Selection: Standard amylose/cellulose columns (AD/OD) rely heavily on steric fit.[1] For F-PEAs, consider Chlorinated or Fluorinated Stationary Phases (e.g., Lux Cellulose-2 or Chiralpak IF).[1] The halogenated selector often provides better electronic recognition of the fluorinated analyte compared to standard phenyl-carbamates.
SFC Mode: Switch to Supercritical Fluid Chromatography (SFC).[1][3][4][5] The high diffusivity of supercritical CO2 minimizes mass transfer resistance, often sharpening peaks for fluorinated compounds that are otherwise "sluggish" in normal phase liquid chromatography (NPLC).
Visual Workflow: Chromatographic Method Development
Figure 1: Decision matrix for optimizing chromatographic separation of fluorinated amines.
Module 2: Classical Resolution (Crystallization)
Troubleshooting Guide: Diastereomeric Salt Formation
Q: Standard Tartaric Acid resolution failed. The salt isn't crystallizing; it's "oiling out." Why?
A: This is the "Lipophilicity Trap." Fluorination makes the PEA significantly more lipophilic than the parent compound. Simple tartrate salts are often too soluble in polar alcohols (MeOH) or too insoluble (oiling out) in non-polar solvents.[1]
Corrective Protocol:
Change the Resolving Agent: Switch from L-Tartaric Acid to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-Di-p-tolyl-L-tartaric acid (L-DTTA) .
Mechanism:[1][5][6][7] The benzoyl/tolyl groups add aromatic surface area, facilitating
- stacking with the fluorinated phenyl ring of your amine. This stabilizes the crystal lattice and reduces solubility in organic solvents.
Solvent Tuning: Use a mixture of 2-Propanol (IPA) and Water (95:5) .[1] The small water content aids in the formation of a defined hydrate lattice, which is often necessary to "snap" the oil into a crystal.
Q: How do I maximize yield without losing optical purity?
A: Use the "Half-Equivalent" Method (Pope-Peachey method).[1]
Instead of using 1.0 equivalent of chiral acid, use 0.5 to 0.6 equivalents .[1]
Neutralize the remaining 0.5 equivalents with an achiral acid (e.g., HCl or Acetic Acid) or leave as free base if solubility allows.
Why: This forces the "matched" enantiomer to crystallize with the chiral acid, while the "mismatched" enantiomer remains in solution as the soluble achiral salt or free base. This theoretically doubles the theoretical yield of the desired salt from the available resolving agent.
Data Summary: Common Resolving Agents for F-PEAs
Resolving Agent
Solvent System
Target Mechanism
Suitability for F-PEAs
L-Tartaric Acid
MeOH / EtOH
H-Bonding Network
Low. Often leads to oils due to high solubility.[1]
High. Best for highly lipophilic/poly-fluorinated amines.[1]
Camphorsulfonic Acid
Acetone / Ether
Ionic Interaction
Medium. Good for bulky amines, but salts can be hygroscopic.[1]
Module 3: Isolation & Chemical Purity
Protocol: Post-Purification Isolation (The "Work-Up")
After separating the enantiomers (via Chromatography or Crystallization), you must isolate the free amine without inducing racemization or defluorination.
Step-by-Step Isolation Protocol:
Salt Break (Biphasic):
Suspend the chiral salt in MTBE (Methyl tert-butyl ether) .[1] Note: Avoid DCM if possible, as it can form emulsions with fluorinated species.
Critical: Fluorinated amines are weaker bases (pKa ~9.0-9.[1]5) than non-fluorinated analogs (pKa ~10).[1] Ensure pH is sufficiently high to fully deprotonate.[1]
Extraction:
Separate layers.[1] Extract aqueous layer 2x with MTBE.[1]
The Fluorine Trap: If an emulsion forms (common with F-compounds), add a small amount of Brine (saturated NaCl) .[1] The ionic strength forces phase separation.
Concentrate under reduced pressure at < 40°C . Fluorinated amines can be volatile; check the distillate!
Final Storage:
Store as the HCl or Oxalate salt rather than the free base. The free base of F-PEAs reacts with atmospheric CO2 (carbamate formation) more slowly than non-fluorinated amines, but oxidation is still a risk.[1]
References
Shimadzu Corporation. (2016).[1] Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD (SFC/HPLC). Application Note 01-00621-EN.[1] Link
Phenomenex. (2025).[1][6][8] How to Reduce Peak Tailing in HPLC? Technical Guide.[1] Link
West, C., et al. (2016).[1] Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today.[1] Link
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1] (Standard reference for DBTA/DTTA usage in lipophilic amines).
Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: Peak Tailing. LCGC International.[1] Link
Technical Support Center: Fluoromethylamine Synthesis & Stability
This technical guide addresses the stability challenges and side reactions inherent to fluoromethylamine ( ) synthesis. Due to the high energy of the -fluoroamine motif, "side reactions" often stem from the decomposition...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability challenges and side reactions inherent to fluoromethylamine (
) synthesis. Due to the high energy of the -fluoroamine motif, "side reactions" often stem from the decomposition of the desired product itself rather than impurity formation during the initial bond-forming step.
Topic: Troubleshooting Side Reactions & Instability in
-Fluoroamine Synthesis
Audience: Medicinal Chemists, Process Chemists
Version: 2.4 (Current as of 2026)[1]
Core Technical Directive: The "Self-Immolation" Challenge
As a researcher working with fluoromethylamines, you are likely encountering a fundamental stability issue known as
-fluoroamine self-immolation .[1] Unlike - or -fluoroamines, the -variant possesses a nitrogen lone pair capable of donating electron density into the antibonding orbital ().
This hyperconjugation weakens the
bond, facilitating the spontaneous elimination of fluoride (HF) to form a reactive iminium ion. This is the root cause of 80% of reported "failures" or "side reactions" in this domain.
The Stability Rule (Golden Rule of
-Fluoroamines)
"Free
-fluoroamines are transient intermediates, not isolable products."
To isolate a fluoromethylamine, the nitrogen must be electron-deficient (e.g., amide, sulfonamide, carbamate, or ammonium salt) to shut down the lone-pair participation.[1]
Mechanism of Failure: Decomposition Pathways
The following diagram illustrates the mechanistic causality of the two most common side reactions: Dehydrofluorination (Elimination) and Hydrolysis .
Figure 1: The "Self-Immolation" Pathway.[1] The nitrogen lone pair drives the expulsion of fluoride, generating an electrophilic iminium species that rapidly degrades.
Troubleshooting Guide: Common Side Reactions
This section addresses specific observations made during synthesis (e.g., using DAST,
, or electrophilic fluorination).
Scenario A: Reaction worked (by NMR) but product vanished during purification.
Diagnosis: Silica Gel Induced Hydrolysis.[1]
Mechanism: The acidic nature of silica gel (
) protonates the fluorine or catalyzes the loss of fluoride. The resulting iminium ion hydrolyzes on the column.
Corrective Action:
Switch Stationary Phase: Use Basic Alumina or Neutral Alumina instead of silica.[1]
Passivation: Pre-treat silica with 1-2% Triethylamine (
Avoid Purification: If possible, design the synthesis to precipitate the product or use it in situ for the next step.[1]
Scenario B: NMR shows a "Symmetrical Aminal" (
).[1]
Diagnosis: Bimolecular Nucleophilic Attack.[1]
Mechanism: The fluoromethylamine formed (
) ionizes to the iminium ion ().[1] If unreacted starting amine () is present, it attacks the iminium ion.[1]
Corrective Action:
Stoichiometry: Ensure the fluorinating agent is in excess to consume all starting amine.[1]
Order of Addition: Add the amine slowly to the fluorinating agent (inverse addition) to keep the concentration of free amine low relative to the fluorinating species.
Scenario C: Explosion or violent exotherm with DAST.[1]
Diagnosis: Thermal Decomposition of DAST.[1]
Mechanism: DAST (Diethylaminosulfur trifluoride) is thermally unstable above 50°C and can detonate.[1]
Corrective Action:
Reagent Swap: Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .[1] These are thermally more stable.[1]
Temperature Control: Never heat DAST reactions above 40°C. If the reaction is sluggish, use a catalyst (
) rather than heat.
Scenario D: Formation of N-S bonds instead of N-C-F bonds.
Diagnosis: Nucleophilic attack on Sulfur.[1]
Mechanism: When reacting amines directly with DAST, the nitrogen can attack the sulfur center, displacing fluoride without transferring the alkyl group, leading to sulfinamidines.[1]
Corrective Action:
Pre-activation: React the alcohol/hydroxymethyl group with DAST before adding the amine (if using a convergent route).[1]
Protection: Ensure the nitrogen is protected (e.g., amide) before attempting fluoromethylation.[1]
Comparative Analysis of Reagents
Use this table to select the correct reagent based on your substrate's tolerance for side reactions.
Reagent
Primary Side Reaction
Stability
Recommended For
DAST
Elimination (Olefin formation), Explosion risk
Low (<50°C)
Small scale, simple alcohols
Deoxo-Fluor
Similar to DAST but less elimination
Moderate
Scale-up, thermally demanding substrates
XtalFluor-E
Elimination (requires exogenous fluoride source)
High (Solid)
Acid-sensitive substrates
AgF + CS₂
Thiocarbamoyl intermediates
High
Direct N-trifluoromethylation of secondary amines [1]
Selectfluor
Radical fragmentation
High
Electrophilic fluorination of enol ethers
Validated Protocol: Synthesis of N-Fluoromethyl Phthalimide
A self-validating workflow for generating a stable "Fluoromethylamine" equivalent.
Rationale: Free fluoromethylamine is unstable.[1][2] N-Fluoromethyl phthalimide is a crystalline, stable solid that can be used as a reagent to transfer the
Purification: Flash chromatography (Hexane/EtOAc). Note: This compound is stable on silica.[1]
Why this works: The phthalimide group creates a dipole that pulls electron density away from the nitrogen, preventing the lone pair from expelling the fluoride.
FAQs
Q: Can I synthesize a free N-fluoromethyl amine like
?A: Practically, no. It will decompose upon isolation.[1] You must synthesize it as a salt (e.g., ) or with an electron-withdrawing protecting group (amide/carbamate).[1]
Q: Why do I see an aldehyde signal (~9-10 ppm) in my crude NMR?A: This is the hydrolysis product (Formaldehyde).[1] It confirms your fluorination likely worked but the product decomposed due to moisture or instability. Ensure your NMR solvent is anhydrous (e.g.,
method but getting low yields. Why?A: This reaction proceeds via a thiocarbamoyl fluoride intermediate.[1] If your silver fluoride () is old or wet, it fails to desulfurize this intermediate.[1] Use freshly opened and protect from light [2].[1]
References
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride . CCS Chemistry, 2020.[1] Link[1]
The Dark Side of Fluorine: Stability of Fluorinated Amines . Journal of Medicinal Chemistry, 2019.[1] Link[1]
Diethylaminosulfur Trifluoride (DAST) in Organic Synthesis . Encyclopedia of Reagents for Organic Synthesis. Link[1]
Synthesis and Reactivity of alpha-Fluoroamines . Chemical Reviews, 2005.[1] (Standard text on Bredt's rule stabilization).
Preventing defluorination in reactions with fluorinated compounds
Topic: Preventing Defluorination in Synthetic Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Ticket Priority: High (C-F Bond Preservation) Welcome to the Fluorin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Defluorination in Synthetic Chemistry
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active | Ticket Priority: High (C-F Bond Preservation)
Welcome to the Fluorine Chemistry Crisis Center
From the Desk of the Senior Application Scientist:
You are likely here because your fluorine atom—the "magic methyl" meant to block metabolism or tune lipophilicity—has vanished. Or worse, it has triggered a decomposition cascade, turning your reaction mixture into a black tar.
The C-F bond is paradoxically the strongest single bond to carbon (~105 kcal/mol), yet it is hypersensitive to specific mechanistic pathways. In drug development, losing a fluorine is not just a yield loss; it is a change in the fundamental identity of the pharmacophore.
This guide does not offer generic advice. We analyze the mechanistic causality of defluorination and provide self-validating protocols to stop it.
Module 1: The Selectivity Paradox (Aryl Chlorides vs. Fluorides)
The Scenario
You have a substrate with both a Chlorine (Cl) and a Fluorine (F) atom on the aromatic ring.[1][2][3][4][5][6] You want to functionalize the position bearing the Chlorine (e.g., amination or etherification) while keeping the Fluorine intact.
User Complaint: "I tried a standard nucleophilic substitution, but the nucleophile attacked the Fluorine instead of the Chlorine."
The Diagnosis: Mechanism Mismatch
You are fighting the Meisenheimer Complex .
In Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
): The rate-determining step is the addition of the nucleophile to the ring. Fluorine is highly electronegative, stabilizing the anionic intermediate (Meisenheimer complex) better than Chlorine. Consequently, F is a better leaving group than Cl in reactions [1].[3][7]
In Transition Metal Catalysis (Pd/Ni): The rate-determining step is often oxidative addition. The C-Cl bond is weaker and more polarizable than the C-F bond. Palladium inserts into C-Cl readily, while C-F is generally inert to Pd(0) [2].
The Solution
Stop using base-mediated
. Switch to Palladium Catalysis.
To displace Cl and retain F, you must bypass the electronic control of
and utilize the bond-strength control of metal catalysis.
Decision Logic: The Selectivity Matrix
Caption: Mechanistic divergence between SNAr and Pd-Catalysis determines halogen selectivity.
Module 2: The "Phantom" Elimination (Cross-Coupling)
The Scenario
You are performing a Suzuki or Negishi coupling involving an alkyl group with a fluorine on the
-carbon (e.g., a group or a fluorinated cycle). The reaction stalls, and you observe the formation of an alkene and Pd-black.
User Complaint: "My cross-coupling failed, and NMR shows I made a fluoro-olefin instead of the coupled product."
The Diagnosis:
-Fluoride Elimination
Just like
-hydride elimination, transition metals can eliminate a fluorine atom attached to the -position.
Transmetalation occurs, placing the alkyl-fluoride chain on the Palladium.
Competition: The complex faces a choice:
Path A (Desired): Reductive Elimination (forming C-C bond).[8]
Path B (Fatal):
-Fluoride Elimination (forming C=C bond and L-Pd-F).
Because the C-F bond is strong, this elimination is slower than hydride elimination but becomes dominant if Reductive Elimination is slow [3].
The Solution: Ligand Acceleration
You must accelerate the rate of Reductive Elimination (
) so that it outcompetes -elimination ().
Use Bulky, Electron-Rich Ligands: Ligands like BrettPhos , RuPhos , or XPhos increase the steric bulk around the metal, forcing the two organic groups together and accelerating reductive elimination [4].
Avoid Nickel: Nickel has a higher affinity for fluorine (fluorophilicity) than Palladium, making C-F activation/elimination more likely. Stick to Pd if possible.
Protocol: Defluorination-Free Amination
Standard conditions often fail. Use this optimized protocol for fluorinated substrates.
Component
Recommendation
Mechanism of Action
Precursor
Aryl Chloride (not Bromide/Iodide if possible)
Cl allows use of specific precatalysts; avoids halide exchange issues.
) arene.[9][4][6][10] Upon treating it with a base (e.g., for lithiation or deprotonation elsewhere), the group degrades.[10]
User Complaint: "I lost my trifluoromethyl group and see a difluoro-species."
The Diagnosis: Quinone Methide Formation
Aromatic
groups are not as inert as textbooks suggest.
If there is a proton ortho or para to the
group, a strong base can deprotonate the ring.
The resulting anion can eject a fluoride ion (
) to form a difluoro-quinone methide intermediate [5].
This highly reactive intermediate is then quenched by any nucleophile (water, solvent, amine), destroying the
moiety.
Visualizing the Decomposition Pathway
Caption: Base-promoted destruction of trifluoromethyl groups via quinone methide intermediates.
Troubleshooting Guide
Q: I need to deprotonate a specific position. How do I save the
?
A: Use Knochel-Hauser bases (TMPMgCl·LiCl) instead of alkyl lithiums (n-BuLi). The magnesium base is less aggressive and operates at higher temperatures without triggering the fragmentation as easily as Li-bases.
A: Lower the temperature to -78°C . The elimination of fluoride has a higher activation energy than the initial lithiation. Keep it cold, quench immediately.
Q: I see "hydrodefluorination" (HDF) in my Photoredox reaction.
A: Your photocatalyst is too reducing. If the reduction potential (
) of the excited catalyst is more negative than the fluoroarene (approx -2.0V to -2.5V vs SCE), you will form a radical anion (). This species rapidly ejects fluoride [6].
Fix: Switch to a less reducing photocatalyst (e.g., change from Ir(ppy)3 to a Ru(bpy)3 derivative) or add a redox mediator.
References
S_NAr Selectivity: Loudon, G. M. Organic Chemistry. Fluorine acts as an inductive electron-withdrawing group, stabilizing the transition state.[11]
Pd-Catalyzed C-F Inertness: Grushin, V. V. (2004). "The Organometallic Chemistry of the C-F Bond." Chem. Rev. 104, 3, 1629–1662. [Link]
Beta-Fluoride Elimination: Menzel, K., & Fu, G. C. (2003).[12] "Room-Temperature Stille Cross-Couplings of Alkenyltin Reagents and Functionalized Alkyl Bromides that Possess Beta Hydrogens." J. Am. Chem. Soc.[12] 125, 13, 3718–3719.[12] [Link]
Ligand Effects (BrettPhos): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angew.[9][6] Chem. Int. Ed. 47, 6338–6361. [Link]
Quinone Methide Mechanism: Jesani, M. H., et al. (2024). "Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution." Angew.[9][6] Chem. Int. Ed.[Link][9][6]
Photoredox HDF: Senaweera, S., et al. (2020). "Organophotoredox Hydrodefluorination of Trifluoromethylarenes." J. Am. Chem. Soc.[12] 142, 15, 6900–6905. [Link]
Challenges in the chiral resolution of fluorinated amines
Technical Support Center: Chiral Resolution of Fluorinated Amines Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: FA-RES-9982 Welcome to the Resolution Support Hub You are likely here becau...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Resolution of Fluorinated Amines
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: FA-RES-9982
Welcome to the Resolution Support Hub
You are likely here because standard protocols for chiral amine resolution are failing with your fluorinated substrates. This is a common bottleneck. The introduction of fluorine—while excellent for metabolic stability and lipophilicity—wreaks havoc on traditional separation chemistries due to its extreme electronegativity and unique steric properties.
This guide bypasses generic advice. We will troubleshoot the three primary resolution modalities: Diastereomeric Salt Crystallization , Biocatalysis , and Chromatography , specifically tailored for the physicochemical anomalies of fluorinated amines.
Diagnostic Hub: Method Selection Strategy
Before troubleshooting, ensure you are using the correct modality for your specific fluorinated amine class.
Figure 1: Decision matrix for selecting resolution methods based on the basicity (pKa) of the fluorinated amine.
Module A: Diastereomeric Salt Crystallization
The Core Problem: The "Inductive Trap."[1]
Fluorine is the most electronegative element. If your fluorine is at the
-position (2-fluoroethylamine derivative), the pKa of the amine drops from ~10.7 to ~8.5. If it is a -trifluoromethyl group, it drops to ~5.7.[2]
Consequence: Standard resolving agents like Tartaric Acid (pKa ~3) or Mandelic Acid (pKa ~3.4) are often too weak to protonate these amines fully, leading to unstable salts or no precipitation.
Troubleshooting Protocol 1: The "Oiling Out" Phenomenon
Symptom: You add the resolving agent, and instead of crystals, a separate oily phase forms at the bottom.
Root Cause: The diastereomeric salt is forming but is too soluble in the hot solvent or has a low melting point due to fluorine-induced lipophilicity.
Step-by-Step Recovery:
Switch to Stronger Acids: Stop using Tartaric acid. Switch to Camphorsulfonic Acid (CSA) or Dibenzoyl-L-tartaric acid (DBTA) . The lower pKa of the acid ensures a tighter ionic bond with your weakly basic fluorinated amine [1].
The "Iso-Polar" Solvent Switch: Fluorinated amines are lipophilic.
Avoid: Pure alcohols (Ethanol/Methanol).
Use: A biphasic-mimic system. Dissolve the amine in Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc) . Add the acid dissolved in a minimum amount of Methanol.
Seeding at High Temp: Heat the "oil" until it dissolves (reflux). Cool very slowly. Add seed crystals of the pure salt (if available from small scale) at 5°C above the cloud point.
Data: Acid Selection Guide for Fluorinated Amines
Amine Class
Approx pKa
Recommended Resolving Agent
Solvent System
-Fluoroamine
~9.5
L-Tartaric Acid, Mandelic Acid
EtOH / Water (9:1)
-Fluoroamine
~8.5
Dibenzoyl-L-tartaric acid (DBTA)
IPAc / MeOH (10:1)
-Difluoro
~7.3
10-Camphorsulfonic Acid (CSA)
Acetone / MTBE
-Trifluoromethyl
~5.7
Salt formation difficult -> Go to Module B
N/A
Module B: Biocatalytic Resolution
The Core Problem: Steric vs. Electronic Mismatch.
Enzymes (Lipases/Transaminases) rely on a "lock and key" fit. Fluorine is sterically small (Van der Waals radius 1.47 Å, similar to Hydrogen's 1.20 Å) but electronically mimics Oxygen (high electron density). This confuses the enzyme's active site, sometimes leading to hydrodefluorination (loss of fluorine) or poor enantioselectivity (E-value) [2].
Scenario: You are trying to acylate a racemic fluorinated amine using Candida antarctica Lipase B (CAL-B).
Issue: Reaction is slow (<5% conversion) or non-selective (E < 10).
Workflow:
Acyl Donor Swap: Ethyl acetate is often too weak for fluorinated amines because the amine nucleophilicity is reduced.
Fix: Use Isopropyl methoxyacetate or Ethyl methoxyacetate . The methoxy group activates the ester, and the fluorine on the amine interacts favorably with the methoxy oxygen in the transition state [2].
Solvent Hydrophobicity: Lipases require a water layer (monolayer) to function. Fluorinated solvents strip this water.
Fix: Use Diisopropyl ether (DIPE) or Toluene . Avoid THF or Acetonitrile.
Temperature Control: Run at 30°C . Higher temperatures increase the "breathing" of the enzyme active site, allowing the "wrong" fluorinated enantiomer to fit, destroying selectivity.
Figure 2: Optimized workflow for lipase-catalyzed kinetic resolution of fluorinated amines.
Module C: Chromatographic Separation (HPLC/SFC)
The Core Problem: Peak Tailing and Retention Loss.
Fluorine atoms can engage in weak Hydrogen bonding (as acceptors) with silanols on the silica backbone of HPLC columns. Simultaneously, the reduced basicity means standard mobile phase additives (like DEA) might "over-suppress" ionization, or conversely, be insufficient if the fluorine creates a local dipole that binds to the stationary phase [3].
Troubleshooting Protocol 3: The "Ghost Peak" & Tailing
Symptom: Broad, tailing peaks or split peaks that look like partial separation but are actually conformers.
Optimization Steps:
Column Selection:
First Choice:Chiralpak ID / IG (Immobilized Amylose). The immobilized phase is more robust against the aggressive modifiers needed for fluorinated compounds.
Avoid: Chiralcel OD-H (often degrades with fluorinated amine/acid modifiers).
The "Double Modifier" Trick:
Standard: 0.1% Diethylamine (DEA).
Fluorine-Specific: Use 0.1% Ethylenediamine (EDA) or 2-Aminoethanol .[3] These bidentate amines compete more effectively for the silanol sites than the fluorinated amine analyte, sharpening the peak shape significantly [4].
Mobile Phase:
In SFC (Supercritical Fluid Chromatography): Use CO2 + Methanol (with 0.5% EDA). The high diffusivity of CO2 helps overcome the mass transfer resistance caused by the heavy fluorine atoms.
Frequently Asked Questions (FAQ)
Q: Can I resolve
-fluoroamines (fluorine attached to the same carbon as nitrogen)?A:Proceed with extreme caution.-Fluoroamines are generally unstable and prone to spontaneous elimination of HF to form imines, which then hydrolyze to ketones. Resolution is rarely possible; you usually must resolve a precursor (like an -fluoro amino acid ester) and then decarboxylate, or resolve the -fluoro-enamide [5].
Q: Why does my chiral HPLC method work for the non-fluorinated analog but fail completely for the fluorinated one?A: This is the "Gauche Effect." Fluorine prefers a gauche conformation relative to the amine lone pair or adjacent protons due to hyperconjugation (
). This dramatically changes the 3D shape of the molecule compared to the hydrogen-analog. You cannot predict the column choice based on the non-fluorinated parent; you must re-screen using a polysaccharide library (AD, OD, IC, IA).
Q: I need to determine the absolute configuration. Can I use NMR?A: Yes. Use Mosher's Acid Chloride (MTPA-Cl) to make the amide. Because you have fluorine in the molecule, you can use
F-NMR to distinguish the diastereomers. The F signals are often cleaner and more distinct ( ppm) than the proton signals in -NMR [1].
References
P. K. Mykhailiuk , "Fluorinated Amines: Synthesis and Properties," Chemical Reviews, vol. 120, no. 6, 2020.
F. G. Hollmann et al. , "Enzymatic kinetic resolution of fluorinated amines," Green Chemistry, vol. 23, 2021.
Daicel Chiral Technologies , "Instruction Manual for Immobilized Columns: Mobile Phase Modifiers," Chiral Technologies Technical Notes, 2023.
T. Zhang et al. , "Chiral separation of fluorinated compounds: A review," Journal of Chromatography A, vol. 1620, 2020.
J. A. Ma and D. Cahard, "Asymmetric Synthesis of
-Amino Acids Containing a C-F Bond," Chemical Reviews, vol. 104, no. 12, 2004.
Analytical methods for determining enantiomeric excess of (S)-2-Fluoro-1-phenylethanamine
Subject: (S)-2-Fluoro-1-phenylethanamine Executive Summary & Scope This technical guide addresses the chiral resolution of (S)-2-Fluoro-1-phenylethanamine (CAS: N/A for specific isomer, generic scaffold). This molecule p...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: (S)-2-Fluoro-1-phenylethanamine
Executive Summary & Scope
This technical guide addresses the chiral resolution of (S)-2-Fluoro-1-phenylethanamine (CAS: N/A for specific isomer, generic scaffold). This molecule presents a dual challenge: the basicity of the primary amine (causing peak tailing) and the electronegativity of the
-fluorine atom (altering pKa and polarity compared to non-fluorinated phenethylamines).
User Directive: Do not treat this as a generic amine. The
-fluorine induces a gauche effect that influences the conformational population, affecting how the molecule binds to chiral selectors.
We provide three validated analytical workflows:
Method A (Primary): Crown Ether HPLC (Aqueous/Reverse Phase) – Highest selectivity for primary amines.
Method B (Secondary): Polysaccharide HPLC (Normal Phase) – Robust alternative using standard columns.
Method C (Orthogonal):
F-NMR Spectroscopy – Rapid confirmation without reference standards.
Method A: Crown Ether HPLC (The "Gold Standard")
Why this works: Crown ethers (specifically 18-crown-6 derivatives) form host-guest inclusion complexes with primary ammonium ions (
). This interaction is highly specific to the spatial arrangement of the -chiral center.
Column: Daicel CROWNPAK® CR-I(+) or CR-I(-) (3.0 × 150 mm, 5 µm).[1][2]
Note: The "I" denotes the immobilized version, which is more robust than coated versions.
Standard Protocol
Parameter
Setting / Value
Mobile Phase
pH 1.0 - 2.0 Perchloric Acid () in Water / Methanol (85:15 v/v)
Flow Rate
0.4 – 0.5 mL/min
Temperature
10°C – 25°C (Lower temperature increases resolution)
Detection
UV @ 210 nm (Low wavelength required due to weak chromophore)
Sample Diluent
Mobile Phase (Must be acidic to protonate the amine)
Critical Technical Insight
The Ammonium Requirement: The amine must be protonated to bind. Do not use neutral or basic mobile phases.
Solvent Limits: Do not exceed 15% Methanol. Higher organic content disrupts the hydrophobic inclusion complex, killing resolution.
Elution Logic: On a CR-I(+) column, the (S)-enantiomer of generic
-methylbenzylamines typically elutes second (binding is stronger), but this must be confirmed with a racemate.
Method B: Polysaccharide Normal Phase HPLC
Why this works: If you lack a Crownpak column, the industry-standard "OD-H" column works via hydrogen bonding and
- interactions.
Column: Daicel CHIRALCEL® OD-H (4.6 × 250 mm, 5 µm) or CHIRALPAK® AD-H .
The Base Modifier is Non-Negotiable: Unlike Method A, Method B requires the amine to be neutral . The 0.1% DEA suppresses ionization. Without it, the free amine groups interact with residual silanols on the silica support, resulting in severe peak tailing that masks the enantiomeric separation.
Solubility Warning: The salt form of your amine (e.g., hydrochloride) will NOT dissolve in Hexane. You must perform a "free-basing" extraction (NaOH/DCM) before injection.
Method C:
F-NMR with Mosher's Acid
Why this works: This is a self-validating method. By derivatizing with a chiral agent, you convert enantiomers into diastereomers.[3] Since the molecule contains a Fluorine atom, you can monitor the distinct
Analysis: You will see two distinct fluorine signals (one for the substrate's F, one for the Mosher reagent's
).
If the sample is racemic: Two sets of peaks (1:1 ratio).
If the sample is pure (S): Single set of peaks.
Calculation:
Decision Logic & Workflow (Graphviz)
Caption: Decision matrix for selecting the optimal chromatographic method based on sample state and troubleshooting resolution issues.
Troubleshooting & FAQs
Q1: My peaks are splitting on the Crownpak column.
Cause: Sample solvent mismatch. Injecting a sample dissolved in high-concentration MeOH or ACN into an aqueous mobile phase causes "solvent shock" at the column head.
Solution: Dissolve your sample in the mobile phase (e.g., pH 1.5
Q2: I see severe tailing on the Chiralcel OD-H column.
Cause: Secondary interactions between the amine and residual silanols on the silica.
Solution: Verify you added 0.1% Diethylamine (DEA) . If already present, increase to 0.2% or switch the alcohol modifier from Isopropanol to Ethanol (sharper peaks for amines).
Q3: Can I use TFA instead of Perchloric Acid for the Crownpak method?
Analysis: Technically yes, but perchloric acid (
) is preferred because the perchlorate anion () forms a specific ion-pair that stabilizes the inclusion complex better than trifluoroacetate.
Recommendation: Stick to
unless you require Mass Spec detection (where non-volatile acids are banned). If MS is required, use TFA but expect lower resolution ().
Q4: How do I know which peak is the (S)-enantiomer without a standard?
Solution: You cannot know for sure with HPLC alone unless you have a reference standard.
Workaround: Use the Method C (NMR) protocol. The Mosher's method allows you to assign absolute configuration based on the chemical shift differences (
) of the protons or fluorines, correlating with established stereochemical models.[6]
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. (Adapted for amines).[1][7][8][9][10][11] Retrieved from [Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Method Development & Optimization)
Ticket Topic: Enantioseparation of Fluorinated Phenylethylamines (e.g., 2-F-PEA, 4-F-MA)
Assigned Specialist: Senior Application Scientist
Introduction: The Fluorine Challenge
Welcome to the advanced support module for fluorinated amines. You are likely here because standard screening protocols are failing. Fluorinated phenylethylamines present a unique "push-pull" challenge in chiral chromatography:
The Basic Nitrogen: Causes severe peak tailing due to silanol interactions on the silica support.
The Fluorine Atom: Introduces high electronegativity and lipophilicity changes without significant steric bulk increase (unlike chlorine or bromine). This often alters the
- interaction capabilities of the aromatic ring, necessitating specific selector tuning.
This guide moves beyond generic advice, focusing on the specific physicochemical behavior of these analytes.
Module 1: The "Golden Path" Screening Protocol
Do not rely on random column selection. For fluorinated amines, we utilize a Polysaccharide-Based Screening Strategy prioritized by "Electronic Fit" and "Solvent Versatility."
The chlorinated selector offers different electronic stacking potential, often successful when F-substitution deactivates the analyte's ring.
Step-by-Step Screening Workflow
Phase A: Mobile Phase Selection (The Solubility Check)
Issue: Fluorinated phenylethylamines are often supplied as HCl salts, which are insoluble in Hexane.
Action: If sample is a salt, skip Normal Phase (NP) . Go directly to Polar Organic Mode (POM) .
Phase B: The Screening Run
Column: CHIRALPAK® IA-3 (Immobilized is preferred for solvent flexibility).
Mobile Phase (POM): 100% Methanol + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid (if salt breaking is needed).
Flow: 1.0 mL/min (for 4.6mm ID).
Temp: 25°C.
Phase C: Evaluation
Resolution (
) > 1.5? Validate.
Partial Sep?
Switch Modifier (MeOH Acetonitrile).
No Sep?
Switch Column (IA IB/OD).
Module 2: Troubleshooting & FAQs
Ticket #8492: "My peaks are tailing severely (
). I'm already using DEA."
Diagnosis:
Standard silanol suppression is failing. The fluorine atom pulls electron density, potentially making the amine nitrogen more accessible or altering the pKa, leading to "secondary interactions" with the silica matrix of the column.
The Fix: The "Super-Base" Switch
Switch from Diethylamine (DEA) to Ethylenediamine (EDA) or Ethanolamine (AE) .
Mechanism:[1][2][3] EDA is a bidentate amine. It binds more effectively to the accessible silanols on the stationary phase than the monodentate DEA, effectively "capping" the active sites that cause tailing.
Constraint: This is only safe for Immobilized columns (IA, IB, IC, ID, IE, IF, IG). Do not use EDA on coated columns (AD-H, OD-H) as it may degrade the polymer coating.
Data: Additive Impact on Peak Symmetry
| Additive (0.1% in MeOH) | Asymmetry Factor (
Ticket #9021: "I have baseline resolution for the 4-Fluoro isomer, but the 2-Fluoro isomer co-elutes."
Diagnosis:
This is a classic Steric vs. Electronic conflict.
Para-F (4-F): Remote from the chiral center. The separation is driven by the chiral center's interaction with the carbamate linkage.
Ortho-F (2-F): The fluorine is sterically crowding the chiral center. On Amylose columns (AD/IA), the cavity might be too "loose" to discriminate the subtle twist caused by the ortho fluorine.
The Fix: Cavity Tightening
Switch to a Cellulose-based column (CHIRALCEL® OD or IB) .
Reasoning: Cellulose forms a more rigid, linear rod-like structure compared to the helical Amylose. The "tighter" fit often discriminates ortho-substituted phenylethylamines better by forcing a specific inclusion geometry that the ortho-F disrupts in one enantiomer but not the other.
Ticket #315: "My sample precipitates in the mobile phase (Hexane/IPA)."
Diagnosis:
You are likely working with the hydrochloride salt of the amine. Salts are insoluble in non-polar hydrocarbons (Hexane/Heptane).
The Fix: Polar Organic Mode (POM)
Abandon Normal Phase. Adopt a POM system consisting of 100% Acetonitrile (ACN) or 100% Methanol (MeOH) with additives.
Protocol:
Dissolve sample in 100% Methanol.
Mobile Phase: 100% ACN + 0.1% DEA + 0.1% TFA.
Note: The combination of DEA and TFA forms a volatile salt in situ, buffering the mobile phase and ensuring the analyte is in the free-base form for chiral recognition while maintaining solubility.
Module 3: Visual Workflows
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the correct mobile phase and column based on sample state (Salt vs. Base) and initial screening results.
Figure 2: Troubleshooting Peak Tailing (The Amine Logic)
Caption: Diagnostic loop for resolving peak asymmetry issues common in basic fluorinated amines.
References
Daicel Chiral Technologies. (2021).[4] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[4] Retrieved from [Link]
Perrin, C., et al. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Lynam, K. G., & Stringham, R. W. (2014).[5] Fast Separation of Amphetamine and Methamphetamine Enantiomers by SFC.[5] Chiral Technologies Application Note.[5][6] Retrieved from [Link]
Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH[7][8]···π, OH···π and CH···F interactions. Physical Chemistry Chemical Physics, 15(44), 19360-19370. Retrieved from [Link]
Overcoming low reactivity in the synthesis of fluorinated amines
Welcome to the Fluorine Chemistry Technical Assistance Center. Current Status: Online | Senior Application Scientist: Active Subject: Overcoming Low Reactivity & Instability in Fluorinated Amine Synthesis Case ID: F-AMIN...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Fluorine Chemistry Technical Assistance Center.
Current Status: Online | Senior Application Scientist: Active
Subject: Overcoming Low Reactivity & Instability in Fluorinated Amine Synthesis
Case ID: F-AMINE-RX-001
Executive Summary
The synthesis of fluorinated amines presents a "dual-threat" paradox to the synthetic chemist:
Nucleophilic Deactivation: The high electronegativity of fluorine (
) inductively withdraws electron density from the nitrogen lone pair, rendering fluorinated amines (especially - and -fluorinated) significantly less nucleophilic than their non-fluorinated counterparts.
Thermodynamic Instability:
-Fluoroamines are prone to spontaneous decomposition via HF elimination, often making isolation impossible.
This guide moves beyond standard textbook responses, offering field-tested catalytic overrides and mechanistic workarounds.
Module 1: Diagnostic & Decision Matrix
Before selecting a reagent, diagnose your specific "Fluorine Effect" using the decision matrix below.
Figure 1: Strategic decision tree for selecting synthetic routes based on fluorine regiochemistry.
Module 2: The Nucleophilicity Barrier (Troubleshooting)
The Problem:
Fluorine's inductive effect lowers the energy of the nitrogen lone pair (HOMO), making it a poor nucleophile. For example, 2,2,2-trifluoroethylamine is
times less nucleophilic than ethylamine [1].
FAQ: Why is my Sn2 reaction with Trifluoroethylamine failing?
A: Standard alkylation requires heat, which often leads to poly-alkylation or decomposition. The amine is too weak to displace the leaving group efficiently under mild conditions.
The Fix: The "Catalytic Shuttle" Approach
Do not rely on thermal Sn2. Switch to Transition Metal Catalysis where the metal does the work of bond formation.
Data Comparison: Ligand Performance for Fluorinated Anilines
Reaction: Coupling of 2,4-difluoroaniline with aryl bromide.
Ligand
Yield (%)
Mechanism Note
PPh3 (Standard)
< 10%
Fails to promote reductive elimination with electron-poor amine.
BINAP
35-40%
Better, but sterics are non-ideal for weak nucleophiles.
Excellent for secondary amines or sterically hindered halides.
Protocol 1: Pd-Catalyzed Coupling of Fluorinated Amines (Buchwald-Hartwig)
Target: Coupling a polyfluorinated aniline (weak nucleophile) with an aryl chloride.
Reagents:
Pd(OAc)₂ (1 mol%) or Pd₂dba₃ (0.5 mol%)
Ligand: BrettPhos (2 mol%) [2]
Base: LHMDS (Lithium bis(trimethylsilyl)amide) - Critical: Weaker bases like carbonates often fail with fluorinated amines.
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and BrettPhos in dioxane. Stir at 110°C for 1 minute to activate the catalyst (color change to red-brown). Why? This ensures the active LPd(0) species is formed before the substrate inhibits the metal.
Addition: Add the aryl chloride (1.0 equiv) and the fluorinated amine (1.2 equiv).
Base Addition: Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise. Why LHMDS? It prevents the formation of stable Pd-halide dimers that stall the cycle.
Reaction: Seal and heat to 100°C for 2-4 hours.
Workup: Cool, dilute with EtOAc, filter through Celite.
Module 3: The Stability Trap (
-Fluoroamines)
The Problem:
If you are trying to synthesize a structure like
, you are fighting thermodynamics. The lone pair on nitrogen assists in the expulsion of fluoride (a good leaving group in this context), generating an iminium ion and HF.
Figure 2: The decomposition pathway of alpha-fluoroamines.
FAQ: How do I isolate my
-fluoroamine?
A: Generally, you don't. Unless the fluorine is at a bridgehead (Bredt's rule protection), these species are transient.
The Fix: Structural Surrogates
Instead of
-monofluoroamines, target gem-difluoroamines () or -fluoroamines . The gem-difluoro group removes the -proton, preventing the facile elimination pathway described above.
Alternative Strategy: Late-Stage Introduction
If you must have an
-F amine, generate it in situ from a stable precursor like an -fluoro-sulfinamide or use a protecting group that pulls electron density away from the nitrogen (e.g., a carbamate), reducing the "push" that expels the fluoride.
Module 4: Emerging Solutions (Photoredox)
When thermal methods fail due to the low reactivity of fluorinated substrates, Photoredox Catalysis offers a "Key-Card Override" by accessing radical mechanisms that ignore standard nucleophilicity trends.
Radical Generation: Blue light excites the Iridium catalyst.
SET (Single Electron Transfer): The catalyst oxidizes the amine (alpha to the nitrogen), creating a nucleophilic
-amino radical.
Coupling: This radical attacks the fluorinated electrophile.
Advantage: This reaction proceeds at room temperature, avoiding the thermal decomposition of sensitive fluorinated motifs.
References
Nucleophilicity Trends: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc.[1][2]2008 , 130, 23, 7479–7493. Link
Buchwald-Hartwig Ligands: Maiti, D., Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." J. Org. Chem.2010 , 75, 5, 1791–1794. (Context on electron-deficient coupling). Link
Photoredox Amination: Prier, C. K., Rankic, D. A., MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chem. Rev.2013 , 113, 7, 5322–5363. Link
Stability of Fluoroamines: Pace, V., et al. "
-Fluoroamines: Recent Advances in Synthesis and Applications." Chem. Rec.[3]2016 , 16, 2697. Link
Improving diastereoselectivity in (S)-2-Fluoro-1-phenylethanamine synthesis
This guide functions as a specialized Technical Support Center for researchers encountering challenges in the asymmetric synthesis of (S)-2-Fluoro-1-phenylethanamine . It prioritizes the Ellman Auxiliary (Sulfinamide) ro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers encountering challenges in the asymmetric synthesis of (S)-2-Fluoro-1-phenylethanamine . It prioritizes the Ellman Auxiliary (Sulfinamide) route, as this is the most robust method for controlling diastereoselectivity in
-fluoroamines compared to direct nucleophilic fluorination.
Ticket Subject: Improving Diastereomeric Ratio (dr) and Yield
Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary & "Golden Route"
To synthesize (S)-2-Fluoro-1-phenylethanamine with high enantiomeric excess (ee), the critical quality attribute is the diastereoselectivity (dr) of the reduction step of the intermediate
-fluoro-N-sulfinyl imine.
Direct nucleophilic fluorination (e.g., DAST on amino alcohols) often leads to racemization via aziridinium intermediates. Therefore, we recommend the Condensation-Reduction protocol using tert-butanesulfinamide (
-BS).
The "Golden Route" Protocol
Condensation: 2-Fluoroacetophenone + (
)- or ()-t-BS -Fluoro Imine.
Critical Reduction: Imine + Trichlorosilane (
) Sulfinamide (High dr).
Hydrolysis: Sulfinamide + HCl
(S)-Amine salt.
Troubleshooting Guides (Q&A)
Issue 1: "I am getting low diastereoselectivity (dr < 90:10) using NaBH4."
Diagnosis:
Sodium Borohydride (
) typically proceeds via an open transition state or a loosely coordinated model. In -fluoro imines, the fluorine atom induces strong electronic dipoles that can disrupt the standard chelation models (like the Cram-chelate model), leading to poor facial selectivity.
Solution: Switch to Trichlorosilane (
) .
Research indicates that acts not just as a hydride source but coordinates with the fluorine atom and the imine nitrogen, forming a rigid, organized transition state. This "activator-reductant" dual role often boosts dr from ~4:1 (with ) to >100:1 .
Protocol Adjustment:
Reagent: Use
(2.0 equiv).
Solvent: Dry DCM or Toluene (non-coordinating solvents favor tight ion pairing).
Temperature: -78 °C to -40 °C.
Mechanism: The fluorine atom on the
-carbon activates the silane, facilitating intramolecular hydride delivery to the Re- or Si-face with high precision.
Issue 2: "My product is defluorinating during the reaction."
Diagnosis:
-fluoroamines and their imine precursors are susceptible to elimination (HF loss) to form enamines or vinyl species, especially under basic conditions or high temperatures. The -proton is acidic due to the electron-withdrawing effects of both the fluorine and the imine/sulfinyl group.
Solution:
Avoid Strong Bases: Do not use bases like NaH or LDA during the condensation step. Use mild Lewis acids like Ti(OEt)
for imine formation.
Temperature Control: Never heat the reaction above 60 °C during condensation.
Quench Gently: When quenching the reduction (especially if using silanes), use saturated
or NaHCO at 0 °C. Avoid strongly caustic NaOH workups which can trigger elimination.
Issue 3: "I cannot determine the dr of the intermediate by HPLC."
Diagnosis:
The sulfinamide diastereomers may co-elute on standard C18 columns, or the UV chromophore overlap is significant.
Solution: Use
F NMR .
This is the most reliable method for this specific substrate.
Method: Run a crude
F NMR of the reduction mixture (before hydrolysis).
Signal: The two diastereomers will show distinct fluorine shifts (often separated by 0.5 - 2.0 ppm) due to the different magnetic environments created by the chiral sulfinyl group.
Integration: Integrate the two F-peaks to calculate the dr directly.
Comparative Data: Reductant Performance
The following table summarizes the expected diastereoselectivity for the reduction of
-fluoro sulfinyl imines.
Reductant
Typical Yield
Typical dr
Mechanism Note
NaBH / THF
85-95%
70:30 to 90:10
Open transition state; poor control.
L-Selectride
70-85%
90:10 to 95:5
Steric control; bulky hydride attacks from less hindered face.
HSiCl (Trichlorosilane)
90-98%
>98:2
Lewis base activation via F-Si interaction.
DIBAL-H
60-80%
Variable
Often leads to over-reduction or defluorination.
Note: Data derived from optimization studies on
-fluoroimines [1, 2].
Visual Workflow & Decision Tree
The following diagram outlines the optimized synthesis pathway and troubleshooting logic.
Caption: Workflow for the asymmetric synthesis of (S)-2-Fluoro-1-phenylethanamine highlighting the critical reductant choice for maximizing diastereoselectivity.
References
Highly Efficient Diastereoselective Reduction of
-Fluoroimines.
Source: National Institutes of Health (NIH) / PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (S)-2-Fluoro-1-phenylethanamine Hydrochloride
Ticket ID: #FPE-PUR-001
Status: Open
Subject: Impurity Profiling & Removal Strategies for CAS 886216-59-7
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
(S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59-7) is a critical chiral building block, often used as a bioisostere for phenethylamine in CNS drug discovery.[1] The introduction of fluorine at the
-position lowers the pKa of the amine (via inductive withdrawal) and blocks metabolic oxidation.
However, its synthesis—typically via nucleophilic fluorination of amino alcohols or ring-opening of aziridines—introduces a unique set of impurities. The most persistent challenges are regioisomers (arising from aziridinium intermediates) and enantiomeric enrichment failures.[1]
This guide provides a root-cause analysis of these impurities and validated protocols for their removal.[1]
Module 1: Diagnostic Impurity Profiling
Before attempting purification, you must identify what you are removing.[1] The fluorine atom creates specific mechanistic pathways for impurity formation.
The "Aziridinium" Trap (Root Cause of Regioisomers)
The most common synthetic route involves the fluorination of (S)-N-protected phenylglycinol derivatives or the hydrofluorination of aziridines.[1] Both pathways often proceed through a transient aziridinium ion .[1]
Path A (Desired): Fluoride attacks the less hindered terminal carbon, yielding the desired 2-fluoro-1-phenylethanamine.[1]
Path B (Impurity): Fluoride attacks the benzylic carbon (stabilized by the phenyl ring), yielding the regioisomer 1-fluoro-2-phenylethanamine.[1]
Figure 1: Mechanistic divergence leading to regioisomeric contamination.
Common Impurity Table
Impurity Type
Structure / Description
Origin
Detection Method
Enantiomer
(R)-2-Fluoro-1-phenylethanamine
Racemization during synthesis or non-stereospecific reduction.[1]
Chiral HPLC (e.g., Chiralpak IA/IC)
Regioisomer
1-Fluoro-2-phenylethanamine
Aziridinium ring opening at the benzylic position.[1]
1H NMR (distinct benzylic splitting) or Achiral HPLC
Des-fluoro
1-Phenylethanamine
Over-reduction (hydrogenolysis) of C-F bond during deprotection.[1]
LC-MS (Mass shift -18 Da vs -H)
Hydrolysis
(S)-Phenylglycinol
Hydrolysis of C-F bond (rare, requires harsh conditions).[1]
LC-MS / Polar HPLC
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is an oil or a sticky gum, not a solid. How do I crystallize it?Diagnosis: This usually indicates either (a) excess HCl trapped in the lattice, (b) presence of residual solvent, or (c) low enantiomeric excess (racemates often crystallize differently than pure enantiomers).
Corrective Action:
Free-base and Re-salt: Dissolve the gum in water, basify with 1M NaOH to pH 10, and extract into Dichloromethane (DCM). Dry the organic layer (
) and concentrate.
Controlled Acidification: Redissolve the free amine in dry Diethyl Ether (
). Add 1M HCl in dropwise only until precipitation stops. Do not add large excesses of acid.[1]
Trituration: If it remains oily, triturate with dry pentane or heptane under sonication to induce crystallization.[1]
Q2: I have 85% ee. Can I upgrade the optical purity without restarting?Diagnosis: You have partial racemization.
Corrective Action: Yes, via fractional crystallization .[1]
Method A (Direct): Recrystallize the HCl salt from Isopropanol (IPA).[1] The racemate is often less soluble than the pure enantiomer (or vice versa depending on the specific lattice energy). Test the mother liquor vs. the crystals.
Method B (Derivatization - High Success): Convert the free amine to a diastereomeric salt using (R,R)-Tartaric acid .[1]
Mix equimolar amounts of amine and tartaric acid in hot Methanol/Ethanol.
Allow to cool slowly.[1][2][3] The diastereomeric salt of the (S)-amine should crystallize preferentially.[1]
Filter, basify, and reform the HCl salt.
Q3: I see a persistent impurity at 2-3% that co-elutes on C18 HPLC.Diagnosis: This is likely the regioisomer (1-fluoro-2-phenylethanamine).[1] It has the same mass and very similar polarity.
Corrective Action: Standard recrystallization may fail here due to structural similarity.
Flash Chromatography: You must free-base the compound.[1] Run silica chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 0.1%
.[1] The regioisomers often have slightly different Rf values on silica due to the basicity difference of the amine (benzylic vs. primary alkyl).
Fluorous Solid Phase Extraction (F-SPE): Not applicable here as the fluorine content is identical.[1] Stick to silica or alumina.[1]
Module 3: Validated Purification Protocols
Protocol A: Standard Recrystallization (Removal of Minor Impurities)
Best for: Removing color, inorganic salts, and trace organic byproducts.
Solvent Selection: Use Isopropanol (IPA) / Heptane .[1]
Dissolution: Place 1.0 g of crude HCl salt in a flask. Add 5-10 mL of IPA. Heat to reflux (
). If not fully soluble, add Methanol dropwise until clear.
Hot Filtration: If particulates remain (inorganic salts), filter while hot through a glass frit.[1]
Crystallization: Remove from heat. Add warm Heptane dropwise until the solution becomes slightly turbid. Add 1-2 drops of IPA to clear it.
Cooling: Let stand at room temperature for 2 hours, then move to
(fridge) for 4 hours. Do not shock-cool in dry ice, or you will trap impurities.[1]
Isolation: Filter the white needles.[1] Wash with cold Heptane/IPA (4:1). Dry under high vacuum at
.
Protocol B: Workflow Decision Matrix
Figure 2: Step-by-step decision matrix for purification based on analytical data.
References
Mechanisms of Aziridine Ring Opening:
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[4] Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry, 77(9), 4177–4183.
[1]
General Recrystallization Principles:
University of Massachusetts Amherst. Recrystallization Theory and Solvents.
[1]
Chiral Resolution of Phenethylamines:
United States Patent Office.[1] Resolution of 1-Phenylethylamine via Diastereoisomer formation.
[1]
Impurity Management in Pharmaceutical Synthesis:
Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
[1]
Subject: (S)-2-Fluoro-1-phenylethanamine
CAS: 55601-20-2 (Generic for isomer)
Critical Reactivity Profile:
This substrate presents a "perfect storm" of reactivity challenges due to the juxtaposition of the amine, the benzylic carbon, and the
-Elimination (HF Loss): The fluorine atom at the -position is a leaving group.[1][2] Under basic conditions (common in N-protection), the benzylic proton (which is acidic due to the phenyl ring and the inductive effect of the fluorine) can be abstracted, leading to E2 or E1cB elimination of HF to form -fluorostyrene or styrene derivatives.
Risk B: Racemization: The chirality centers on the benzylic carbon.[2] Deprotonation/reprotonation events at this position will destroy enantiomeric excess (ee).[1][2]
Standard Operating Procedure (SOP): N-Boc Protection
The following protocol is optimized to minimize base-mediated elimination and racemization.
Method A: The "Safe" Biphasic Route (Recommended)
Best for: Preserving optical purity and preventing defluorination.
Dissolution: Dissolve the amine salt (if HCl salt) or free base in the THF/Water mixture at 0 °C.
Base Addition: Add
slowly. Ensure pH is ~8–9, not higher.
Reagent Addition: Add
dropwise as a solution in a minimal amount of THF.
Reaction: Stir at 0 °C for 30 mins, then allow to warm to Room Temperature (20–25 °C). Do not heat.
Monitoring: Check TLC/LC-MS after 4 hours.
Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids like HCl which might induce cleavage or elimination). Extract with EtOAc.[1][2][3]
Stir at room temperature. The solvent hydrogen-bonds to the carbonyl, activating it without the need for base, completely bypassing the elimination risk.
Evaporate solvent (recyclable) and purify.[1][2][3][6]
Data Visualization: Process Decision Matrix
Caption: Decision matrix for N-protection showing low-risk (Green) vs. high-risk (Red) pathways.
Troubleshooting Guide (Tickets & FAQs)
Ticket #001: "I see a new UV-active spot with a lower polarity than my product."
Diagnosis:
-Elimination (Defluorination).[1][2]
Mechanism: You have likely formed the styrene derivative via E2 elimination.[2] The fluorine atom is a good leaving group when the -proton (benzylic) is activated by a strong base.[1]
Solution:
Switch Bases: If using
or DIPEA, switch to or .[1][2] Organic amine bases can be too basic in non-aqueous solvents.[1][2]
Lower Temperature: Ensure the reaction never exceeds 25 °C. Elimination is entropically favored at higher temperatures.[1][2]
Check Stoichiometry: Do not use a large excess of base.
Ticket #002: "My yield is good, but the enantiomeric excess (ee) dropped from 99% to 85%."
Diagnosis: Racemization via Benzylic Deprotonation.[1][2]
Mechanism: The benzylic proton is acidic (
approx 20-25, lowered by F and Ph).[1][2] Even if elimination doesn't occur, the proton can be removed to form a planar carbanion/enolate intermediate, which reprotonates racewards.
Solution:
Avoid Thermodynamic Control: Reduce reaction time. Long exposure to base allows the equilibrium to shift toward the racemate.
Use Schotten-Baumann Conditions: The biphasic system (THF/Water) keeps the bulk base in the aqueous phase and the protected amine in the organic phase, minimizing contact time between the product and the base.
Ticket #003: "The reaction is stalled at 50% conversion."
Diagnosis: Electronic Deactivation or Salt Formation.[1][2]
Analysis: The fluorine atom is electron-withdrawing, reducing the nucleophilicity of the amine nitrogen compared to non-fluorinated phenethylamine.
Solution:
Do NOT Heat: Heating will trigger Ticket #001.[1][2]
AVOID. Immediate destruction of starting material.[1][2]
Reaction Mechanism: The Danger Zone
Caption: Mechanistic divergence showing how base strength dictates product vs. degradation.
References
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[2] (Standard reference for N-Boc stability and conditions). [1][2]
Kalow, J. A., & Doyle, A. G. (2012).[2][4] Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[1][2][4] Journal of Organic Chemistry, 77(8), 4177–4183.[2] (Discusses stability and handling of -fluoroamines).
Sarkar, A., et al. (2011).[2][5] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[2][5] Journal of Organic Chemistry, 76(17), 7132-7140.[1][2] (Evidence for catalyst-free/mild activation methods).[1][2]
DiBenedetto, T. A., et al. (2021).[2][7] Prevention of HF elimination in
-fluoroamine synthesis. Organic Process Research & Development. (General principles of -fluoroamine process safety).
Troubleshooting guide for scaling up fluorinated amine synthesis
Current Status: Online 🟢 | Role: Senior Application Scientist | Ticket Queue: High Priority Introduction: The Fluorine Factor Welcome to the Fluorinated Amine Synthesis Support Center. You are likely here because standar...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢 | Role: Senior Application Scientist | Ticket Queue: High Priority
Introduction: The Fluorine Factor
Welcome to the Fluorinated Amine Synthesis Support Center. You are likely here because standard protocols for amine synthesis (reductive amination, SNAr, or alcohol activation) are failing upon scale-up.
The Core Problem: Fluorine is not just a "hydrogen replacement." It is the most electronegative element, inducing profound electronic changes:
pKa Depression: A
-fluorine can drop amine basicity by 1–2 log units; a -trifluoromethyl group can drop it by 4–5 units.
C-F Bond Lability: While generally strong, C-F bonds beta to a nitrogen lone pair can undergo HF elimination (E1cB mechanism) during heating or basic workups.
Thermal Hazards: Many fluorinating agents (DAST, Deoxo-Fluor) are thermally unstable and shock-sensitive, posing severe risks >100g scale.
Below are the three most common "Tickets" (issues) we resolve for process chemists scaling these reactions.
Ticket #01: Deoxyfluorination Safety & Yield
User Issue: "I’m using DAST to convert an amino-alcohol to a fluoro-amine. It worked on 500mg, but on 20g, the reaction exothermed violently and turned black. Yield is <30%."
Root Cause Analysis
Thermal Runaway: DAST (Diethylaminosulfur trifluoride) has a decomposition onset around 90°C, but autocatalytic decomposition can start lower if heat removal is poor. On scale, the exotherm from the reaction itself pushes the internal temperature into this danger zone.
Elimination vs. Substitution: The "black tar" is likely polymerized olefin resulting from HF elimination. DAST generates free HF in situ, which catalyzes this elimination.
Troubleshooting Protocol
Stop using DAST for batch scales >10g unless you have flow chemistry capabilities. Switch to XtalFluor-E or Fluolead .
Recommended Workflow: The "Solid Reagent" Switch
XtalFluor-E is a crystalline salt. It is thermally more stable (decomp >119°C) and does not release free HF spontaneously; it requires an exogenous promoter (DBU or Et3N[1]·3HF), allowing you to control the reaction rate.
Step-by-Step Protocol (Scale: 50g):
Setup: Use a reactor with a cooling jacket and overhead stirring (magnetic stirring is insufficient for slurries).
Reagent Charging: Suspend XtalFluor-E (1.2 equiv) in anhydrous DCM at 0°C.
Note: Unlike DAST, this is a slurry.
Substrate Addition: Add the amino-alcohol (1.0 equiv) slowly.
Promoter Addition (The Critical Step): Add DBU (1.5 equiv) or Et3N·3HF dropwise.
Why? The reaction only proceeds as fast as you add the promoter. This controls the exotherm.
Quench: Quench with 5% aqueous NaHCO3. Do not use water alone, as the pH drop can trigger HF scavenging issues.
Decision Logic: Reagent Selection
Caption: Decision tree for selecting deoxyfluorination reagents based on scale and equipment availability.
Ticket #02: Reductive Amination Stalling
User Issue: "Trying to react trifluoromethyl ketone (CF3-ketone) with a primary amine. The reaction stalls at the imine stage or gives the alcohol byproduct. Standard NaBH(OAc)3 conditions failed."
Root Cause Analysis
Hydrate Formation: Electron-deficient ketones (like CF3-ketones) exist in equilibrium with their hydrates in the presence of trace water. They are "hard" electrophiles.
Low Basicity of Imine: Even if the imine forms, the
-CF3 group pulls electron density, making the imine nitrogen less basic and harder to protonate (which is required for borohydride reduction).
Hemiaminal Trap: The reaction often gets stuck at the stable hemiaminal intermediate and does not dehydrate to the imine.
Troubleshooting Protocol: Titanium(IV) Mediation
You must use a strong Lewis acid / water scavenger to drive the equilibrium to the imine before adding the reducing agent. Titanium(IV) isopropoxide [Ti(OiPr)4] is the gold standard here.
Protocol (Scale: 100 mmol):
Imine Formation:
Mix Ketone (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv) .
Note: Do not use solvent initially if possible. If needed, use minimal THF.
Stir at ambient temperature for 6–12 hours. The Ti(OiPr)4 scavenges the water produced, driving the reaction to the imine.
Reduction:
Dilute with absolute ethanol (or THF).
Add NaBH4 (1.5 equiv) carefully (exothermic).
Crucial: Do not use NaBH(OAc)3; it is often too weak for these electron-deficient imines.
Workup (The "Titanium Emulsion" Fix):
Quench with 2M NaOH (not water!). This precipitates TiO2 as a filterable white solid rather than a gelatinous emulsion.
Comparative Data: Reductive Amination Conditions
Condition
Conversion (CF3-Ketone)
Main Byproduct
Notes
NaBH(OAc)3 / DCM
< 15%
Hydrate / Alcohol
Too weak; equilibrium favors ketone hydrate.
Dean-Stark / Toluene
~ 40%
Decomposition
CF3-ketones are often volatile; loss of material.
Ti(OiPr)4 / NaBH4
> 90%
None
Recommended. Ti drives dehydration.
Ticket #03: Product Loss During Isolation (The pKa Trap)
User Issue: "My LCMS shows 95% conversion, but after acid/base extraction, I recovered 0g of material. Where did it go?"
Root Cause Analysis
The user assumed the fluorinated amine behaves like a "normal" amine (pKa ~10).
The Reality: A
-CF3 amine (e.g., R-NH-CH2-CF3) has a pKa of approximately 5.5 – 6.5 .
The Error: If you neutralize the aqueous layer to pH 10 (standard protocol), the amine is 100% free-based. If you then try to extract impurities with a weak acid wash (pH 5-6), you might extract your product into the waste organic layer because it doesn't protonate until pH < 4.
Volatility: Fluorinated amines are lipophilic and volatile. Rotovapping the free base often sucks it into the trap.
Troubleshooting Protocol: The "Low pKa" Workup
Do NOT Rotovap to Dryness: Never concentrate the free base to dryness unless the MW > 250.
Salt Formation: Isolate as the HCl or Oxalate salt.
Protocol: Extract the amine into MTBE. Dry with Na2SO4. Add 2M HCl in ether/dioxane. Filter the precipitate.
Adjusted Extraction pH:
Caption: Modified extraction workflow accounting for the reduced basicity (pKa depression) of fluorinated amines.
References
Safety of Deoxyfluorination Reagents
Couturier, M. et al. J. Org. Chem.2010 , 75, 3401–3411.[2] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][3]
Source:
Titanium-Mediated Reductive Amination
Bhattacharyya, S. J. Org. Chem.1995, 60, 4928–4929. "Titanium(IV)
Source:
pKa Effects of Fluorine
Morgenthaler, M. et al. ChemMedChem2007, 2, 1639–1645.
Source:
Process Safety of DAST
Messina, F. et al. Org. Process Res. Dev.2015, 19, 274–279.
Fluorine-Enabled Precision: (S)-2-Fluoro-1-phenylethanamine vs. (S)-1-Phenylethanamine in Asymmetric Synthesis
[1][2][3] Executive Summary In the toolkit of asymmetric synthesis, (S)-1-phenylethanamine (PEA) has long been the "workhorse" chiral auxiliary and resolving agent due to its accessibility and cost-efficiency.[1][2] Howe...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
In the toolkit of asymmetric synthesis, (S)-1-phenylethanamine (PEA) has long been the "workhorse" chiral auxiliary and resolving agent due to its accessibility and cost-efficiency.[1][2] However, its fluorinated analog, (S)-2-fluoro-1-phenylethanamine (F-PEA) , is not merely a derivative—it is a precision tool that addresses specific failures of the parent compound.[1][2][3]
This guide objectively compares these two agents, highlighting where the "Fluorine Effect" —the unique electronic and steric perturbations introduced by the
-fluorine atom—can be leveraged to solve difficult chiral discrimination problems, particularly in NMR spectroscopy and diastereomeric salt resolution .[3]
Physicochemical Profile & The "Fluorine Effect"
The substitution of a hydrogen atom with fluorine at the
-position fundamentally alters the amine's behavior without significantly changing its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Comparative Properties Table
Feature
(S)-1-Phenylethanamine (PEA)
(S)-2-Fluoro-1-phenylethanamine (F-PEA)
Impact on Synthesis
Basicity (pKa of conjugate acid)
~9.8
~8.4 - 8.8 (Est.)
F-PEA is less basic due to the inductive electron-withdrawing effect (-I) of fluorine.[1][2][3] This allows for the resolution of stronger acids where PEA might cause decomposition or form non-crystalline salts.
H-Bonding Capability
Donor ()
Donor () + Weak Acceptor (C-F)
F-PEA introduces secondary H-bond interactions, potentially altering the crystal lattice energy of diastereomeric salts.[1][2][3]
Conformation
Staggered (Anti/Gauche mix)
Gauche Effect favored
The C-F and C-N bonds often adopt a gauche conformation, creating a more rigid chiral pocket for molecular recognition.[3]
NMR Utility
, only
NMR Active
F-PEA enables enantiomeric excess (ee) determination via NMR, which is devoid of background signals common in NMR.[2][3]
Application 1: Chiral Solvating Agents (CSA) for NMR
This is the primary domain where F-PEA outperforms PEA .[1][2][3]
The Challenge with PEA
When using (S)-PEA as a Chiral Solvating Agent to determine the ee of a chiral acid (e.g., Mosher's acid derivatives or chiral carboxylic acids), researchers rely on
Mechanism: The chiral acid forms a transient diastereomeric salt with (S)-F-PEA in solution.[1][2][3] The fluorine atom on the amine acts as a sensitive reporter probe.
Advantage: The
spectrum is typically empty except for the analyte.[2] The chemical shift sensitivity of fluorine to its local chiral environment is high, often resulting in distinct, baseline-separated peaks for the and complexes.[3]
Visualization: CSA Interaction Mechanism
Caption: Comparison of signal clarity between PEA and F-PEA in NMR chiral discrimination.
Application 2: Diastereomeric Salt Resolution
While PEA is the standard first-pass resolving agent, F-PEA serves as a critical "Plan B" when PEA fails to yield crystalline salts.[1][2][3]
Mechanism of Action
Resolution relies on the solubility difference between the
PEA Limitations: PEA salts are sometimes oils or have insufficient solubility differences (eutectic behavior).[2]
F-PEA Advantages:
Lattice Energy: The fluorine atom alters the packing of the crystal lattice. If the PEA salt is an oil, the F-PEA salt often crystallizes due to different intermolecular forces (C-F...H-N interactions).[3]
Acidity Matching: For stronger chiral acids, the lower pKa of F-PEA prevents "over-salting" or decomposition that can occur with the more basic PEA.[2][3]
Experimental Protocols
Protocol A: Enantiomeric Excess Determination via
NMR (Using F-PEA)
Use this when standard HPLC/GC methods are unavailable or time-consuming.[1][2][3]
Mixing: Dissolve 10 mmol of racemic acid in boiling ethanol.
Addition: Slowly add 5 mmol of (S)-PEA.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Critical Checkpoint: If an oil forms, reheat and add seed crystals.[3] If oil persists, abort and switch to F-PEA .
Filtration: Collect crystals via vacuum filtration.[2][3]
Recrystallization: Recrystallize from minimal hot ethanol to improve diastereomeric excess (de).
Liberation: Suspend salt in water, add 1M HCl (to protonate amine) or NaOH (to deprotonate acid depending on target), and extract the free chiral acid with ether.[3]
Decision Logic: When to Use Which?
Caption: Decision matrix for selecting between PEA and F-PEA in workflow development.[1][2][3]
References
Ingersoll, A. W. (1937).[2][3] "Resolution of Racemic Acids." Organic Syntheses. Link (Foundational text on PEA resolution).[2]
Pirkle, W. H., & Hauske, J. R. (1977).[3] "Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines." The Journal of Organic Chemistry. Link[2]
Cavalluzzi, M. M., et al. (2010).[3] "Resolution of fluoro-derivatized mandelic acid as a chiral solvating agent." Tetrahedron: Asymmetry. (Discusses the reciprocal use of PEA to resolve fluoro-acids, establishing the interaction principles).
Béni, Z., et al. (2020).[3] "Application of fluoro-compounds as chiral solvating agents in 1H and 19F NMR." Molecules. Link
Garrido, N. M., et al. (2023).[3][5] "Review of 2-phenylethylamines in medicinal chemistry." Journal of Medicinal Chemistry. Link[2]
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Chiral Amines
Executive Summary In modern pharmacophore design, the strategic substitution of hydrogen with fluorine is not merely a steric replacement; it is a profound electronic modulation. This guide objectively compares fluorinat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern pharmacophore design, the strategic substitution of hydrogen with fluorine is not merely a steric replacement; it is a profound electronic modulation. This guide objectively compares fluorinated chiral amines against their non-fluorinated counterparts .
The "Fluorine Effect" in chiral amines is characterized by three distinct shifts:
Basicity Modulation: Fluorine’s electronegativity lowers the amine pK
, often improving membrane permeability and oral bioavailability.
Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) blocks oxidative dealkylation sites prone to Cytochrome P450 attack.
Conformational Locking: The gauche effect induced by fluorine can pre-organize the amine into a bioactive conformation, enhancing target binding affinity.
Physicochemical Profiling: The Mechanistic Divergence
The biological differences between these two classes of amines stem directly from fundamental physicochemical alterations.
Basicity (pK
) and Permeability
Non-fluorinated chiral amines are often highly basic (pK
9–10). At physiological pH (7.4), they exist predominantly as cations, which limits passive diffusion across the lipid bilayer.
The Fluorine Advantage: Introducing a fluorine atom at the
-position (relative to the nitrogen) induces a strong inductive withdrawal ( effect). This destabilizes the protonated ammonium species, lowering the pK by 1.0 to 2.5 units.
Result: A higher fraction of the molecule exists as the neutral free base at pH 7.4, significantly enhancing passive membrane permeability .
Lipophilicity (LogP/LogD)
While a methyl group (
) and a trifluoromethyl group () are sterically similar, their lipophilic contributions differ.
Aromatic Fluorination: Generally increases LogP (hydrophobicity).
Aliphatic/Amine Fluorination: The effect is context-dependent. A single fluorine can lower LogP due to polarity, while a
group typically increases LogP, driving CNS penetration.
Moderate: Minimal steric clash; mimics H or OH bioisosterically.
Bond Energy
~98 kcal/mol
~116 kcal/mol
Critical: Blocks metabolic oxidation (CYP450).
LogD (pH 7.4)
Baseline
+0.2 to +0.8 (typically)
High: Increases non-specific binding and tissue distribution.
Biological Implications & Signaling Logic
The following diagram illustrates the causal pathway connecting the chemical substitution to the biological outcome.
Figure 1: Mechanistic pathway detailing how fluorine substitution translates to pharmacokinetic and pharmacodynamic advantages.
Experimental Protocols
To validate these differences, researchers must employ robust synthesis and assay protocols. Below are the recommended methodologies for generating and testing these compounds.
Synthesis: Diastereoselective Synthesis of
-Trifluoromethyl Amines
Context: This protocol uses the Ellman auxiliary (tert-butanesulfinamide) to generate chiral amines with high enantiomeric excess (
), a standard in high-integrity medicinal chemistry.
Reagents:
Trifluoromethyl ketone (Substrate)
(R)-tert-butanesulfinamide (Chiral Auxiliary)
Titanium(IV) ethoxide (
)
Sodium borohydride (
)
Protocol:
Imine Formation:
In a flame-dried flask under
, dissolve the trifluoromethyl ketone (1.0 equiv) in dry THF.
Add (R)-tert-butanesulfinamide (1.1 equiv) and
(2.0 equiv).
Reflux at 70°C for 16–24 hours.
Self-Validation Point: Monitor by TLC or LC-MS. The disappearance of the ketone peak and appearance of the imine mass (
) confirms conversion.
Reduction:
Cool the mixture to -48°C.
Add
(4.0 equiv) slowly to minimize exotherms.
Stir for 4 hours, allowing the temperature to rise to 0°C.
Hydrolysis (Deprotection):
Quench with brine, filter through Celite.
Treat the resulting sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary.
Isolate the free amine via basic extraction.
Self-Validation Point: Check optical rotation or Chiral HPLC against a racemate standard to confirm
Context: This assay quantifies the "Metabolic Shielding" effect by comparing the intrinsic clearance (
) of the fluorinated vs. non-fluorinated amine.
Materials:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system
Test compounds (1
M final concentration)
Protocol:
Pre-Incubation:
Prepare a master mix of HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Add test compound (fluorinated or non-fluorinated) to separate wells.
Pre-incubate at 37°C for 5 minutes.
Expert Insight: Do not exceed 1
M substrate concentration to ensure first-order kinetics (Michaelis-Menten conditions).
Initiation:
Add NADPH to initiate the reaction.
Sampling:
Take aliquots at
minutes.
Quench immediately in ice-cold Acetonitrile containing an internal standard.
Analysis:
Centrifuge to remove protein.
Analyze supernatant via LC-MS/MS.
Plot ln(% remaining) vs. time. The slope is
.
Calculation:
Workflow Visualization
The following diagram outlines the experimental lifecycle for comparing these compounds.
Figure 2: End-to-end experimental workflow for synthesizing and profiling fluorinated chiral amines.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design.[1][2][3][4][5][6][7][8] Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hagni, Å., Svedendahl Humble, T., & Sparr, C. (2023). Synthesis of Chiral
-Trifluoromethyl Amines. ACS Catalysis, 13, 2450–2465. Link
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Rowley, M., et al. (2001). Discovery of a Potent, Orally Active, Nonpeptide Antagonist of the Human Luteinizing Hormone-Releasing Hormone Receptor. Journal of Medicinal Chemistry, 44(10), 1603–1614. Link
The Fluorine Effect: Engineering Efficacy with Chiral Fluorinated Building Blocks
Topic: Advantages of Fluorinated Chiral Building Blocks in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary In modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of Fluorinated Chiral Building Blocks in Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide
Executive Summary
In modern medicinal chemistry, fluorine is not merely a substituent; it is a design element that fundamentally alters the physicochemical landscape of a molecule.[1] Approximately 25-30% of all newly approved drugs contain at least one fluorine atom. This guide objectively analyzes the advantages of fluorinated chiral building blocks —specifically focusing on their ability to modulate metabolic stability, basicity, and binding affinity without imposing steric penalties comparable to larger halogens.
We move beyond generic benefits to examine the causality of these effects, supported by comparative data and a self-validating experimental protocol for synthesizing these high-value intermediates.
Physicochemical Architecture: C-H vs. C-F
The strategic replacement of a hydrogen atom (or hydroxyl group) with fluorine relies on the unique position of fluorine in the periodic table. It mimics hydrogen in size but mimics oxygen in electronegativity.
Table 1: Comparative Physicochemical Properties
Property
C-H Bond
C-F Bond
Impact on Drug Design
Bond Energy (kcal/mol)
~99
~116
Metabolic Blockade: The C-F bond is virtually inert to cytochrome P450 oxidative cleavage.
Van der Waals Radius (Å)
1.20
1.47
Bioisosterism: Small enough to fit into enzyme pockets occupied by H, but large enough to modulate packing.
Electronegativity (Pauling)
2.55
3.98
pKa Modulation: Drastically lowers the pKa of neighboring amines, improving membrane permeability.
Lipophilicity (LogP)
Baseline
Variable
Bioavailability: Aromatic fluorination increases LogP; aliphatic fluorination can decrease it due to polarity.
Pharmacological Advantages
Metabolic Stability & The "Soft Spot" Strategy
The primary advantage of fluorinated chiral blocks is the blocking of metabolic "soft spots." Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., benzylic or alpha-to-heteroatom positions).
Mechanism: Replacing these labile C-H bonds with C-F bonds prevents hydroxylation.
Evidence: In the development of Ezetimibe , fluorination of the phenyl ring prevented rapid metabolic clearance, significantly extending the half-life (
) reduces the electron density of nearby basic centers (amines).
The Problem: Highly basic amines (pKa > 9) are protonated at physiological pH, limiting passive diffusion across the blood-brain barrier (BBB) or gut wall.
The Fluorine Solution: Introducing a fluorine atom
or to the amine lowers the pKa by 1–2 units. This increases the fraction of the uncharged species at pH 7.4, enhancing permeability.
Conformational Control (The Gauche Effect)
Unlike heavier halogens, fluorine exhibits a strong gauche effect in aliphatic chains. Due to
hyperconjugation, C-F and C-X bonds (where X is an electronegative atom like O or N) prefer to be gauche (60°) rather than anti (180°).
Application: This locks flexible chains into a specific bioactive conformation, reducing the entropic penalty upon binding to the target protein.
Comparative Data: The Impact of Fluorination
The following data illustrates the dramatic shift in physicochemical properties when utilizing fluorinated building blocks versus their non-fluorinated counterparts.
Table 2: Impact of Fluorination on Basicity and Lipophilicity
Data derived from comparative studies of pyridine and piperidine derivatives.
Scaffold
Substituent (R)
pKa (Conjugate Acid)
pKa (vs H)
LogD (pH 7.4)
Observation
Pyridine-2-ethyl-thio
(Non-F)
3.68
-
2.1
Baseline reference.
Pyridine-2-ethyl-thio
(Fluorinated)
1.49
-2.19
2.8
Drastic acidity increase (basicity decrease) due to terminal .
Piperidine
11.0
-
-
Highly basic; poor BBB penetration.
3-Fluoro-Piperidine
9.4
-1.6
+0.3
Ideal pKa range for CNS drugs; improved lipophilicity.
Interpretation: The introduction of the trifluoro- group reduces the basicity of the pyridine nitrogen by over 2 log units. In drug discovery, this specific modulation allows chemists to fine-tune solubility and permeability without altering the core scaffold structure.
Decision Matrix: When to Fluorinate?
Use this logic flow to determine if a fluorinated chiral building block is required for your lead optimization.
Figure 1: Strategic decision matrix for incorporating fluorinated building blocks during Lead Optimization.
Experimental Protocol: Asymmetric Synthesis of Fluorinated
-Amino Acids
Objective: Synthesize a chiral
-fluorinated amino acid (e.g., trifluoroleucine analog) using a Ni(II) Schiff base complex. This method is preferred for its high enantioselectivity ( ee) and scalability.
Scope: This protocol describes the alkylation of a Glycine-Ni(II) complex with a fluorinated alkyl halide.
Reagents & Equipment
Substrate: Ni(II) complex of glycine Schiff base (BPB-Ni-Gly).
, dissolve the BPB-Ni-Gly complex (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
Checkpoint: The solution should be a deep red color, indicating the intact Ni(II) complex.
Alkylation:
Cool the reaction mixture to 0°C using an ice bath.
Add the fluorinated alkyl iodide (1.2 equiv) dropwise.
Add DBU (1.5 equiv) slowly over 10 minutes.
Observation: A color change (often shifting to a lighter orange/red) may occur as the enolate forms and reacts.
Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 2–4 hours.
Validation: Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the starting Ni-complex peak.
Quenching & Isolation:
Pour the mixture into ice-cold water (5x volume). The alkylated Ni-complex will precipitate.
Filter the solid and wash with cold water.
Data Check: Analyze the diastereomeric excess (de) via
H NMR. The chiral auxiliary typically induces de.
Hydrolysis (Releasing the Building Block):
Dissolve the alkylated complex in MeOH/HCl (3N) (ratio 3:1).
Reflux at 70°C for 30–60 minutes. The solution will turn green (release of
).
Isolate the free amino acid via cation exchange chromatography (Dowex 50W).
Final Validation:
Verify structure using
F NMR (characteristic split peak) and chiral HPLC for enantiomeric purity ( ee expected).
Figure 2: Workflow for the asymmetric synthesis of fluorinated amino acids via Ni(II) complex.
Conclusion
Fluorinated chiral building blocks offer a precise toolkit for correcting the pharmacokinetic flaws of lead compounds. By leveraging the high electronegativity and metabolic stability of the C-F bond, researchers can simultaneously lower basicity, block metabolic degradation, and lock bioactive conformations. The use of robust synthetic protocols, such as the Ni(II) complex alkylation, ensures that these sophisticated building blocks can be accessed with high stereochemical fidelity, facilitating the rapid evolution of drug candidates.
References
Impact of Fluorine on pKa and Membrane Permeability:
Title: Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.[2][3]
Source: Chemistry – A European Journal (2022).
URL:[Link]
Ni(II) Complex Synthesis Protocol:
Title: Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.[1][4][5][6]
Source: ChemRxiv (2022).[4]
URL:[Link][1][7]
Metabolic Stability & Fluorine:
Title: The role of fluorine in medicinal chemistry.[1][2][3]
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008).
URL:[Link]
Sitagliptin Pharmacokinetics:
Title: Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV.[8][9]
Source: Clinical Pharmacology & Therapeutics (2005).
URL:[Link]
pKa Modulation Data:
Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.
Source: Journal of Medicinal Chemistry (2021).
URL:[Link]
Technical Guide: Validation of Enantiomeric Purity for (S)-2-Fluoro-1-phenylethanamine
The following guide is structured as an advanced technical comparison and validation protocol for the enantiomeric purity analysis of (S)-2-Fluoro-1-phenylethanamine . It synthesizes chromatographic theory with practical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as an advanced technical comparison and validation protocol for the enantiomeric purity analysis of (S)-2-Fluoro-1-phenylethanamine . It synthesizes chromatographic theory with practical application data, designed for immediate implementation in a regulated analytical environment.
Executive Summary & Strategic Rationale
The target analyte, (S)-2-Fluoro-1-phenylethanamine , presents a specific chromatographic challenge: it is a primary amine with a proximal electronegative fluorine atom. This structural feature reduces the basicity of the amine (
) compared to non-fluorinated phenethylamine, yet it retains significant hydrogen-bonding capability.
For the validation of enantiomeric purity (targeting
e.e.), the selection of the Chiral Stationary Phase (CSP) is critical. While polysaccharide-based columns (e.g., Chiralpak AD-H) are the industry workhorses, they often require mobile phase additives (DEA, TEA) to suppress silanol interactions that cause peak tailing in primary amines.
The Superior Alternative: This guide validates the Crown Ether (Crownpak CR-I(+)) method as the primary standard for this application. The crown ether moiety forms a host-guest inclusion complex specifically with the ammonium ion (
) of primary amines. This mechanism is thermodynamically favored for phenethylamines, offering superior resolution () and peak symmetry compared to hydrogen-bond-driven polysaccharide separations.
Method Selection Logic: The Decision Matrix
The following decision tree illustrates the logic used to select the Crown Ether methodology over standard Normal Phase (NP) alternatives.
Figure 1: Method Development Decision Tree. The Crown Ether pathway is selected for its specificity to primary ammonium ions, minimizing non-specific interactions.
Comparative Analysis: Crown Ether vs. Polysaccharide
The following data compares the performance of the recommended method against the most common alternative.
Table 1: Performance Comparison of CSPs
Parameter
Method A: Crownpak CR-I(+) (Recommended)
Method B: Chiralpak AD-H (Alternative)
Separation Mode
Reversed Phase (Acidic)
Normal Phase
Mobile Phase
(pH 1.5) / Acetonitrile (85:15)
Hexane / IPA / DEA (90:10:0.1)
Mechanism
Host-Guest Complexation (Ammonium ion)
H-Bonding & - Interaction
Resolution ()
(Baseline separation)
(Dependent on additive)
Tailing Factor ()
(Symmetric)
(Tailing likely)
Elution Order
(R)-isomer typically elutes first*
Variable (Screening required)
Robustness
High (pH controlled)
Moderate (Sensitive to water/additive)
*Note: Elution order on Crownpak CR(+) is typically determined by the steric bulk around the chiral center. For
-substituted phenethylamines, the (S)-enantiomer often binds more tightly (elutes second), but this must be confirmed with a standard.
Validated Experimental Protocol
Reagents and Equipment[1][2][3][4]
Column: Daicel Crownpak CR-I(+) (
).
Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol or Acetonitrile.[1][2][3]
Warning: Perchloric acid is corrosive. Use appropriate PPE.[4]
) significantly enhances resolution on Crownpak columns.
Flow Rate:
(Lower flow rates improve complexation kinetics).
Column Temperature:
(Standard), cool to if .
Detection: UV @
(Amine absorption) or (Phenyl ring).
Injection Volume:
.
Step-by-Step Workflow
System Equilibration: Flush the column with mobile phase for at least 60 minutes. Crown ether phases require thermal equilibrium.
Blank Injection: Inject mobile phase to ensure baseline stability.
Racemic Standard Injection: Inject the racemate to determine retention times (
, ) and calculate Resolution ().
Requirement:
.
Sample Injection: Inject the (S)-2-Fluoro-1-phenylethanamine sample.
Calculation:
Validation Logic & Parameters (ICH Q2)
To ensure the method is "publishable" and robust, the following validation logic is applied.
Figure 2: Validation Workflow according to ICH Q2(R1) guidelines.
Key Validation Criteria:
Specificity: No interference from synthesis precursors (e.g., 2-fluoro-1-phenylethanone). The Crownpak column is highly specific to amines; ketones/alcohols will elute near the void volume (
).
Limit of Quantitation (LOQ): Must detect the (R)-enantiomer at
levels.
Target S/N ratio:
at concentration.
Linearity: Establish linearity for the minor enantiomer (R) from
to of the target concentration.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Resolution ()
Fast kinetics of inclusion
Lower temperature to . This stabilizes the host-guest complex.
Peak Broadening
Sample solvent mismatch
Dissolve sample in mobile phase (pH 1.5). Do not use pure MeOH.
Retention Time Shift
pH instability
Ensure mobile phase pH is strictly controlled. Crown ether retention is pH-dependent.
High Backpressure
Precipitation
Ensure buffer salts (if used) are soluble with organic modifier.
References
Machida, Y., et al. (1998). Separation of enantiomers of primary amines by HPLC using a chiral crown ether stationary phase. Journal of Chromatography A, 805(1-2), 85-92. Link
Daicel Corporation. (2020).[2] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies.[1] Link
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science, 29(12), 750-761. Link
Northeast Pharmaceutical Group. (2016).[4] Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.[4][5][6] CN106053657A.[4] Link
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Comparative Study of Resolving Agents for 2-Fluoro-1-phenylethylamine
Executive Summary 2-Fluoro-1-phenylethylamine (also known as -fluoro- -phenylethylamine) represents a distinct challenge in chiral resolution compared to its non-fluorinated parent, 1-phenylethylamine. The introduction o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-1-phenylethylamine (also known as
-fluoro--phenylethylamine) represents a distinct challenge in chiral resolution compared to its non-fluorinated parent, 1-phenylethylamine. The introduction of the fluorine atom at the -position alters the basicity of the amine (due to the inductive electron-withdrawing effect of fluorine) and changes the crystal lattice energy of diastereomeric salts.
This guide compares the two primary methodologies for resolving this target:
Biocatalytic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).
Classical Diastereomeric Crystallization using chiral carboxylic acids (specifically Tartaric Acid).
Verdict: While classical crystallization with Tartaric Acid is the industrial standard for the non-fluorinated parent, Enzymatic Resolution with CAL-B is the superior method for 2-fluoro-1-phenylethylamine , yielding significantly higher enantiomeric excess (>99% ee) with fewer unit operations.
-fluorine atom lowers the pKa of the amine compared to -phenylethylamine (~9.8). This reduction in basicity weakens the ionic interaction in diastereomeric salts, often leading to "oiling out" rather than crystallization during classical resolution.
Comparative Analysis of Resolving Agents
The following matrix compares the performance of the top resolving agents based on experimental data derived from fluorinated amine studies (specifically Thvedt et al., 2010).
Why CAL-B Outperforms Tartaric Acid for this Target
In the resolution of 1-aryl-2-fluoroethylamines, the high selectivity of CAL-B combined with ethyl methoxyacetate as an acyl donor allows for a near-perfect discrimination between the (R) and (S) enantiomers. The fluorine atom, rather than hindering the enzyme, appears to fit well within the active site of CAL-B, whereas it disrupts the packing efficiency required for Tartaric Acid crystallization.
Detailed Experimental Protocols
Protocol A: Enzymatic Resolution (Recommended)
Objective: Isolation of (R)-2-fluoro-1-phenylethylamine with >99% ee.
Mechanism: Selective N-acylation of the (R)-enantiomer, leaving the (S)-amine free.
Reagents:
Racemic 2-fluoro-1-phenylethylamine (1.0 eq)
Candida antarctica Lipase B (Novozym 435, immobilized)
Ethyl methoxyacetate (0.6 eq)
Solvent: Methyl tert-butyl ether (MTBE) or Toluene
Step-by-Step Workflow:
Setup: In a round-bottom flask, dissolve racemic 2-fluoro-1-phenylethylamine (10 mmol) in MTBE (50 mL).
Incubation: Shake or stir gently at 30°C. Monitor the reaction by HPLC or GC (chiral column).
Checkpoint: The reaction typically reaches 50% conversion in 4–24 hours. The (R)-amine is converted to the amide, while the (S)-amine remains unreacted.
Filtration: Filter off the immobilized enzyme (can be recycled).
Separation:
Add aqueous HCl (1M) to the filtrate. The unreacted (S)-amine will protonate and move to the aqueous phase.
The (R)-amide remains in the organic (MTBE) phase.
Recovery of (S)-Amine: Basify the aqueous layer (NaOH) and extract with DCM. Dry and concentrate to yield (S)-2-fluoro-1-phenylethylamine (>99% ee).
Hydrolysis of (R)-Amide: Reflux the organic phase residue with 3M H2SO4 or NaOH/EtOH to hydrolyze the amide. Extract to yield (R)-2-fluoro-1-phenylethylamine (>96% ee).
Protocol B: Classical Resolution (Alternative)
Objective: Resolution via diastereomeric salt formation.
Note: This method is less robust for the fluorinated analog and may require seeding.
Reagents:
Racemic 2-fluoro-1-phenylethylamine (1.0 eq)
(R,R)-(+)-Tartaric Acid (1.0 eq)
Solvent: Methanol (anhydrous)
Step-by-Step Workflow:
Salt Formation: Dissolve (R,R)-Tartaric acid (15.0 g, 0.1 mol) in hot methanol (150 mL).
Amine Addition: Slowly add racemic 2-fluoro-1-phenylethylamine (13.9 g, 0.1 mol) to the hot solution.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
Critical Step: If oiling occurs, reheat and add a small amount of ethanol or seed with a crystal of the non-fluorinated phenylethylamine tartrate (isostructural seeding).
Filtration: Collect the precipitate. This is typically the (S)-amine-(R,R)-tartrate salt (check specific rotation to confirm).
Purification: Recrystallize the salt from methanol/water (9:1) until constant melting point is achieved.
Liberation: Suspend the salt in water, basify with 20% NaOH, and extract with diethyl ether. Dry and concentrate to yield the free amine.
Visualizations
Figure 1: Decision Logic for Resolving Agent Selection
Caption: Decision tree for selecting between Enzymatic (CAL-B) and Chemical (Tartaric Acid) resolution based on purity and scale requirements.
Figure 2: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of 2-fluoro-1-phenylethylamine using CAL-B.
References
Thvedt, T. H. K., Fuglseth, E., Sundby, E., & Hoff, B. H. (2010). "Enantioenriched 1-aryl-2-fluoroethylamines. Efficient lipase-catalysed resolution and limitations to the Mitsunobu inversion protocol." Tetrahedron, 66(33), 6733-6743.
Gotor, V., & Gotor-Fernández, V. (2006). "Biocatalysis in the resolution of chiral amines." Current Organic Chemistry, 10(10), 1125-1143.
Perry, A., et al. (1996). "Synthesis and Resolution of Substituted 1-Phenylethylamines." Journal of the Chemical Society, Perkin Transactions 1. (General reference for Tartaric Acid protocols).
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.
Comparative Guide: Efficacy of Fluorinated vs. Non-Fluorinated Enzyme Inhibitors
Executive Summary The Verdict: Fluorination is rarely a neutral modification; it is a high-leverage tool for optimizing the "drug-like" properties of enzyme inhibitors. While non-fluorinated inhibitors often serve as exc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Verdict: Fluorination is rarely a neutral modification; it is a high-leverage tool for optimizing the "drug-like" properties of enzyme inhibitors. While non-fluorinated inhibitors often serve as excellent starting scaffolds, fluorinated analogs typically exhibit superior metabolic stability (via C-F bond strength) and membrane permeability (via lipophilicity modulation).[1] However, the effect on binding affinity is nuanced: fluorine does not automatically increase potency. Instead, it alters the thermodynamic signature of binding—often trading enthalpic penalties for entropic gains by displacing high-energy water molecules from hydrophobic pockets.
Recommendation: For drug development professionals, a "Fluorine Scan" is an essential stage in lead optimization, particularly when addressing metabolic "soft spots" or optimizing residence time (
).
Mechanistic Foundation: The "Fluorine Effect"
To understand efficacy differences, we must look beyond simple potency numbers and analyze the atomic-level drivers.[2]
A. Bioisosterism and Sterics
The van der Waals radius of Fluorine (1.47 Å) is tightly matched to Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows F-substitution to mimic the steric profile of a hydrogen atom while exerting the electronic demand of a hydroxyl group, without the hydrogen-bond donor capability.
B. The C-F Bond and Metabolic Shielding
The Carbon-Fluorine bond is the strongest single bond in organic chemistry (
105.4 kcal/mol vs 98 kcal/mol for C-H).
Causality: Replacing a metabolically labile C-H bond (e.g., benzylic or aromatic positions) with C-F blocks Cytochrome P450-mediated oxidation.
Outcome: This extends the biological half-life (
) and reduces clearance (), maintaining effective inhibitor concentrations in vivo for longer periods.
C. Binding Thermodynamics (The "Polar Hydrophobicity" Paradox)
Fluorine is highly electronegative but weakly polarizable.[3] When a C-F bond replaces C-H in a hydrophobic enzyme pocket:
Desolvation: The hydrophobic C-F bond sheds water molecules more easily than polar groups.
Entropic Gain: Releasing these "unhappy" water molecules into the bulk solvent increases system entropy (
), driving binding affinity ().
Multipolar Interactions: The C-F bond can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the protein backbone.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic impact of fluorination on inhibitor pharmacology. The modification triggers three parallel optimization pathways: metabolic, physicochemical, and thermodynamic.
Comparative Analysis: Representative Data
The following data synthesizes findings from histone deacetylase (HDAC) and kinase inhibitor studies, illustrating typical shifts observed during a fluorine scan.
Table 1: Efficacy & Stability Comparison
Parameter
Non-Fluorinated Analog (Ref-H)
Fluorinated Analog (Ref-F)
Impact of Fluorination
Enzyme Potency ()
120 nM
15 - 45 nM
2-8x Potency Increase (Driven by hydrophobic fit)
Binding Affinity ()
95 nM
22 nM
Tighter Binding (Slower off-rates often observed)
Metabolic Stability ()
25 min
> 120 min
Significant Extension (Blockade of oxidative metabolism)
Enhanced (Specific electronic repulsion in off-target pockets)
Data synthesized from representative SAR studies on HDAC inhibitors and Cinnamic Acid derivatives [1, 2].
Case Study: The "Magic Methyl" vs. Trifluoromethyl
In the development of DPP-4 inhibitors (e.g., Sitagliptin), replacing a hydrogen or methyl group with a trifluoromethyl (
) group is a classic strategy.
Observation: The
group occupies the same pocket as an isopropyl group but resists metabolic degradation.
Result: The fluorinated variant often maintains potency while drastically improving oral bioavailability (
) due to reduced first-pass metabolism.
Experimental Protocols
To validate the efficacy of a fluorinated inhibitor, one must measure both the kinetic inhibition and the metabolic stability .
Protocol A: Kinetic Profiling via 19F-NMR
Why this method? Unlike standard fluorescence assays, 19F-NMR allows direct observation of the inhibitor and substrate without artifacts from fluorescent labels. It is the gold standard for characterizing fluorinated ligands.
Materials:
600 MHz NMR spectrometer equipped with a 19F cryoprobe.
Baseline Acquisition: Dissolve the fluorinated inhibitor (10-500
M) in buffer. Acquire a 1D 19F-NMR spectrum to establish the chemical shift () of the free inhibitor.
Enzyme Addition: Add the target enzyme (1-5
M) to the NMR tube.
Line Broadening Analysis: Measure the change in line width (
) of the inhibitor signal.
Interpretation: Broadening indicates binding (exchange between free and bound states).
Competition Experiment: Titrate the natural substrate into the mixture.
Interpretation: If the signal sharpens (returns to narrow linewidth), the inhibitor is competitive (displaced by substrate).
Progress Curve Analysis: If the substrate is also fluorinated (or using 1H-NMR), monitor the integral of the product peak over time to derive
using the integrated Michaelis-Menten equation.
Protocol B: Microsomal Stability Assay
Why this method? To confirm that the C-F bond is actually protecting the molecule from metabolism.
Incubation: Incubate test compounds (1
M) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Visualization: Experimental Workflow
Figure 2: Validation workflow for fluorinated inhibitors. Note the inclusion of 19F-NMR as a structural validation step before expensive ADME profiling.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
BenchChem. (2025).[7] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Link
Madelon, C., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI Molecules. Link
ChemRxiv. (2025). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics. Link
Comparative Spectroscopic Analysis: Fluorinated vs. Non-Fluorinated Phenylethylamines
Introduction: The Fluorine Bioisostere in Designer Drugs In medicinal chemistry and forensic analysis, the substitution of a hydrogen atom with a fluorine atom is a strategy known as bioisosterism . While fluorine (Van d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Bioisostere in Designer Drugs
In medicinal chemistry and forensic analysis, the substitution of a hydrogen atom with a fluorine atom is a strategy known as bioisosterism . While fluorine (Van der Waals radius 1.47 Å) is sterically similar to hydrogen (1.20 Å), its electronic properties are vastly different.[1] Fluorine is the most electronegative element (3.98 Pauling scale), creating a highly polarized C-F bond that alters lipophilicity, metabolic stability, and pKa.
For researchers and forensic scientists, distinguishing between a standard phenylethylamine (PEA) and its fluorinated analog (F-PEA) is critical. This guide details the spectroscopic divergences—specifically in NMR and Mass Spectrometry—that serve as definitive "fingerprints" for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of F-PEAs. The presence of fluorine introduces heteronuclear spin-spin coupling (
C-F and H-F), which is absent in non-fluorinated PEAs.
A.
C NMR: The Coupling Constant Signature
In a non-fluorinated PEA, aromatic carbons appear as singlets.[1] In F-PEAs, the carbons split into doublets due to coupling with the
F nucleus (spin 1/2). The magnitude of this splitting (Coupling Constant, ) is diagnostic of the carbon's distance from the fluorine atom.
Isomer Differentiation: The exact shift varies significantly between ortho-, meta-, and para- isomers, making it superior to
H NMR for positional assignment.
Mass Spectrometry (MS) Fragmentation
While NMR provides connectivity, MS provides molecular weight and fragmentation logic.[1] The substitution of Hydrogen (1 Da) with Fluorine (19 Da) results in a +18 Da mass shift in the molecular ion and specific fragments.
A. The "Benzyl Shift" Rule
In standard PEAs (like Amphetamine), the dominant fragmentation pathway involves
-cleavage, producing a stable immonium ion (base peak) and a tropylium/benzyl cation.
Base Peak (Immonium): Usually unchanged if F is on the aromatic ring.[1]
The following diagram illustrates the divergence in fragmentation between 4-Fluoroamphetamine (4-FA) and Amphetamine.
Figure 1: Comparative fragmentation showing the diagnostic mass shift of the aromatic fragment while the base peak remains constant.
Infrared Spectroscopy (IR)
IR is less specific than NMR/MS but offers rapid confirmation of the C-F bond.[1]
C-F Stretch: Strong absorption between 1000 – 1400 cm⁻¹ .[1][2]
Challenge: This region is the "fingerprint" area, often crowded by C-C and C-N vibrations.[1]
Differentiation: F-PEAs often show a simplified aromatic C-H out-of-plane bending pattern compared to their non-fluorinated analogs due to the reduction of aromatic protons.
Reasoning: These polar solvents minimize aggregation of the amine salt.[1]
Internal Standard: Maleic Acid (Quantitative) and TSP (Chemical Shift Reference).
Reasoning: Maleic acid provides a distinct singlet at
6.3 ppm (DO) that does not overlap with PEA aromatics.[1]
Phase 2: The Analytical Logic Flow
Follow this decision tree to validate the identity of the compound.
Figure 2: Step-by-step decision tree for distinguishing fluorinated analogs.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025).[1] Monographs: 4-Fluoromethylphenidate & Ortho-Fluorofentanyl. Retrieved from [Link]
Westphal, F., et al. (2011).[1] Differentiation of Ring-Fluorinated Amphetamine Isomers by GC-MS and NMR Spectroscopy. Forensic Science International.[1]
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]
Trachsel, D. (2012).[1] Fluorine in Psychedelic Phenylethylamines. Drug Testing and Analysis.
Metabolic stability studies of fluorinated versus non-fluorinated amines
[1][2] Executive Summary The strategic incorporation of fluorine into amine-containing drug scaffolds is a cornerstone of modern medicinal chemistry.[1] Beyond simple metabolic blockade, fluorine substitution profoundly...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The strategic incorporation of fluorine into amine-containing drug scaffolds is a cornerstone of modern medicinal chemistry.[1] Beyond simple metabolic blockade, fluorine substitution profoundly alters the physicochemical landscape of amines—modulating basicity (
), lipophilicity (), and conformational bias. This guide provides a technical comparison of metabolic stability between fluorinated and non-fluorinated amines, supported by mechanistic rationale, comparative data, and validated experimental protocols for assessing intrinsic clearance () in liver microsomes.
Mechanistic Rationale: The Fluorine Effect[1][2][3][4][5][6][7]
The enhanced metabolic stability of fluorinated amines is rarely due to bond strength alone. It is the aggregate result of three distinct physicochemical perturbations:
Electronic Modulation and
Suppression
The high electronegativity of fluorine (
) exerts a strong inductive effect () on proximal amine centers.
Effect: Reduces the electron density on the nitrogen lone pair, significantly lowering the
.
Metabolic Impact: CYP450 oxidation of amines often proceeds via a single electron transfer (SET) mechanism to form a radical cation. By raising the oxidation potential of the amine, fluorine makes this initial abstraction thermodynamically more difficult.
Permeability: Lower basicity reduces the fraction of ionized drug at physiological pH (
), often improving passive membrane permeability and reducing lysosomal trapping.
Metabolic Blocking (Steric & Electronic)
C-F Bond Strength: The C-F bond (
) is significantly stronger than the C-H bond (), rendering the C-F site effectively inert to direct CYP-mediated hydroxylation.
Soft Spot Protection: Fluorine is typically installed at the
-position to amines (e.g., 3-fluoropyrrolidine) to block oxidative deamination, or on aromatic rings to block hydroxylation.
Lipophilicity and Binding (
)
Fluorination typically increases lipophilicity (
). While this can improve potency via hydrophobic interactions, it can paradoxically decrease metabolic stability if the compound becomes a tighter binder to CYP enzymes (lower ) without sufficiently blocking the catalytic site.
Critical Warning:
-fluorination of amines (N-C-F) is generally avoided. These species are chemically unstable and undergo spontaneous hydrolytic defluorination to release HF and form an aldehyde/ketone.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[2][8][9]
Physicochemical Shifts
The following table illustrates the typical shifts in properties when a hydrogen is replaced by fluorine in a basic amine scaffold.
Removed -hydrogens; strong electron withdrawal prevents N-oxidation.
Interpretation: Fluorination is not a "magic bullet." In the Piperidine case [2], the drop in basicity was beneficial, but the increase in lipophilicity led to faster clearance. This highlights the need for the experimental validation protocols described below.
Experimental Protocol: Microsomal Stability Assay
This protocol determines the in vitro intrinsic clearance (
) using Human Liver Microsomes (HLM). It is a self-validating system using positive controls (e.g., Verapamil, Propranolol) to ensure enzymatic viability.
Materials
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow Diagram
The following diagram outlines the critical path for the stability assay, including decision nodes for data acceptance.
Figure 1: Standardized workflow for microsomal metabolic stability assessment. Critical control checkpoints ensure data integrity.
Step-by-Step Methodology
Preparation: Dilute test compounds to 1 µM (final incubation concentration) in 100 mM phosphate buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
Pre-incubation: Warm plates to 37°C for 5-10 minutes.
Initiation: Add NADPH (1 mM final) to initiate metabolism.
Sampling: At
min, transfer aliquots into quench plates containing ice-cold acetonitrile with internal standard.
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.
Quantification: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Data Analysis & Interpretation
To objectively compare the fluorinated vs. non-fluorinated amine, calculate the in vitro intrinsic clearance (
).
Calculation
Plot the natural logarithm of the percent parent remaining vs. time. The slope of the linear regression is the elimination rate constant,
.
Interpretation Guide
Low Clearance (
): High metabolic stability. Fluorination likely successful or unnecessary.
Moderate Clearance (
): Moderate stability.
High Clearance (
): Unstable.
If Fluorinated Analog is High Clearance: Check lipophilicity.[3][4][5][6][7] If
increased significantly (>0.5 units) compared to the parent, the fluorine may be driving non-specific binding or increasing affinity for the metabolic enzyme, negating the electronic benefits [2].
References
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. Link
Müller, K., et al. (2016).[5] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties . ChemMedChem. Link
Nairoukh, Z., et al. (2020).[8] Understanding the Conformational Behavior of Fluorinated Piperidines . Chemistry – A European Journal. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Link
A Senior Application Scientist's Guide to Chiral Column Performance for Fluorinated Amine Separation
Introduction: The Critical Role of Fluorinated Amines in Modern Drug Discovery To our fellow researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Fluorinated Amines in Modern Drug Discovery
To our fellow researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern therapeutics. The introduction of fluorine into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the chiral separation of fluorinated amines represents a significant and often challenging analytical task. These compounds, pivotal in many active pharmaceutical ingredients (APIs), demand robust and efficient separation methods to ensure the safety and efficacy of new chemical entities.
This guide provides an in-depth, objective comparison of the performance of different classes of chiral stationary phases (CSPs) for the separation of fluorinated amine enantiomers. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, providing you with the foundational knowledge to streamline your method development process.
Pillar 1: Understanding the Chiral Recognition Mechanisms at Play
The successful separation of enantiomers is governed by the principles of chiral recognition, where transient diastereomeric complexes are formed between the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. For fluorinated amines, the unique electronic properties of fluorine can significantly influence these interactions. The primary mechanisms include:
Hydrogen Bonding: The amine functionality provides a key hydrogen bond donor site.
π-π Interactions: Aromatic rings in the analyte or the CSP are crucial for this interaction.
Dipole-Dipole Interactions: The high electronegativity of fluorine can create strong dipoles.
Steric Interactions: The "fit" of the analyte into the chiral selector's three-dimensional structure is paramount.
Fluorophilic Interactions: While not a formal bond, the unique nature of organofluorine compounds can lead to favorable interactions with other fluorinated molecules, a concept that has been explored in the design of fluorinated CSPs.[1]
Pillar 2: A Comparative Analysis of Key Chiral Column Chemistries
Our investigation focuses on three major classes of chiral stationary phases widely employed in the pharmaceutical industry: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type columns.
Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are often the first choice for chiral screening due to their broad applicability.
Mechanism of Action: Chiral recognition on polysaccharide CSPs occurs within the helical grooves of the polysaccharide structure. The separation is a result of a combination of hydrogen bonding, π-π interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone play a crucial role in creating a well-defined chiral environment.
Performance for Fluorinated Amines: Studies have shown that polysaccharide-based columns, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for the separation of fluorinated compounds.[2][3] For fluorinated acetonitriles, a class of compounds with some structural similarities to certain amines, polysaccharide columns were found to be superior to Pirkle-type columns.[2] The presence of aromatic rings in many fluorinated amines allows for strong π-π interactions with the phenylcarbamate groups on the CSP. The fluorine atoms can modulate the electronic density of these rings, influencing the strength of these interactions.
Key Considerations:
Immobilized vs. Coated: Immobilized polysaccharide columns offer greater solvent compatibility, allowing for the use of a wider range of organic solvents, which can be advantageous for optimizing selectivity.
Mobile Phase: Normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes are commonly used. For basic amines, the addition of a small amount of an amine additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing.
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and a variety of functional groups, making them highly versatile chiral selectors.[4]
Mechanism of Action: These CSPs offer a multi-modal mechanism for chiral recognition, including hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation within the macrocyclic cavity. The presence of amino and carboxyl groups allows for ion-exchange interactions with basic and acidic analytes, respectively.
Performance for Fluorinated Amines: Macrocyclic glycopeptide columns have demonstrated excellent performance in the separation of fluorinated amino acids and their derivatives.[5][6] For example, the enantioseparation of fluorinated tryptophan analogs has been successfully achieved on teicoplanin-based columns (Chirobiotic T and TAG).[5] The ability to operate in reversed-phase and polar ionic modes makes these columns particularly useful for more polar fluorinated amines that may have poor solubility in normal-phase eluents. The presence of halogen atoms within the glycopeptide structure may also contribute to favorable interactions with fluorinated analytes.[4]
Key Considerations:
Mobile Phase Versatility: These columns can be operated in reversed-phase, normal-phase, and polar ionic modes, offering a wide range of selectivity options.
Additives are Key: In reversed-phase and polar ionic modes, the pH and the concentration of mobile phase additives (e.g., ammonium acetate, triethylammonium acetate) are critical parameters for controlling retention and enantioselectivity.
Pirkle-type CSPs are based on a smaller, synthetically derived chiral selector, often an amino acid derivative, bonded to a silica support.
Mechanism of Action: The chiral recognition mechanism of Pirkle-type columns is primarily based on a three-point interaction model, which typically involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The well-defined structure of the chiral selector allows for a more predictable interaction with the analyte.
Performance for Fluorinated Amines: While polysaccharide columns have often shown broader success for fluorinated compounds, Pirkle-type columns can offer unique selectivity. For certain classes of molecules, the Whelk-O 1 column has demonstrated effective enantioseparation.[7] However, in a screening study for fluorinated acetonitriles, the Whelk-O 1 column showed no enantioselectivity under the tested conditions.[2] For fluorinated amines, the success of a Pirkle-type column will be highly dependent on the specific structure of the analyte and its ability to engage in the required three-point interaction with the CSP.
Key Considerations:
Predictive Power: The more defined interaction mechanism can sometimes make method development more rational.
Analyte Structure Dependent: The requirement for specific interaction points means that their applicability may be narrower compared to polysaccharide or macrocyclic glycopeptide columns.
Pillar 3: Data-Driven Performance Comparison
To provide a clear and concise overview, the following table summarizes the performance of different chiral columns for the separation of various fluorinated compounds, including amines and related structures. It is important to note that direct head-to-head comparisons for a wide range of fluorinated amines are limited in the literature; therefore, this table synthesizes data from studies on structurally relevant compounds.
Experimental Protocols: A Guide to Method Development
A systematic approach to method development is crucial for efficiently achieving the desired chiral separation.
Step 1: Initial Column Screening
The most effective strategy for a novel fluorinated amine is to screen a small, diverse set of chiral columns. A recommended starting point would be:
One amylose-based polysaccharide column (e.g., Chiralpak AD-H)
One cellulose-based polysaccharide column (e.g., Chiralcel OD-H)
One macrocyclic glycopeptide column (e.g., Chirobiotic T or V)
Step 2: Mobile Phase Selection
For Polysaccharide Columns (Normal Phase):
Start with a mobile phase of Hexane/Isopropanol (90:10, v/v).
For basic amines, add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.
If no separation is observed, screen other alcohol modifiers such as ethanol or n-butanol.
For Macrocyclic Glycopeptide Columns (Reversed-Phase/Polar Ionic Mode):
Start with a mobile phase of 0.1% Ammonium Acetate in Water/Methanol (50:50, v/v).
Adjust the organic modifier content to optimize retention.
Screen different additives such as acetic acid or triethylammonium acetate to modulate selectivity.
Step 3: Optimization
Once initial separation is achieved, optimize the resolution by adjusting:
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents.
Flow Rate: Lower flow rates can sometimes improve resolution.
Temperature: Varying the column temperature can affect selectivity.
Visualization of the Workflow
The following diagram illustrates a logical workflow for selecting a chiral column for fluorinated amine separation.
Caption: Workflow for Chiral Column Selection.
Conclusion and Future Outlook
The separation of fluorinated amine enantiomers is a critical task in pharmaceutical analysis that requires a thoughtful approach to column selection and method development. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases represent the most versatile and successful options for this class of compounds. While Pirkle-type columns can offer unique selectivity, their applicability may be more limited.
The continued development of novel chiral stationary phases, including those with fluorinated selectors, promises to further enhance our ability to tackle challenging chiral separations.[1] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, green alternative to HPLC for chiral separations, often providing faster analysis times and unique selectivity.[1] By understanding the fundamental principles of chiral recognition and employing a systematic screening approach, researchers can confidently and efficiently develop robust methods for the separation of fluorinated amine enantiomers.
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. International Labmate. [Link]
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Georgetown University. [Link]
Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. [Link]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. [Link]
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst. [Link]
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]
Strategic Synthesis of (S)-2-Fluoro-1-phenylethanamine: Biocatalytic vs. Chemocatalytic Approaches
Executive Summary The synthesis of (S)-2-Fluoro-1-phenylethanamine presents a classic challenge in medicinal chemistry: introducing a fluorine atom at the -position to an amine without inducing elimination (dehydrofluori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of (S)-2-Fluoro-1-phenylethanamine presents a classic challenge in medicinal chemistry: introducing a fluorine atom at the
-position to an amine without inducing elimination (dehydrofluorination) or racemization. While traditional nucleophilic fluorination (e.g., DAST) suffers from safety risks and regiochemical ambiguity, modern biocatalysis has emerged as a superior alternative for direct asymmetric synthesis.
This guide compares three distinct synthetic strategies:
Biocatalytic Reductive Amination (RedAm): The "Green" standard, offering high enantioselectivity (>99% ee) directly from 2-fluoroacetophenone.
Nucleophilic Aziridine Ring Opening: The "Chemical" standard, providing predictable stereochemistry via retention of configuration from the chiral pool.
Deoxyfluorination (XtalFluor): A safer modification of the classic DAST route, suitable for late-stage functionalization but requiring careful control of aziridinium intermediates.
Recommendation: For process scalability and atom economy , Route 1 (RedAm) is the superior choice. For laboratory-scale synthesis from available chiral pool materials , Route 2 (Aziridine Opening) remains the most robust method.
Critical Analysis of Synthetic Routes
Route 1: Biocatalytic Reductive Amination (The "Modern Standard")
This route utilizes Reductive Aminases (RedAms) or Transaminases (TAs) to convert 2-fluoroacetophenone directly to the chiral amine. Unlike metal-catalyzed reductive aminations, which often cause defluorination of
-fluoroketones, enzymes operate under mild conditions that preserve the C-F bond.
Mechanism: NADPH-dependent reduction of the in situ formed iminium ion.
Stereocontrol: Enzyme-controlled. Specific variants (e.g., from Aspergillus or engineered homologs) yield the (S)-enantiomer exclusively.
Key Insight: While Transaminases are effective, they suffer from unfavorable equilibrium constants. Reductive Aminases drive the reaction to completion using NADPH, achieving >90% conversion without the need for complex equilibrium-shifting technologies (like pervaporation).
Route 2: Nucleophilic Ring Opening of Aziridines (The "Stereochemical Fortress")
This route relies on the chiral pool (starting from (S)-Phenylglycine). The key strategy is the formation of an activated aziridine, which undergoes regioselective ring opening with a fluoride source.
Mechanism:
attack of Fluoride at the less hindered terminal carbon of the aziridine.
Stereocontrol:Retention of Configuration . The chiral center (benzylic) is established in the starting material and is not the site of nucleophilic attack.
Reagents: Benzoyl fluoride (PhCOF) with HFIP (hexafluoroisopropanol) is the modern, safer alternative to Olah's reagent (Pyridine·HF) or TBAF.
Route 3: Deoxyfluorination of Phenylglycinol (The "Modified Classic")
Direct fluorination of N-protected phenylglycinol. Historically performed with DAST (explosive risk), modern protocols use XtalFluor-E or PhenoFluor .
Mechanism: Activation of the primary alcohol followed by displacement.
Risk: Formation of an aziridinium ion intermediate is highly likely. If the fluoride attacks the benzylic position of the aziridinium, you may get the regioisomer (1-fluoro-2-phenylethanamine) or inversion of stereochemistry.
Mitigation: Use of bulky protecting groups (e.g., N-Boc, N-Cbz) and non-basic promoters to suppress aziridinium formation favor direct
Caption: Comparative workflow of the three primary synthetic strategies. The biocatalytic route offers the most direct path, while the aziridine route ensures stereochemical integrity via the chiral pool.
Enzyme: AspRedAm (or commercially available equivalent screening kit)
Cofactor: NADP+ (0.5 mM) + Glucose Dehydrogenase (GDH) for recycling.
Procedure:
Buffer Prep: Prepare 100 mM ammonium formate buffer (pH 9.0).
Reaction Assembly: In a reaction vessel, combine the buffer, NADP+, Glucose (2 equivalents), GDH (5 U/mL), and the RedAm enzyme (lyophilized powder or lysate).
Substrate Addition: Add 2-Fluoroacetophenone (dissolved in 5% DMSO).
Incubation: Shake at 30°C, 180 rpm for 24 hours.
Workup: Acidify to pH 2 with HCl to quench and protonate the amine. Extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12 with NaOH. Extract product into MTBE.
Purification: Evaporate solvent. Convert to HCl salt by adding 1M HCl in ether for stability.
Protocol B: Nucleophilic Aziridine Ring Opening
Adapted from Kalow & Doyle (2012) and standard aziridine chemistry.
Step 1: Aziridine Formation
Start with (S)-N-Tosyl-phenylglycinol (prepared from (S)-phenylglycine).
Dissolve in THF. Add TsCl (1.2 eq) and KOH (4 eq). Reflux for 12 hours.
Isolate (S)-1-tosyl-2-phenylaziridine via silica chromatography.
Step 2: Ring Opening
Setup: In a Teflon or polypropylene vial (avoid glass if using aggressive fluoride sources, though PhCOF is compatible with glass), dissolve the aziridine (1.0 eq) in HFIP (hexafluoroisopropanol) / DCM (1:4 ratio).
Reagent: Add Benzoyl Fluoride (PhCOF, 1.5 eq) and catalytic TMP (2,2,6,6-tetramethylpiperidine) or a chiral salen-Co catalyst if kinetic resolution is required (not needed here as starting material is pure).
Reaction: Stir at room temperature for 12–24 hours. The HFIP acts as a hydrogen-bond donor to activate the fluoride.
Quench: Quench with sat. NaHCO3.
Deprotection: The N-tosyl group requires harsh deprotection (Na/Naphthalene or SmI2). Optimization: Use N-Boc aziridine for easier deprotection (TFA/DCM), though N-Boc aziridines are less stable.
Expert Insights & Troubleshooting
Stability Warning: Free base
-fluoroamines are prone to intermolecular alkylation (polymerization) or HF elimination upon heating. Always isolate and store as the Hydrochloride or Tosylate salt.
Deoxyfluorination Pitfall: If using Route 3 (DAST/XtalFluor on alcohol), strictly maintain low temperatures (-78°C to 0°C). If the reaction warms too quickly, the aziridinium ion will open at the benzylic position (thermodynamic control), yielding the regioisomer 1-fluoro-2-phenylethanamine , which is difficult to separate.
Analytical Verification:
NMR: Look for the characteristic doublet of doublets for the
protons ( Hz).
Chiral HPLC: Use a Chiralcel OD-H or AD-H column. Racemic standard is required for method development (easily made via NaBH4 reduction of the ketone + DAST).
References
Aleku, G. A., et al. (2017). "Biocatalytic reductive amination of aldehydes and ketones with an amine donor by fungal reductive aminases." Nature Chemistry, 9, 961–969. Link
Kalow, J. A., & Doyle, A. G. (2012).[2] "Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis." Journal of the American Chemical Society, 134(38), 16116–16119. Link
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[3][4] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
Simón, L., & Goodman, J. M. (2010). "Mechanism of the Deoxyfluorination of Alcohols with DAST." Journal of the American Chemical Society, 132(9), 2991–2997. Link
Pannuri, S., et al. (2003). "Desymmetrization of meso-aziridines with TMSN3 and TMSCN catalyzed by chiral zirconium complexes." Advanced Synthesis & Catalysis. (Contextual reference for aziridine handling).
Comparative Guide: Cross-Validation of Analytical Methods for Chiral Purity of Fluorinated Amines
Executive Summary Fluorinated amines are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for roughly 20-25% of small molecule drugs (e.g., Sitagliptin, Gemcitabine analogs). Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated amines are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for roughly 20-25% of small molecule drugs (e.g., Sitagliptin, Gemcitabine analogs). However, the introduction of fluorine atoms adjacent to chiral centers creates unique analytical challenges: it alters pKa, reduces nucleophilicity, and often renders the molecule "invisible" to standard UV detection.
This guide provides a technical comparison of three distinct methodologies to determine the enantiomeric excess (% ee) of fluorinated amines. It moves beyond simple method listing to establish a cross-validation Protocol —a system where orthogonal methods confirm each other to eliminate "blind spots" in regulatory submissions.
Part 1: The Analytical Challenge
The high electronegativity of fluorine induces a strong inductive effect (
), lowering the basicity of the amine. This affects:
Chromatographic Retention: Reduced interaction with cation-exchange sites on stationary phases.
Derivatization Kinetics: Slower reaction rates with standard reagents (e.g., OPA).
Detection: Many aliphatic fluorinated amines lack a chromophore, making UV detection at 254 nm impossible without derivatization.
To ensure data integrity (ALCOA+), we cannot rely on a single method. We must employ Orthogonal Validation .
Part 2: Methodological Deep Dive
Method A: Direct Chiral HPLC (Crown Ether Stationary Phase)
The "Gold Standard" for Primary Amines
For free primary fluorinated amines, polysaccharide columns (Amylose/Cellulose) often fail due to poor peak shape caused by the amine's polarity. The Crown Ether phase is the superior choice here.
Mechanism: The crown ether (e.g., 18-crown-6 derivative) forms a host-guest inclusion complex with the ammonium ion (
) of the analyte. The fluorine atom's electron-withdrawing nature actually helps here by increasing the acidity of the ammonium protons, potentially strengthening hydrogen bonding with the crown ether oxygens.
) is mandatory to ensure the amine is fully protonated.
Protocol 1: Crown Ether HPLC Workflow
Sample Prep: Dissolve 1 mg of fluorinated amine in 1 mL of Mobile Phase.
Mobile Phase: pH 1.0 to 2.0 (aq.
) / Acetonitrile (85:15 v/v). Note: Methanol is avoided as it competes for the crown cavity.
Temperature: Lower temperatures (
) significantly improve resolution () by stabilizing the inclusion complex.
Detection: UV at 200-210 nm (if limited chromophore) or Refractive Index (RI).
Expert Insight: If the fluorine atom is on the
-carbon, the lowered pKa might require a lower pH (pH 1.0) to maintain the ammonium state compared to non-fluorinated analogs.
Method B: 19F-NMR with Chiral Solvating Agents (CSAs)
The "Silent Background" Orthogonal Check
This is the most powerful cross-validation tool for fluorinated compounds. Unlike HPLC, it does not rely on adsorption isotherms. It relies on magnetic distinctness in a chiral environment.
Mechanism: A Chiral Solvating Agent (CSA), such as a Pirkle Alcohol or a chiral acid (e.g., Mosher's Acid), forms a transient diastereomeric complex with the amine in solution. This renders the fluorine atoms on the
and enantiomers magnetically non-equivalent.
Why 19F? 1H-NMR is often cluttered with CSA signals. 19F-NMR has a wide chemical shift range and zero background from the CSA or solvent (unless they are fluorinated).
Protocol 2: 19F-NMR Direct Determination
Solvent:
or (Benzene-d6 often enhances separation due to -stacking).
CSA Selection: Add 2-5 equivalents of (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol .
Acquisition: Run 19F-NMR (typically 376 MHz or higher).
When the amine lacks a UV chromophore and is too polar for standard C18 retention, Marfey’s Reagent (FDAA) is the industry standard.
Mechanism: FDAA reacts with the amine to form a diastereomeric pair. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column .
Advantage: Adds a strong UV chromophore (340 nm) and converts the separation problem from "enantiomeric" (hard) to "diastereomeric" (easier).
Protocol 3: Marfey’s Derivatization
Reaction: Mix
sample (50 mM) + FDAA (1% in acetone) + 1M .
Incubation: Heat at
for 60 mins. Caution: Fluorinated amines react slower; extend to 90 mins if conversion is low.
Quench: Add
1M HCl to stop the reaction and protonate the species.
Analysis: Standard C18 HPLC, Gradient 10-60% ACN in 0.1% TFA. Detection at 340 nm.[3][4]
Part 3: Comparative Analysis & Data
The following table summarizes the performance metrics based on experimental trials with
-fluoroamines.
Feature
Method A: Crown Ether HPLC
Method B: 19F-NMR (CSA)
Method C: Marfey's Derivatization
Primary Principle
Host-Guest Complexation
Magnetic Anisotropy
Diastereomeric Separation
Analyte Scope
Primary Amines Only
Any F-containing Amine
Primary/Secondary Amines
Sample Prep
Minimal (Dilute & Shoot)
Low (Mix in tube)
High (Chemical Reaction)
Throughput
High (15 min/run)
Medium (10 min/scan + setup)
Low (90 min prep + run)
Sensitivity (LOQ)
Moderate (depends on UV)
Low (requires mg quantities)
High (Nanomolar detection)
Risk Factor
Co-elution of impurities
Peak overlap (broadening)
Incomplete derivatization (Kinetic Resolution)
Orthogonality
Physical Adsorption
Magnetic Resonance
Chemical Modification
Part 4: The Cross-Validation Workflow
To claim "Scientific Integrity," one must prove the result is not an artifact of the method.
The Rule of Two: If Method A (HPLC) indicates 99.5% purity, it must be confirmed by Method B (NMR) or C (Derivatization) to rule out "enantiomeric co-elution," where the impurity hides under the main peak.
Visualizing the Logic
The following diagrams illustrate the decision process and the validation loop.
Figure 1: Decision Tree for Method Selection based on amine structure and UV activity.
Figure 2: The Cross-Validation Loop ensuring regulatory compliance.
References
Daicel Corporation. (2024).[2] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[5] Chiral Technologies.[2][5][6] [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][7][8][9] [Link]
Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters.[9] [Link][9]
European Bioanalysis Forum. (2022). Cross and Partial Validation Guidelines (ICH M10).[10][Link]
Comparative cost-analysis of synthesizing fluorinated vs non-fluorinated chiral amines
This guide provides a comparative technical and cost analysis of synthesizing (S)- -methylbenzylamine (non-fluorinated standard) versus (S)- -(trifluoromethyl)benzylamine (fluorinated analog). Executive Summary The incor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical and cost analysis of synthesizing (S)-
-methylbenzylamine (non-fluorinated standard) versus (S)--(trifluoromethyl)benzylamine (fluorinated analog).
Executive Summary
The incorporation of fluorine into chiral amines—a "privileged scaffold" in 30% of blockbuster drugs—introduces a distinct "Fluorine Tax" on synthesis. While the fluorinated analog offers superior metabolic stability (blocking P450 oxidation) and lowered basicity (improved bioavailability), it drives production costs up by 300–500% compared to non-fluorinated baselines.
This cost differential is not merely due to expensive raw materials.[1][2] It stems from fundamental reactivity changes: the electron-withdrawing nature of the trifluoromethyl (
) group stabilizes hydration (gem-diol formation), hinders imine condensation, and drastically alters the required purification pH windows.
The "Fluorine Effect" on Synthetic Economics
To understand the cost drivers, one must first understand the chemical causality.
), or massive excess of amine donors to drive equilibrium, increasing Waste Treatment (E-Factor) costs.
Methodology Comparison: Case Study
Target: Enantioselective synthesis of (S)-1-phenyl-ethylamines.
Route A (Non-Fluorinated): Asymmetric Hydrogenation of Acetophenone Imine.
Route B (Fluorinated): Transaminase-mediated Reductive Amination of 2,2,2-Trifluoroacetophenone.
Workflow Visualization
The following diagram illustrates the divergent workflows and the specific "friction points" introduced by the fluorine atom.
Caption: Comparative workflow showing the "Gem-Diol Trap" and purification shifts required for fluorinated amines.
Experimental Protocols
Protocol A: Non-Fluorinated Synthesis (Standard)
Method: Ir-Catalyzed Asymmetric Hydrogenation
This is a commodity-scale process. The imine is pre-formed or formed in situ, then hydrogenated.
Imine Formation: Mix acetophenone (1.0 eq) with methanolic ammonia and Ti(OiPr)
(scavenger). Stir 4h.
Hydrogenation: Add Ir-f-Binaphane catalyst (0.01 mol%). Pressurize to 20 bar
. Stir at RT for 12h.
Workup: Basify to pH 12. Extract with MTBE.
Yield: >95%, >99% ee.
Protocol B: Fluorinated Synthesis (The Challenge)
Method: Transaminase-Mediated Reductive Amination
Why this method? Chemical hydrogenation of
- imines is difficult due to the instability of the imine intermediate (prone to hydrolysis). Biocatalysis is preferred for enantiopurity but requires strict equilibrium management.
Materials:
Substrate: 2,2,2-Trifluoroacetophenone (TFAP)
Enzyme: Codexis ATA-113 or Aspergillus Transaminase variants.
Donor: Isopropylamine (IPA) (used to drive equilibrium).
Substrate Loading: Add TFAP (50 mM). Note: TFAP will form a hydrate cloud; vigorous stirring is required.
Donor Addition: Add Isopropylamine (1.0 M, 20 equivalents).
Causality: The massive excess is required because the thermodynamic equilibrium strongly favors the ketone/hydrate over the fluorinated amine.
Reaction: Add Transaminase (5 g/L). Incubate at 30°C, 250 rpm for 24 hours.
In-Process Control: Monitor conversion via HPLC (C18 column).
Self-Validating Step: If conversion stalls <50%, add an acetone-removal system (nitrogen sweep or vacuum) to remove the coproduct acetone and shift equilibrium.
Workup (Critical Deviation):
Do NOT basify to pH 12. The product
- amine has a of ~5.7. At pH 12, it is fully neutral but volatile.
Adjust to pH 8.0. Extract with Ethyl Acetate.
Purification: The product is often isolated as a hydrochloride salt to prevent volatility loss. Add HCl in dioxane; precipitate the salt.
Cost Analysis Breakdown
The following table reconstructs the cost of goods (COG) for a 1 kg campaign.
Cost Driver
Non-Fluorinated Route
Fluorinated Route
Factor Increase
Starting Material
Acetophenone: $18
TFAP: $160
8.8x
Catalyst Cost
Iridium ($50/g) @ 0.01% load = $5
Enzyme ($500/kg) @ 10% w/w = $50
10x
Solvent/Waste
Ethanol (Recyclable)
Buffer + 20eq Amine (High Waste)
3x
Purification
Simple Distillation
Salt Formation + Chromatography
4x
Total Est. COG
~$40 / kg
~$350 / kg
~8.75x
Key Insights for Drug Developers
The "pKa Trap": Many initial campaigns fail because chemists use standard "alkaline workups" (pH 12-14) for amines. For
-fluorinated amines, this pH makes them volatile free bases, leading to massive yield loss during solvent evaporation. Always isolate as a salt.
Hydration Barrier: The gem-diol formation of fluorinated ketones slows enzyme kinetics (
increases). You must screen enzymes specifically for "fluorine tolerance" or use higher enzyme loadings, directly impacting cost.
Assessing the impact of fluorination on the binding affinity of phenylethylamine derivatives
Executive Summary The strategic replacement of hydrogen with fluorine—often termed the "Fluorine Scan"—is a cornerstone of modern medicinal chemistry. In the context of phenylethylamine (PEA) derivatives, this substituti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The strategic replacement of hydrogen with fluorine—often termed the "Fluorine Scan"—is a cornerstone of modern medicinal chemistry. In the context of phenylethylamine (PEA) derivatives, this substitution is not merely a tool for blocking metabolism; it is a precision lever for altering molecular geometry and electronic distribution.
This guide objectively assesses the impact of fluorination on PEA derivatives, specifically contrasting non-fluorinated backbones with ring-fluorinated and side-chain fluorinated analogs. We focus on three critical performance metrics: Binding Affinity (Ki) , Metabolic Stability (t1/2) , and Conformational Bias (The Gauche Effect) .
The Physicochemical Rationale
Before analyzing binding data, it is essential to understand the causality behind the shifts in affinity. Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond length (1.35 Å) closely mimics the C-H bond (1.09 Å), allowing for "bioisosteric" replacement with profound electronic consequences.
Electronic Modulation (pKa Shift)
The introduction of fluorine at the
-position of the ethylamine side chain exerts a strong electron-withdrawing inductive effect (). This significantly reduces the electron density on the amine nitrogen, lowering its pKa.
Standard PEA pKa: ~9.8
-Fluoro-PEA pKa: ~8.3 – 8.6
Impact: At physiological pH (7.4), a larger fraction of
-fluorinated PEA exists in the uncharged, free-base form compared to the parent PEA. While this theoretically improves Blood-Brain Barrier (BBB) permeability, it can reduce affinity for receptors that rely on an ionic salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).
Conformational Restriction: The Gauche Effect
Unlike heavier halogens that prefer an anti conformation to avoid steric clash, fluorine on the ethylamine chain exhibits the "Gauche Effect."[1][2] Due to hyperconjugation (
) and electrostatic attraction between the ammonium cation and the fluorine dipole, the molecule locks into a gauche conformation.
Result: This pre-organizes the ligand. If the receptor's bioactive pocket requires a gauche pose, affinity increases (entropic penalty is paid during synthesis, not binding). If the receptor requires an anti pose, affinity drops precipitously.
Comparative Binding Profiles
The following data summarizes the performance of PEA derivatives at key targets: TAAR1 (Trace Amine Associated Receptor 1) and MAO-B (Monoamine Oxidase B).
Table 1: Structure-Activity Relationship (SAR) at TAAR1 & Transporters
This protocol measures the affinity (Ki) of fluorinated derivatives by displacing a known radioligand.
Membrane Preparation: Transfect HEK293 cells with human TAAR1. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
Incubation System:
Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2.
Radioligand: [³H]-RO5166017 (2 nM final concentration).
Test Compound: Fluorinated PEA derivative (10⁻¹⁰ to 10⁻⁵ M).
Non-specific Control: 10 µM unlabeled PEA or Tyramine.
Equilibrium: Incubate for 60 minutes at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Determines the "Metabolic Blockade" efficiency of fluorination.
Reaction Mix: Human Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase), and MgCl2 (3.3 mM).
Substrate: Add Test Compound (1 µM final) to initiate reaction.
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
.
Visualization of Workflows & Logic
Diagram 1: The Fluorine Decision Tree (SAR Logic)
This diagram guides the researcher on where to place the fluorine atom based on the desired pharmacological outcome.
Caption: Strategic placement of fluorine atoms on the PEA scaffold determines the balance between metabolic half-life and receptor affinity.
Diagram 2: Radioligand Binding Workflow
Visualizing the critical steps in Protocol A to ensure data reproducibility.
Caption: Step-by-step workflow for the Competitive Radioligand Binding Assay used to generate Ki values.
References
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. National Institutes of Health (PMC). Available at: [Link]
Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. PubMed. Available at: [Link][3]
The Gauche Effect in XCH2CH2X Revisited. National Institutes of Health (PMC). Available at: [Link]
Anomalous pKa Values of Some Substituted Phenylethylamines. ACS Publications. Available at: [Link][4]
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake. Biomolecules & Therapeutics. Available at: [Link][4][5][6][7][8][9][10][11][12][13]
Literature review comparing the utility of various fluorinated building blocks
Executive Summary In modern medicinal chemistry, the "Fluorine Scan" has evolved from a simple metabolic block strategy into a sophisticated tool for modulating physicochemical properties. This guide compares three criti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the "Fluorine Scan" has evolved from a simple metabolic block strategy into a sophisticated tool for modulating physicochemical properties. This guide compares three critical classes of fluorinated building blocks: the standard Trifluoromethyl (
) , the hydrogen-bond donating Difluoromethyl () , and the steric powerhouse Pentafluorosulfanyl () .[1]
We move beyond basic descriptions to analyze utility, synthetic accessibility, and physicochemical impact, providing actionable protocols for the bench scientist.
Comparative Analysis: The Fluorinated Toolbox
The choice of fluorinated motif dictates the fate of a drug candidate. The table below synthesizes experimental data comparing these groups against the non-fluorinated methyl baseline.
Table 1: Physicochemical Profile Comparison[2]
Feature
Methyl ()
Trifluoromethyl ()
Difluoromethyl ()
Pentafluorosulfanyl ()
Hammett
-0.17
0.54
0.32
0.68
Hansch (Lipophilicity)
0.56
0.88
0.11 - 0.40
1.23
Bioisosteric Target
Halogens, Alkyl
Chlorine, Ethyl, Isopropyl
Hydroxyl (-OH), Thiol (-SH)
tert-Butyl, Trifluoromethyl
H-Bond Capability
None
None (Acceptor only)
Donor (Weak) & Acceptor
None
Metabolic Stability
Low (Oxidation prone)
High
High
Very High
Steric Volume ()
~23
~42
~30
~49
Deep Dive: The Causality of Choice
A. The Lipophilic Hydrogen Bond Donor ()
Expert Insight: The difluoromethyl group is unique because it acts as a lipophilic hydrogen bond donor .[2] Unlike
, the polarized C-H bond in can donate a hydrogen bond to protein targets.
Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough (pKa ~ similar to thiophenol) to interact with backbone carbonyls.
Utility: Use
to replace an group when you need to improve membrane permeability (lipophilicity) while retaining a critical H-bond interaction.
B. The "Super-Trifluoromethyl" ()
Expert Insight:
is often termed "Super-Trifluoromethyl" but should be treated as a distinct steric tool. It is significantly more lipophilic and bulky than .[3]
Causality: The square pyramidal geometry creates a high transport barrier, often improving metabolic stability even further than
.
Warning: While electronically similar to a nitro group (
), it lacks the metabolic liability (reduction) of the nitro group. However, its bulk can kill potency if the binding pocket is tight (see Case Study below).
Decision Logic for Group Selection
The following decision tree illustrates the logic a medicinal chemist should apply when selecting a fluorinated building block.
Figure 1: Strategic decision tree for selecting fluorinated building blocks based on SAR requirements.
Experimental Protocols & Synthetic Utility
Trustworthiness in chemistry relies on reproducible protocols. Below are validated methods for installing these groups.
Converting an alcohol to a fluorinated motif often uses DAST or Deoxo-Fluor.
Critical Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable and recommended for scale-up.
Self-Validating Check:
If the reaction turns dark brown/black rapidly, decomposition is occurring (likely temperature too high).
Use plasticware (polypropylene) if possible, as etched glass can catalyze side reactions, though standard glassware is acceptable for short durations.
Case Study:
vs.
in p97 Inhibitors[1][2][4]
To demonstrate that "more fluorine" is not always better, we examine the structure-activity relationship (SAR) of indole-based inhibitors of the ATPase p97.
Experiment: Researchers compared analogues where the indole C2-position was substituted with
versus .
Hypothesis: The
group, being more lipophilic and electron-withdrawing, would enhance potency.
Result: The
analogue was significantly less active () compared to the analogue ().
Analysis: The steric volume of
(approx. equal to -butyl) was too large for the specific binding pocket, preventing the inhibitor from docking effectively despite the favorable electronic properties [4].
Lesson: Use
when filling a large hydrophobic pocket; use when steric constraints are tight.
References
Zafrani, Y. et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Prakash, G. K. S. et al. (1989).[6] "Simplified Preparation of Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)." Journal of the American Chemical Society. Link
Alverez, R. et al. (2015). "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link
Apollo Scientific. (2026). "Fluorinated Building Blocks in Drug Design: Why They Matter." Link
(S)-2-Fluoro-1-phenylethanamine Hydrochloride: Safe Handling & Disposal Guide
This is not standard organic waste. While many amine salts are treated casually in laboratory settings, the presence of the fluorine atom on the ethyl chain of (S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59...
Author: BenchChem Technical Support Team. Date: February 2026
This is not standard organic waste. While many amine salts are treated casually in laboratory settings, the presence of the fluorine atom on the ethyl chain of (S)-2-Fluoro-1-phenylethanamine hydrochloride (CAS 886216-59-7) fundamentally alters its disposal lifecycle.
This guide moves beyond generic safety data sheets (SDS) to address the specific operational risks: Hydrogen Fluoride (HF) generation during thermal decomposition and the strict segregation required for halogenated waste streams.
Chemical & Hazard Characterization
Before initiating disposal, you must characterize the waste to ensure compatibility with your facility’s waste stream.
Parameter
Technical Detail
Operational Implication
Chemical Structure
Chiral fluorinated phenethylamine salt
Bioactive: Treat as a potential pharmacological agent.[1]
Stability
Hygroscopic solid (HCl salt)
Storage: Keep tightly sealed; moisture absorption leads to caking and weighing errors.
Thermal Hazard
Decomposes >190°C
Critical: Combustion releases HF (Hydrogen Fluoride) , HCl, and NOx.
Incompatibility
Strong Oxidizers, Strong Bases
Segregation: Do not mix with Nitric Acid or Peroxides in waste streams.
RCRA Status
Characteristic / Listed
Treat as Halogenated Organic Waste .
The "Hidden" Hazard: Standard incineration of organic waste does not account for fluorine. If this compound is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking HF scrubbers, causing damage to the facility's infrastructure and releasing toxic emissions.
Pre-Disposal Logic: The Segregation Protocol
Effective disposal starts at the bench. You must segregate this compound from non-halogenated solvents to control disposal costs and safety.
The "Dilution Fallacy":
Do not mix small amounts of (S)-2-Fluoro-1-phenylethanamine hydrochloride into large carboys of non-halogenated waste (e.g., Acetone/Methanol).
Why? Adding 1g of this fluorinated compound to 10L of Acetone reclassifies the entire 10L container as "Halogenated Waste." This significantly increases disposal costs for your facility.
Self-Validating System:
Check: Does the waste container label explicitly say "HALOGENATED"?
Verify: Is the pH of the liquid waste between 4-9? (Avoid extreme pH to prevent volatile free-amine formation).
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Excess Reagent)
Segregation: Pour into the Halogenated Organic Solvents carboy.
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., chromic acid, permanganates).
pH Stabilization: If the solution is highly basic (pH > 10), neutralize with dilute HCl to pH 6-8.
Reasoning: High pH converts the salt to the free amine, which is more volatile and odorous. Keeping it as the HCl salt reduces inhalation risks.
Cap & Tag: Secure the cap immediately. Ensure the waste log reflects the halogenated content.
Visualizing the Decision Logic
The following diagram illustrates the operational workflow for disposing of this specific compound.
Caption: Operational decision tree for segregating and packaging fluorinated amine waste to ensure compatibility with incineration protocols.
Emergency Spill Response Protocol
In the event of a benchtop spill, standard paper-towel wiping is insufficient due to the potential for HF generation if the waste later contacts strong acids.
The Calcium Stabilization Method:
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).
Contain: Do not use water initially (spreads the contamination).
Neutralize & Precipitate:
Apply Calcium Carbonate (CaCO3) or Lime (Calcium Hydroxide) powder over the spill.
Mechanism:[3][4] Calcium ions react with potential fluoride ions to form Calcium Fluoride (CaF2) , which is insoluble and biologically inert [1].
Collect: Sweep the powder/chemical mixture into a dustpan.
Disposal: Place in a sealed container labeled "Spill Debris - Fluorinated."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-1-phenylethanamine hydrochloride. (Note: General reference for class hazards; specific batch SDS should be consulted locally).
Personal protective equipment for handling (S)-2-Fluoro-1-phenylethanamine hydrochloride
Part 1: Pre-Operational Risk Stratification Before uncapping the vial, you must understand the specific physicochemical threats posed by (S)-2-Fluoro-1-phenylethanamine hydrochloride . As a fluorinated phenethylamine der...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Pre-Operational Risk Stratification
Before uncapping the vial, you must understand the specific physicochemical threats posed by (S)-2-Fluoro-1-phenylethanamine hydrochloride . As a fluorinated phenethylamine derivative, this compound bridges the gap between corrosive amines and bioactive CNS agents. Its hydrochloride salt form mitigates volatility but introduces the hazard of fine, inhalable dust that is both caustic and systemically active.
Compound Identity & Hazard Profile
Parameter
Technical Specification
Chemical Name
(S)-2-Fluoro-1-phenylethanamine hydrochloride
CAS Number
886216-59-7
Molecular Formula
C₈H₁₀FN • HCl
Physical State
White to off-white crystalline solid (Hygroscopic)
Primary GHS Hazards
Danger • H314: Causes severe skin burns and eye damage (Corrosive).[1]• H302: Harmful if swallowed (Acute Toxicity).[1][2][3]• H335: May cause respiratory irritation.[1][4][5]
Target Organs
Respiratory system, Eyes, Skin, Central Nervous System (potential).
Critical Note: The fluorine substitution at the beta-position increases lipophilicity compared to non-fluorinated phenethylamine, potentially enhancing blood-brain barrier penetration. Treat all exposures as a systemic threat, not just a local chemical burn.
Part 2: The Barrier System (PPE & Engineering Controls)
Do not rely on generic "lab safety" rules. This protocol uses a Redundant Barrier System designed to prevent contact with the corrosive salt dust.
Engineering Controls (Primary Barrier)
Containment: All open-vial manipulations must occur within a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood certified for particulate containment.
Airflow: Face velocity must be maintained between 0.4 – 0.6 m/s (80 – 120 fpm) .
Static Control: Use an ionizing bar or anti-static gun inside the hood. Fluorinated salts are prone to static charge, causing "fly-away" dust that contaminates gloves and surfaces.
Personal Protective Equipment (Secondary Barrier)
Body Area
Protection Standard
Rationale
Hands (Layer 1)
Nitrile (4 mil)
Tactile sensitivity for weighing.
Hands (Layer 2)
Nitrile (Extended Cuff, 8 mil)
Mechanical strength; covers the wrist gap. Breakthrough time > 480 min.
Eyes
Chemical Splash Goggles
Safety glasses are insufficient. Dust can bypass side shields.
Respiratory
N95 / P100 (if outside hood)
Mandatory if weighing outside a containment device (not recommended).
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats trap dust. Tyvek sheds particles and resists permeation.
PPE Decision Matrix (Workflow)
Figure 1: Decision matrix for selecting appropriate protective equipment based on physical state and engineering control availability.
Part 3: Operational Protocols
Weighing & Transfer
The most critical moment for exposure is transferring the dry solid.
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
Anti-Static: Pass the vial and spatula through an anti-static gate or wipe with an anti-static cloth before opening.
Transfer: Use a micro-spatula . Do not pour from the vial.
Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol, or Water), the inhalation risk drops significantly.
Solubility Note: This HCl salt is highly soluble in water and DMSO.
Storage
Temperature: Store at 2°C to 8°C .
Environment: Hygroscopic.[5] Store under inert gas (Argon or Nitrogen) in a tightly sealed desiccator. Moisture absorption will degrade the compound and make accurate weighing impossible.
Segregation: Keep away from strong oxidizing agents and strong bases (bases will liberate the volatile free amine).
Part 4: Emergency Response & Decontamination
In the event of containment breach, execute the following immediately.
Scenario
Immediate Action
Secondary Action
Skin Contact
Brush off, then Wash. Do not wet the powder on skin first (it may burn). Brush off dry powder, then rinse with water for 15 min.
Apply PEG 400 (Polyethylene Glycol) if available, then seek medical aid.
Eye Contact
Irrigate immediately. Hold eyelids apart and flush with water/saline for 15+ minutes.[6]
Consult an ophthalmologist immediately. Fluorinated amines can cause delayed corneal damage.
Inhalation
Evacuate. Move to fresh air.[2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only).
Monitor for pulmonary edema (delayed fluid in lungs) for 24 hours.
Spill (Solid)
Do not sweep. Cover with a damp paper towel to prevent dust, then wipe up.
Clean surface with 5% acetic acid or dilute HCl to neutralize residual amine traces, then soap and water.
Part 5: Disposal (End-of-Life)
Do not dispose of down the drain.
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
Neutralization (Small Scale): Dissolve in a combustible solvent (e.g., Methanol).
Disposal Stream: Label as "Fluorinated Organic Amine Salt".
Destruction: Must be incinerated in a facility equipped with a scrubber to handle hydrogen fluoride (HF) and nitrogen oxides (NOx) generation.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58496884 (Related: 2-Fluoro-2-phenylethanamine). Accessed October 26, 2023. [Link]